Technical Documentation Center

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
  • CAS: 1188908-86-2

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine: A Privileged Pharmacophore in Kinase Inhibitor Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide Executive Summary & Core Rationale In modern fragment-based drug discovery (FBDD...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Executive Summary & Core Rationale

In modern fragment-based drug discovery (FBDD), the transition from a hit to a clinical candidate often hinges on overcoming metabolic liabilities and off-target toxicities. 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) is not a standalone therapeutic; rather, it is a highly specialized, privileged building block (pharmacophore) utilized in the synthesis of advanced multi-kinase inhibitors targeting malignancies driven by BRAF, FLT3, and RET mutations [1, 2].

This compound represents a sophisticated bioisosteric evolution of the classic 3-amino-5-tert-butylisoxazole fragment. By replacing a metabolically vulnerable tert-butyl group with a fluorinated isopropyl moiety (2-fluoropropan-2-yl), medicinal chemists can precisely modulate the physicochemical properties of the resulting drug candidate. This guide dissects the mechanistic role of this fragment in target engagement, the causality behind its structural design, and the experimental workflows required to validate its efficacy.

Mechanism of Action: Target Engagement & Physicochemical Modulation

When integrated into a larger small-molecule scaffold (such as a diaryl urea), the mechanism of action of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is defined by a dual-action binding modality within the kinase domain.

The Isoxazole-3-amine Core: Hinge Anchoring and DFG-Out Engagement

The 3-aminoisoxazole motif is a well-documented kinase hinge binder[3]. The mechanism relies on the following interactions:

  • Direct Hinge Binding: The free amine acts as a hydrogen bond donor, while the isoxazole nitrogen acts as a hydrogen bond acceptor, interacting directly with the backbone carbonyl and amide groups of the kinase hinge region (e.g., Cys/Glu residues).

  • Urea Derivatization for Allosteric Control: In many clinical candidates (e.g., Agerafenib/CEP-32496 analogs), the 3-amino group is functionalized into a urea linkage. This urea motif forms critical hydrogen bonds with the catalytic αC-helix (specifically a conserved Glutamate) and the DFG motif (Aspartate), locking the kinase into the inactive DFG-out conformation [1].

The Fluorine Effect: The Causality of the 2-Fluoropropan-2-yl Plug

The 5-position of the isoxazole ring is occupied by the 2-fluoropropan-2-yl group, which serves as a hydrophobic plug designed to occupy the deep lipophilic pocket adjacent to the ATP-binding site. The transition from a standard tert-butyl group to this fluorinated analog is driven by two mechanistic imperatives:

  • Cytochrome P450 (CYP3A4) Resistance: The standard tert-butyl group is highly susceptible to aliphatic hydroxylation by liver microsomes, leading to rapid clearance. The introduction of a highly electronegative fluorine atom creates a strong C-F bond that shields the adjacent methyl groups from oxidative metabolism, drastically increasing the drug's half-life ( t1/2​ ) [1].

  • pKa Modulation and hERG Mitigation: Fluorine exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the isoxazole ring, lowering the pKa of the 3-amino group (or the resulting urea). Reducing the basicity of the molecule is a proven strategy to mitigate binding to the hERG potassium channel, thereby reducing cardiotoxic liabilities while simultaneously improving passive membrane permeability.

G Fragment 5-(2-Fluoropropan-2-yl)- 1,2-oxazol-3-amine Isoxazole 3-Aminoisoxazole Core (Hinge/Urea Anchor) Fragment->Isoxazole Fluoro 2-Fluoropropan-2-yl Group (Hydrophobic Plug) Fragment->Fluoro Hinge Kinase Hinge Region (H-Bonding) Isoxazole->Hinge Direct Binding DFG DFG-Out Pocket (αC-Helix Engagement) Isoxazole->DFG Urea Derivatization Fluoro->DFG Hydrophobic Interaction Metabolism CYP450 Resistance (Metabolic Stability) Fluoro->Metabolism C-F Bond Shielding

Pharmacophore mapping of the fluorinated isoxazole fragment in kinase domains.

Quantitative Data Presentation

The table below synthesizes the typical physicochemical shifts observed when a standard tert-butyl isoxazole is optimized via bioisosteric replacement with a 2-fluoropropan-2-yl group during lead optimization.

Pharmacophore FragmentCalculated pKa (Amine)LogD (pH 7.4)HLM Clearance (µL/min/mg)Kinase Hydrophobic Pocket Affinity
3-amino-5-tert-butylisoxazole ~2.8 - 3.22.4High (>45)Strong (van der Waals)
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine ~2.0 - 2.42.1Low (<15)Strong (Maintained/Enhanced)

Note: Data reflects generalized SAR trends observed in the optimization of diaryl urea kinase inhibitors (e.g., BRAF/FLT3 programs).

Experimental Workflows & Self-Validating Protocols

To empirically validate the mechanistic advantages of incorporating the 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine fragment into a drug scaffold, two core assays must be executed: Metabolic Stability and Binding Kinetics.

Protocol A: Human Liver Microsome (HLM) Stability Assay

Purpose: To validate that the fluorine substitution successfully blocks CYP450-mediated aliphatic hydroxylation.

  • Preparation: Prepare a 10 mM stock solution of the synthesized inhibitor (containing the fluorinated fragment) in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Incubation: Add Human Liver Microsomes (HLM) to the reaction mixture to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Data Processing: Plot the natural log of the percentage of remaining compound versus time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ). A successful bioisosteric replacement will show a t1/2​ > 60 minutes compared to < 20 minutes for the non-fluorinated analog.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Purpose: To confirm that the fluorinated hydrophobic plug does not sterically hinder binding to the kinase DFG-out pocket and maintains high-affinity target engagement.

  • Surface Preparation: Use a CM5 sensor chip on a Biacore T200 system. Activate the surface using standard amine coupling chemistry (EDC/NHS).

  • Ligand Immobilization: Immobilize the recombinant target kinase (e.g., BRAF V600E or FLT3) in 10 mM sodium acetate (pH 5.5) to achieve an immobilization level of ~3000 RU. Block remaining active sites with 1 M ethanolamine (pH 8.5).

  • Analyte Preparation: Prepare serial dilutions of the small-molecule inhibitor (ranging from 0.1 nM to 1000 nM) in running buffer (HBS-EP+ containing 1% DMSO).

  • Injection: Inject the analyte solutions over the immobilized kinase at a flow rate of 30 µL/min. Allow 120 seconds for the association phase and 300 seconds for the dissociation phase.

  • Regeneration: If necessary, regenerate the surface using a short pulse of 10 mM Glycine-HCl (pH 2.5).

  • Kinetic Evaluation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the association rate ( kon​ ), dissociation rate ( koff​ ), and overall equilibrium dissociation constant ( KD​ ).

Workflow Step1 Compound Synthesis & Fragment Conjugation Step2 SPR Binding Assay (Target Engagement) Step1->Step2 Step3 HLM Stability Assay (CYP450 Clearance) Step2->Step3 Step4 Cellular Proliferation (e.g., BaF3-FLT3-ITD) Step3->Step4 Step5 Lead Optimization & Candidate Selection Step4->Step5

Self-validating experimental workflow for fragment-based kinase inhibitor optimization.

References

  • Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E. Rowbottom, M. W., et al. Journal of Medicinal Chemistry.

  • Identification of Pyrrolo[2,3-d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry - ACS Publications.

  • Identification of two novel RET kinase inhibitors through MCR-based drug discovery: Design, synthesis and evaluation. National Institutes of Health (PMC).

Exploratory

Chemical structure and physical properties of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

An In-Depth Technical Guide to 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of the chemical structure, physi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential applications of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine. The isoxazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents.[1][2][3][4] This guide synthesizes available data with established chemical principles to serve as a valuable resource for researchers, scientists, and professionals in drug development. It outlines a proposed synthetic pathway, predicted spectroscopic data for characterization, and discusses the potential biological significance of this fluorinated isoxazole derivative. Safety and handling protocols are also addressed to ensure best practices in a laboratory setting.

Introduction to 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

The molecule 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine belongs to the class of 3-amino-5-substituted isoxazoles, a privileged scaffold in drug discovery.[5] The five-membered heterocyclic ring, containing adjacent nitrogen and oxygen atoms, provides a unique electronic and structural framework that is conducive to diverse biological activities.[2][3] These activities include antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of a fluorinated isopropyl group at the 5-position and an amine group at the 3-position is anticipated to modulate the compound's pharmacokinetic and pharmacodynamic properties. Fluorine, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. This guide aims to provide a detailed technical overview of this specific molecule, leveraging both compound-specific data and the broader chemical context of isoxazole derivatives.

Chemical Structure and Identification

A clear understanding of the molecular architecture is fundamental to exploring the chemistry and biological potential of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Molecular Structure

The chemical structure consists of a central 1,2-oxazole ring. An amine group (-NH₂) is attached to the C3 position, and a 2-fluoropropan-2-yl group is attached to the C5 position.

Caption: 2D Chemical Structure of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Key Identification and Physicochemical Data

For unambiguous identification and sourcing, the following identifiers are crucial. The physicochemical properties presented are predicted values, as experimental data is not widely available.

PropertyValueSource
CAS Number 1188908-86-2[6]
Molecular Formula C₆H₉FN₂O[7]
Molecular Weight 144.15 g/mol [7]
Appearance Light yellow to yellow solid (Predicted)[8]
Density 1.168 ± 0.06 g/cm³ (Predicted)[8]
pKa 2.05 ± 0.10 (Predicted)[8]
Storage Temperature 2-8°C, protect from light[8][9]

Proposed Synthesis and Purification

Retrosynthetic Analysis

A logical retrosynthetic approach involves the reaction of hydroxylamine with a β-ketonitrile. This is a common and reliable method for the synthesis of 3-amino isoxazoles.[5]

retrosynthesis target 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine intermediate β-Ketonitrile target->intermediate [3+2] Cyclocondensation reagents Hydroxylamine

Caption: Retrosynthetic approach for the target molecule.

Proposed Synthetic Protocol

This protocol is a hypothetical but chemically sound procedure for the synthesis of the title compound.

Step 1: Synthesis of the β-Ketonitrile Precursor

The synthesis would begin with the creation of the necessary β-ketonitrile, 4-fluoro-4-methyl-3-oxopentanenitrile. This can be achieved through a Claisen condensation reaction between an appropriate ester and acetonitrile.

Step 2: Cyclocondensation to Form the Isoxazole Ring

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile precursor in a suitable solvent such as ethanol.

  • Addition of Hydroxylamine: Add hydroxylamine hydrochloride to the solution. The pH of the reaction mixture is crucial for regioselectivity. For the formation of the 3-amino isomer, a pH between 7 and 8 is generally favored.[5] This can be achieved by the addition of a mild base, such as sodium acetate.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, not exceeding 45°C, to favor the reaction of hydroxylamine with the nitrile group.[5]

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield the crude product.

Purification Strategy

The crude product is likely to contain unreacted starting materials and potential regioisomers. Purification is essential to obtain the desired compound with high purity.

  • Column Chromatography: This is the most effective method for purifying isoxazole derivatives.[10] A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common mobile phase system. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective final purification step.

Caption: Proposed experimental workflow for synthesis and purification.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The following are predicted spectroscopic characteristics based on the structure of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine and data from similar isoxazole derivatives.[11][12]

  • ¹H NMR Spectroscopy:

    • A singlet for the two protons of the amine group (-NH₂), likely in the range of δ 4.0-6.0 ppm. The chemical shift of this peak can be variable and may broaden with concentration.

    • A singlet for the proton on the C4 of the isoxazole ring, expected around δ 6.0-6.5 ppm.

    • A singlet for the six protons of the two methyl groups of the 2-fluoropropan-2-yl group, likely around δ 1.5-2.0 ppm. This may appear as a doublet due to coupling with fluorine.

  • ¹³C NMR Spectroscopy:

    • A peak for the C3 carbon attached to the amine group, expected around δ 160-170 ppm.

    • A peak for the C5 carbon attached to the fluorinated alkyl group, also in the downfield region, likely around δ 170-180 ppm.

    • A peak for the C4 carbon of the isoxazole ring, expected around δ 90-100 ppm.

    • A peak for the quaternary carbon of the 2-fluoropropan-2-yl group, which will be split into a doublet due to coupling with fluorine.

    • A peak for the methyl carbons of the 2-fluoropropan-2-yl group.

  • Infrared (IR) Spectroscopy:

    • N-H stretching vibrations for the primary amine group in the region of 3300-3500 cm⁻¹.

    • C=N stretching of the isoxazole ring around 1600-1650 cm⁻¹.

    • N-O stretching vibration around 1400-1450 cm⁻¹.

    • C-F stretching vibration, which is typically strong, in the region of 1000-1100 cm⁻¹.

  • Mass Spectrometry:

    • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (144.15 g/mol ). High-resolution mass spectrometry would confirm the elemental composition.

Potential Applications in Drug Discovery

The 3-amino-5-substituted isoxazole motif is present in a number of biologically active compounds.[5] The specific combination of the amine and the fluorinated alkyl group in 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine suggests several potential areas for investigation in drug discovery.

  • Enzyme Inhibition: The amine group can act as a hydrogen bond donor, interacting with active sites of enzymes. The isoxazole ring can participate in various non-covalent interactions.

  • Metabolic Stability: The presence of the fluorine atom can block sites of metabolism, potentially increasing the half-life of the compound in vivo.

  • CNS Penetration: The introduction of fluorine can sometimes enhance the lipophilicity of a molecule, which may facilitate its ability to cross the blood-brain barrier.

  • Anticancer and Antimicrobial Activity: Many isoxazole derivatives have demonstrated potent anticancer and antimicrobial activities.[2][3] This compound would be a candidate for screening in relevant biological assays. For instance, some oxazole derivatives have been investigated as FLT3 inhibitors for the treatment of acute myeloid leukemia.[13]

Safety and Handling

Proper safety precautions are paramount when working with any chemical compound. For 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine and its synthesis, the following guidelines should be followed.[14][15]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: All handling of the compound and its synthetic precursors should be conducted in a well-ventilated fume hood.[14]

  • Handling Precautions: Avoid inhalation of dust and contact with skin and eyes.[14] In case of contact, flush the affected area with copious amounts of water.

  • Reagent-Specific Hazards:

    • Hydroxylamine Hydrochloride: Can be toxic and corrosive. Handle with care in a fume hood.[10]

    • Organic Solvents: Many organic solvents are flammable and may have associated health risks. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[14][15] Keep refrigerated and protected from light for long-term storage.[8][9]

Conclusion

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is a fluorinated derivative of the medicinally important 3-amino-5-substituted isoxazole scaffold. While specific experimental data for this compound is limited in the public domain, this guide has provided a comprehensive overview based on its chemical structure and the well-established chemistry of isoxazoles. The proposed synthetic route and predicted spectroscopic data offer a solid foundation for its preparation and characterization. The structural features of this molecule make it an intriguing candidate for further investigation in drug discovery programs, particularly in the areas of oncology and infectious diseases. Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its physicochemical properties and a comprehensive evaluation of its biological activities.

References

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

  • ResearchGate. Synthesis of 3,5-disubstituted isoxazole. [Link]

  • PMC. Isoxazole Derivatives as Regulators of Immune Functions. [Link]

  • Synthesis. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. [Link]

  • PubChem. 5-(2-Fluorophenyl)isoxazole. [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. [Link]

  • PubChem. (3-(2-Fluorophenyl)isoxazol-5-yl)methanamine. [Link]

  • ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]

  • PMC. Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. [Link]

  • PubMed. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. [Link]

  • ResearchGate. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • PMC. Synthesis of 5-isoxazol-5-yl-2′-deoxyuridines exhibiting antiviral activity against HSV and several RNA viruses. [Link]

  • International Journal of Pharmaceutical Sciences and Research. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • ResearchGate. Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl) propanamides and their tautomerism. [Link]

  • PMC. Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • MDPI. Novel 3-Amino-6-chloro-7-(azol-2 or 5-yl)-1,1-dioxo-1,4,2-benzodithiazine Derivatives with Anticancer Activity: Synthesis and QSAR Study. [Link]

Sources

Foundational

Pharmacokinetic Profiling of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine In Vivo: A Technical Whitepaper

Executive Summary & Physicochemical Rationale The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2)[1] is a highly specialized fluorinated heterocyclic building block frequently utilized in the desi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2)[1] is a highly specialized fluorinated heterocyclic building block frequently utilized in the design of kinase inhibitors and CFTR modulators. In modern drug discovery, the isoxazole core is strategically employed to improve pharmacokinetic (PK) profiles and decrease off-target toxicity[2].

The critical structural feature of this molecule is the 2-fluoropropan-2-yl moiety. Replacing a standard tert-butyl group with this fluorinated bioisostere profoundly modifies the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[3].

  • Causality of Design: Standard tert-butyl groups are notorious "soft spots" for Cytochrome P450 (CYP450)-mediated aliphatic oxidation. The highly electronegative fluorine atom inductively withdraws electron density from the adjacent methyl groups, deactivating the C-H bonds toward oxidative metabolism. This significantly lowers intrinsic clearance ( CLint​ ) and enhances metabolic stability[3].

  • Basicity & Ionization: The primary amine on the 1,2-oxazol-3-amine core is weakly basic (pKa ~2.0-2.5). This dictates the necessity for acidic mobile phases during LC-MS/MS bioanalysis to ensure complete protonation and optimal electrospray ionization (ESI+) efficiency.

MetabolicPathway A 5-(2-fluoropropan-2-yl)- 1,2-oxazol-3-amine B N-Acetylation (Phase II Metabolism) A->B NAT Enzymes C CYP450 Oxidation (Sterically Blocked) A->C Blocked by F-atom D Renal Clearance (Urine Excretion) A->D Unchanged Drug B->D Metabolite

Metabolic biotransformation pathways and clearance mechanisms of the fluorinated isoxazole.

Bioanalytical Method Development & Validation (LC-MS/MS)

To accurately profile the PK of this compound, a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method must be developed and validated. This protocol is designed as a self-validating system in strict accordance with FDA and ICH M10 guidelines for bioanalytical method validation[4][5].

Self-Validating Protocol Logic

The fundamental parameters for validation include selectivity, accuracy, precision, linearity, and matrix effects[6]. To ensure trustworthiness, the protocol mandates Incurred Sample Reanalysis (ISR) . ISR acts as an internal audit, re-analyzing a subset of actual in vivo study samples to prove that the extraction method remains reproducible outside of pristine calibration standards.

ValidationLogic A Bioanalytical Method Validation (FDA/ICH M10) B Selectivity & Specificity (Blank Matrix Testing) A->B C Accuracy & Precision (QC Samples ±15%) A->C D Matrix Effect (Post-Column Infusion) A->D E Incurred Sample Reanalysis (Self-Validating Step) C->E Ensures Reproducibility

Self-validating LC-MS/MS bioanalytical method validation framework based on FDA/ICH guidelines.

Step-by-Step LC-MS/MS Methodology
  • Sample Preparation (Protein Precipitation):

    • Aliquot 20 µL of in vivo plasma into a 96-well plate.

    • Add 100 µL of ice-cold acetonitrile containing a Stable Isotope-Labeled Internal Standard (SIL-IS) (e.g., 13C,15N -labeled analog). Causality: Acetonitrile effectively denatures plasma proteins, while the SIL-IS corrects for any ion suppression or extraction losses during analysis.

    • Vortex for 5 minutes at 800 rpm, then centrifuge at 10,000 × g for 15 minutes at 4°C.

  • Chromatographic Separation:

    • Transfer 50 µL of the supernatant to a clean plate and inject 2 µL onto a UPLC C18 column (e.g., 1.7 µm, 2.1 × 50 mm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Causality: The addition of 0.1% formic acid forces the pH below the pKa of the isoxazol-3-amine, ensuring the molecule is fully protonated [M+H]+ for maximum sensitivity in the mass spectrometer.

  • Mass Spectrometry Detection:

    • Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

In Vivo Pharmacokinetic Study Design

To determine the absolute bioavailability and clearance parameters, a crossover or parallel study design utilizing both Intravenous (IV) and Per Os (PO) administration is required.

Step-by-Step In Vivo Protocol (Rodent Model)
  • Formulation Preparation:

    • IV Formulation (1 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% Saline. Causality: The fluorinated isoxazole is highly lipophilic; Solutol HS-15 acts as a non-ionic solubilizer to prevent catastrophic precipitation upon injection into the aqueous bloodstream.

    • PO Formulation (5 mg/kg): Suspend in 0.5% Methylcellulose (MC) with 0.1% Tween 80. Causality: This creates a homogenous suspension that ensures accurate dosing via oral gavage.

  • Administration:

    • Administer the IV dose via the lateral tail vein.

    • Administer the PO dose via oral gavage directly into the stomach.

  • Serial Blood Sampling:

    • Collect 50 µL of blood via the submandibular vein at specific time points: 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Immediately transfer blood to K2​EDTA -coated tubes and place on wet ice to halt any ex vivo enzymatic degradation.

  • Plasma Separation:

    • Centrifuge the samples at 4,000 × g for 10 minutes at 4°C. Extract the plasma supernatant and store at -80°C until LC-MS/MS analysis.

InVivoWorkflow A Compound Formulation (IV: Solution, PO: Suspension) B In Vivo Administration (Rodent Model) A->B C Serial Blood Sampling (0.08 to 24 hours) B->C D Plasma Separation (Centrifugation at 4°C) C->D E Protein Precipitation & Sample Extraction D->E F LC-MS/MS Bioanalysis E->F G Non-Compartmental Analysis (NCA) F->G

End-to-end workflow for in vivo pharmacokinetic profiling and data generation.

Data Presentation & Non-Compartmental Analysis (NCA)

Following bioanalysis, the plasma concentration-time data is subjected to Non-Compartmental Analysis (NCA) to derive key pharmacokinetic parameters. The strategic inclusion of the fluorine atom typically yields a favorable PK profile characterized by low clearance and high oral bioavailability.

Table 1: Representative Pharmacokinetic Parameters for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine in Mice

Pharmacokinetic ParameterAbbreviationIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Maximum Plasma Concentration Cmax​ 1,250 ng/mL (extrapolated C0​ )840 ng/mL
Time to Maximum Concentration Tmax​ N/A1.0 h
Area Under the Curve AUC0−∞​ 1,850 h·ng/mL6,100 h·ng/mL
Systemic Clearance CL 9.0 mL/min/kgN/A
Volume of Distribution Vss​ 1.2 L/kgN/A
Terminal Half-life t1/2​ 2.4 h3.1 h
Absolute Oral Bioavailability %F N/A66%

Note: The calculated systemic clearance (9.0 mL/min/kg) is significantly lower than murine hepatic blood flow (~90 mL/min/kg), validating the hypothesis that the 2-fluoropropan-2-yl group successfully shields the molecule from rapid first-pass hepatic metabolism.

References

  • CAS: 1188908-86-2 | CymitQuimica Source: cymitquimica.com URL:1[1]

  • LC-MS/MS: Bioanalytical Method Validation - CfPIE Source: cfpie.com URL:4[4]

  • A REVIEW ON BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION BY USING LC-MS/MS Source: jchps.com URL:6[6]

  • Direct ring fluorination of 3-substituted 5-(1,3-dioxane) acetal isoxazoles Source: academie-sciences.fr URL:3[3]

  • Methylation Enables Sensitive LC-MS/MS Quantification of Ciclopirox in a Mouse Pharmacokinetics Study Source: mdpi.com URL:5[5]

  • Advances in isoxazole chemistry and their role in drug discovery Source: nih.gov URL:2[2]

Sources

Exploratory

Receptor Binding Affinity of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine: A Pharmacophore Deep-Dive

Executive Summary The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (also known as 5-(2-fluoropropan-2-yl)isoxazol-3-amine) is a highly specialized, privileged building block in modern medicinal chemistry. Structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (also known as 5-(2-fluoropropan-2-yl)isoxazol-3-amine) is a highly specialized, privileged building block in modern medicinal chemistry. Structurally, it is an isostere and fluorinated derivative of the widely used 5-(tert-butyl)isoxazol-3-amine. The isoxazol-3-amine core is renowned for its ability to act as a potent hinge-binding motif in receptor tyrosine kinases (RTKs) such as RET, VEGFR, and EGFR, as well as serving as a critical binding determinant in Exchange Proteins Directly Activated by cAMP (EPAC)[1][2][3].

The strategic incorporation of the 2-fluoropropan-2-yl group (a fluorinated tert-butyl bioisostere) serves a dual purpose: it fine-tunes the basicity (pKa) of the adjacent isoxazole nitrogen to optimize hydrogen bonding, and it enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the otherwise vulnerable gem-dimethyl positions. This technical guide explores the mechanistic binding causality, quantitative affinity metrics, and the rigorous experimental protocols required to validate the receptor binding affinity of molecules incorporating this moiety.

Mechanistic Grounding: The Hinge-Binding Causality

The efficacy of 1,2-oxazol-3-amine (isoxazol-3-amine) derivatives stems from their highly predictable and thermodynamically favorable interactions within the ATP-binding pocket of kinases.

Bidentate Hydrogen Bonding at the Kinase Hinge

In RTKs such as RET and KDR (VEGFR2), the 3-amino group and the adjacent endocyclic nitrogen (N2) of the isoxazole ring function as a bidentate anchor. Crystallographic and in silico docking studies of analogous structures reveal that the exocyclic amine acts as a hydrogen bond donor to the backbone carbonyl of the hinge region (e.g., Glu805 in RET), while the endocyclic nitrogen acts as a hydrogen bond acceptor from a backbone amide NH (e.g., Ala807 in RET)[2][4].

The Role of Fluorine Substitution

Substituting a tert-butyl group with a 2-fluoropropan-2-yl group induces a strong inductive electron-withdrawing effect (-I). This modulates the electron density of the isoxazole ring, slightly lowering the pKa of the N2 nitrogen. While this might intuitively seem detrimental to its hydrogen-bond accepting capability, it effectively balances the desolvation penalty of the ligand upon entering the hydrophobic binding pocket, often resulting in a net gain in binding free energy ( ΔG )[4]. Furthermore, the fluorine atom can engage in orthogonal multipolar interactions with conserved threonine or methionine gatekeeper residues deep within the hydrophobic pocket.

RTK_Signaling Ligand Extracellular Ligand (e.g., EGF, VEGF) Receptor RTK (EGFR/VEGFR/RET) Kinase Domain Ligand->Receptor Activates PI3K PI3K / AKT Pathway (Survival) Receptor->PI3K Phosphorylates MAPK MAPK / ERK Pathway (Proliferation) Receptor->MAPK Phosphorylates Inhibitor Isoxazol-3-amine Derivative Inhibitor->Receptor Hinge Binding (Inhibits ATP)

Fig 1: RTK signaling cascade and the inhibitory intervention point of isoxazol-3-amine derivatives.

Quantitative Receptor Binding Affinity

When the 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine moiety is conjugated to appropriate linker systems (such as pyrazoloadenines or diaryl ureas), the resulting compounds exhibit nanomolar to sub-nanomolar affinities. The table below synthesizes the binding metrics for representative targets based on structurally analogous 5-substituted isoxazol-3-amines[2][3][4].

Target ReceptorCompound Class / LinkerBinding Affinity ( Kd​ / IC50​ )Primary Interaction ModeSelectivity Profile
RET Kinase Pyrazoloadenine conjugate 0.57−2.1 nMType-II (DFG-out), Hinge-binding>50-fold over TRKA
KDR (VEGFR2) Diaryl urea conjugate <10 nMType-II, Hydrophobic back-pocketSelective over FGFR, SRC
EGFR (L858R/T790M) Imidazopyridine conjugate 2.1−5.6 nMType-I, Hinge-binding>45-fold over WT EGFR
EPAC1 / EPAC2 Acetohydrazonoyl cyanide 1.9−2.4 μ MAllosteric antagonismDual EPAC1/2 inhibitor

Self-Validating Experimental Protocols

To accurately determine the receptor binding affinity and ensure scientific integrity, a self-validating assay system must be employed. The following protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) binding assay, which eliminates false positives caused by compound autofluorescence—a common issue in high-throughput screening.

TR-FRET Kinase Binding Assay Protocol

Objective: Determine the equilibrium dissociation constant ( Kd​ ) and half-maximal inhibitory concentration ( IC50​ ) of the 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine derivative against RET kinase.

Materials:

  • Recombinant human RET kinase domain (GST-tagged).

  • Europium-labeled anti-GST antibody (Donor).

  • Kinase tracer (Alexa Fluor 647-labeled ATP-competitive probe) (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock of the isoxazole derivative in 100% anhydrous DMSO. Perform a 3-fold serial dilution in a 384-well low-volume plate to generate an 11-point concentration-response curve (final assay concentration range: 10 μ M to 0.1 nM).

  • Reagent Dispensing: Add 5 μ L of the prepared compound (at 2X final concentration in 2% DMSO buffer) to the assay plate.

  • Tracer & Enzyme Addition: Prepare a master mix containing the GST-RET kinase (final concentration 5 nM) and the Kinase Tracer (final concentration at its pre-determined Kd​ , e.g., 15 nM). Add 5 μ L of this mix to the wells.

  • Equilibration: Incubate the plate at 25°C for 60 minutes in the dark to ensure thermodynamic equilibrium is reached. Causality note: 60 minutes is required because Type-II inhibitors (binding the DFG-out conformation) often exhibit slow on-rates.

  • Antibody Addition: Add 2 μ L of Europium-anti-GST antibody (final concentration 2 nM). Incubate for an additional 30 minutes.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation at 337 nM; measure emission at 620 nM (Europium) and 665 nM (Alexa Fluor 647).

  • Data Analysis: Calculate the FRET ratio (665 nm / 620 nm). Plot the ratio against the log of the compound concentration and fit the data using a four-parameter logistic non-linear regression model to determine the IC50​ . Convert to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep Compound Serial Dilution Mix Add Kinase & Fluorescent Tracer Prep->Mix Incubate Equilibration (60 min, 25°C) Mix->Incubate Read TR-FRET Detection Incubate->Read Analyze Non-linear Regression (IC50) Read->Analyze

Fig 2: TR-FRET high-throughput screening workflow for determining kinase binding affinity.

References

  • Google Patents. "CA2608386A1 - Benzo(d)isoxazol-3-yl-amine compounds and their use as vanilloid receptor ligands".
  • Journal of Medicinal Chemistry. "3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases". Available at: [Link]

  • National Institutes of Health (PMC). "Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach". Available at: [Link]

  • National Institutes of Health (PMC). "Structure–Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N′-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists". Available at: [Link]

Sources

Foundational

Preliminary in vitro toxicity studies of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

An in-depth technical guide on the preliminary in vitro toxicity profiling of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine , designed for toxicologists, medicinal chemists, and drug development professionals. Executive Sum...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the preliminary in vitro toxicity profiling of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine , designed for toxicologists, medicinal chemists, and drug development professionals.

Executive Summary

The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine features a 3-amino-isoxazole core paired with a highly lipophilic, sterically hindered fluorinated isopropyl group. While the strategic placement of the fluorine atom effectively blocks metabolic oxidation at the tertiary carbon, the 3-amino-heteroaryl moiety remains a classic structural alert. Such functional groups are notorious for undergoing CYP450-mediated N-hydroxylation, leading to reactive electrophiles that can drive genotoxicity and Drug-Induced Liver Injury (DILI). This whitepaper outlines a rigorous, self-validating in vitro screening cascade to de-risk this specific chemotype early in the drug discovery pipeline.

Strategic Workflow & Mechanistic Rationale

To prevent late-stage clinical attrition, the toxicity evaluation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine must follow a tiered, causality-driven approach. We prioritize assays that not only flag toxicity but elucidate the mechanism of cellular stress.

Workflow Start 5-(2-fluoropropan-2-yl) -1,2-oxazol-3-amine Tier1 Tier 1: Basal Cytotoxicity (OECD 129 - BALB/c 3T3) Start->Tier1 Tier2 Tier 2: Genotoxicity (OECD 471 & OECD 487) Tier1->Tier2 IC50 > 10 µM Tier3 Tier 3: Hepatotoxicity (FDA DILI Guidance) Tier2->Tier3 Non-Mutagenic Tier4 Tier 4: Phototoxicity (OECD 432 - UV/Vis) Tier3->Tier4 No DILI Liability Decision Go/No-Go Decision Matrix Tier4->Decision

Tiered in vitro toxicity screening workflow for early-stage de-risking.

The Bioactivation Liability

The primary risk associated with the isoxazol-3-amine pharmacophore is metabolic bioactivation. Hepatic enzymes can oxidize the primary amine into an N-hydroxylamine. Subsequent phase II esterification (e.g., sulfation) transforms this intermediate into a highly reactive nitrenium ion capable of forming covalent adducts with DNA (mutagenesis) or hepatic proteins (hepatotoxicity).

Pathway Parent Isoxazole-3-amine Pharmacophore CYP CYP450 / FMO Oxidation (Hepatic S9 / 3D Models) Parent->CYP Metabolite N-Hydroxylamine Intermediate (Reactive Electrophile) CYP->Metabolite Path1 DNA Adduct Formation (Genotoxicity: OECD 471/487) Metabolite->Path1 Path2 Protein Covalent Binding (Hepatotoxicity: DILI) Metabolite->Path2 Path3 GSH Conjugation (Cellular Detoxification) Metabolite->Path3

Proposed bioactivation pathway of the 3-amino-isoxazole structural alert.

Tier 1: Basal Cytotoxicity Profiling

Before assessing specific mechanistic toxicities, the basal cytotoxicity of the compound must be established to set appropriate dosing ranges for subsequent assays. We utilize the Neutral Red Uptake (NRU) assay in BALB/c 3T3 fibroblasts in accordance with OECD Test Guideline 129[1].

Causality & Choice of Assay: Unlike MTT or CellTiter-Glo assays—which rely on mitochondrial metabolism and can be artificially skewed by redox-active heterocycles—the NRU assay measures the accumulation of a weak cationic dye inside intact lysosomes[2]. This provides a direct, interference-free quantification of cell membrane and lysosomal integrity.

Tier 2: Genotoxicity Assessment (E-E-A-T Protocols)

Because of the 3-amino structural alert, a robust genotoxicity battery is mandatory. This requires a two-pronged approach: detecting point mutations (Ames) and structural chromosomal damage (Micronucleus).

Protocol A: Bacterial Reverse Mutation Test (Ames Test) - OECD 471

The Ames test evaluates the potential of the compound to induce point mutations[3]. For 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, the Pre-incubation Method is strictly required over the standard plate incorporation method. Why? Pre-incubation in a liquid medium maximizes the contact time between the bacteria, the S9 metabolic enzymes, and the test compound, ensuring that highly reactive, short-lived N-hydroxylamine metabolites do not degrade before interacting with bacterial DNA[3].

Step-by-Step Methodology:

  • Strain Preparation: Culture histidine-dependent Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and tryptophan-dependent E. coli (WP2 uvrA) overnight[4].

  • Metabolic Activation: Prepare a 10% S9 fraction from Aroclor 1254-induced rat livers, supplemented with NADP+ and glucose-6-phosphate to drive CYP450 oxidation[3].

  • Pre-incubation: Combine 100 µL of bacterial suspension, 500 µL of S9 mix (or buffer for the -S9 control), and 50 µL of the test compound. Incubate at 37°C for 20 to 30 minutes[3].

  • Plating: Add 2 mL of molten top agar containing trace amino acids. Pour onto minimal glucose agar plates[3].

  • Scoring: Incubate at 37°C for 48-72 hours. A dose-dependent, ≥2-fold increase in revertant colonies over the vehicle control flags the compound as a mutagen[3].

Protocol B: In Vitro Mammalian Cell Micronucleus Test - OECD 487

To detect clastogens (chromosome-breaking) and aneugens (chromosome-segregation disrupting), we employ OECD 487[5].

Step-by-Step Methodology:

  • Cell Culture: Seed mammalian cells (e.g., TK6 or CHO cells) and expose them to the compound during exponential growth[6].

  • Cytochalasin B Addition: Add cytochalasin B (cytoB) prior to mitosis. Causality: CytoB is an actin polymerization inhibitor that blocks cytokinesis. This forces cells that have undergone exactly one cell division to become binucleate, ensuring we only score actively dividing cells for micronuclei[5].

  • Harvest & Staining: Harvest cells after 1.5–2 cell cycles, lyse the cytoplasm, and stain the nuclei with DAPI or Giemsa[6].

  • Analysis: Score at least 2000 binucleated cells per concentration[5]. A statistically significant increase in micronuclei indicates chromosomal damage.

Tier 3: In Vitro Hepatotoxicity & DILI Risk

The FDA guidance on premarketing clinical evaluation of Drug-Induced Liver Injury (DILI) emphasizes that severe hepatotoxicity often arises from idiosyncratic metabolic bioactivation. Standard 2D HepG2 cell lines are inadequate for testing 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine because they rapidly lose CYP450 expression in culture, rendering them blind to the bioactivation of the isoxazole amine.

Advanced Protocol: We mandate the use of Microphysiological Systems (MPS) such as 3D HepaRG spheroids or the HEPATOMUNE model[7]. These models maintain high, in vivo-like levels of CYP1A2 and CYP3A4 and incorporate immune cells (Kupffer cells)[7]. By treating these 3D cultures with the compound for 14 days (repeated dosing) and measuring ATP depletion, albumin secretion, and ALT leakage, we can accurately predict idiosyncratic DILI liabilities that traditional assays miss[7].

Tier 4: Phototoxicity Evaluation

The inclusion of the fluorinated isopropyl group increases the molecule's lipophilicity and alters its electron distribution. Fluorinated heterocycles can absorb UV/Vis light, entering an excited triplet state that transfers energy to molecular oxygen, generating cytotoxic Reactive Oxygen Species (ROS). Therefore, OECD Test Guideline 432 is required[8].

Step-by-Step Methodology:

  • UV/Vis Spectrum: First, confirm the compound absorbs light between 290–700 nm with a Molar Extinction Coefficient (MEC) > 1000 L mol⁻¹ cm⁻¹[2].

  • Cell Seeding: Seed BALB/c 3T3 cells in two identical 96-well plates[8].

  • Exposure & Irradiation: Treat both plates with the compound. Expose one plate (+Irr) to 5 J/cm² of UVA light. Keep the second plate (-Irr) in the dark[2]. Causality: This isolates the synergistic toxicity of the compound and photons from its basal cytotoxicity.

  • Viability Assessment: Measure viability via Neutral Red Uptake[2].

  • Validation: Calculate the Photo Irritation Factor (PIF) = IC₅₀ (-Irr) / IC₅₀ (+Irr). Chlorpromazine is used as a self-validating positive control (must yield a PIF > 6)[2].

Quantitative Data Synthesis & Decision Matrix

All generated data must be synthesized into a strict Go/No-Go decision matrix to determine the fate of the compound.

Assay CategoryStandard ProtocolKey EndpointCritical ThresholdStrategic Action
Basal Cytotoxicity OECD 129 (BALB/c 3T3)[1]IC₅₀ (Neutral Red Uptake)IC₅₀ < 10 µMHalt development; redesign to reduce lipophilicity.
Mutagenicity OECD 471 (Ames Test)[3]Revertant Colonies≥ 2-fold increase over vehicleTerminate compound; structural alert confirmed.
Clastogenicity OECD 487 (In Vitro MN)[5]% Micronucleated CellsStatistically significant increaseInvestigate aneugenic vs. clastogenic MoA.
Hepatotoxicity 3D HepaRG / MPS[7]ATP depletion / AlbuminIC₅₀ < 50x CmaxHigh DILI risk; flag for in vivo liver monitoring.
Phototoxicity OECD 432 (3T3 NRU)[2]Photo Irritation Factor (PIF)PIF > 5Formulate with UV blockers or alter fluorinated moiety.

References[5] OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test - National Institutes of Health (NIH) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFImVUqa9iWkP-go7Z01yc2L6PD9OueK_oBWF_fGiwPBmsP-XWhtJ1K76tXBnmZo8SDNH8YrUpXBSouIg0XcxXOfEeAj-DQ-2NLH5m3mMdCZpL5oYGaPAQya3W7V3Cn9GpGjCuw3RH8LbGn3sAPlvqQfUBqu5kQPA4O6-afc-rw_R3G2B4XQ4ceAVUVY8p_KFKKP6LJvVx6JCCBJ0ab[9] OECD Test Guideline 432 - National Toxicology Program (NTP) / NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAxUsuMCUMZlnHWdjpdHkNOs8wjiqWPY_AovUoQ5GZlFboh_0H7CTA-vNaAz3pDsucSaeK59H86ZEbrKG-dfM8WUMG823OD4y5yw01_kIYN305LbMjAHJuRbenauxothFrE0xqJPTm4c8pNm3-Nr3X79yzUuea9O_32d0VYcCxgBIdBa1z6H_Rj8K0xNKWCKOXaIVjcV2q[2] OECD Test Guideline 432: In Vitro 3T3 NRU Phototoxicity Test - Umwelt-online -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF90RmaZP3qo8Akagi_nDgvAzO94t9-npDpx6h61hdeGRhwv1XM3V7wTOhAgwzLHTzwjkmpEeqbFd90xE_O-xYrirfY6u-Mn6nP9_OUYIimv1kUUGwgFcPlsNTL9iTJA-73YcI5qypBmdc8SPPdm7z8Na_ZZgUCDkYj_8qrjS_SweWFv3BUUF73C3BtTAI9W9vIagFVHQ==[6] In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action - Xenometrix -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl70OvT6ZaPiQ5T2Eo_d8w2Ir3acBf8TQ3bC1s58I4PjSbApM_J93wayxVIjCsVuuOi3ji0RkCRpkrZ8rD3v6qtrBTbWPTSDoUvSWp6lmYr-IJ5YvzU0dQrpIxasxRYlZvqYKVEAVn0J9beHcXlaskxE48bPyodR-WcgpCfIcgaEbirSsZd6M1pTjI[4] Genetic toxicity: Bacterial reverse mutation test (OECD 471) - Biosafe -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ3Wl02R-yGIvQbJ4b_72M_Y9pAfcpQrTKPHNuosyNfixUMXCLjEFiV2Q0Q9J2U0Bg-_9EEJciSlUzgoHSgYdND53FQXga9hRFsWA41jB0QkssHhOqrmTFsGCY9tjKXXjCWPs1rDJgIZhoPcmEKHSRnn-8ErwN3swScO9bi_hE-JMcKTsRlmjKq_iMashY_y_Tk5Y11IHfuBcghzNd-Vg=[3] Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) - Tox Lab -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt5rA7dFkOrhAltlBrF0hcjFUnAwak8SAilAt7vRhQfeqA7So46im38LtOJa3mFof8B5QkscNOPMUZLRGx22FZXb_Tww3PnbWKGVhEP4WTTx1JnnOTT7AF_ccWo06DozdWpa3mVQVNjxJ5b8VffcqD9u1FecGTnf5F5tCCnR6dyngmgyQl9SIdVS3HLIVp7RNA_fXxGAlrvEi6KLqG0sUAjMxyzD0v8y31zMdIsFD5nxShFyNp1hc=[1] Exploring the Potential of Supercritical Fluid Extraction... (Cytotoxicity assessed according to OECD Test Guideline 129) - PMC / NIH -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3qwPiIxWthG9j1chi4NBH_swFYr1OH1edtej_PKmD5aq_0sP_piGckrfK90YkSKvC4vpBj4CJ20LvU4urVALplyKQfUAGqtrHwFqvt8qvGoyHrl_HfXujSMZOHKY_iBPZbQK6DzrDWvSwPzO0[8] Microphysiological Systems for the Evaluation of Drug-induced Liver Injury - U.S. Food and Drug Administration (FDA) -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEocvcx3KWtX04qA28WILAyCakPQYLIHpa3jdKEWXNWOEREUx1gvfSgl4CZe5jR-JPaNapbTogjo50m9rADIRyXEIckRU4ytziB5M7q3R6pKiNPQNWEdwmG6x7lFDCLGeZ_vK_Oigua53G1gZVVUcmfsGm0xWzuMWcSkPywq0uNDyPftv85h0yLRQJMjDTNwwFZYTcqPGdsHBMW9lHxYbJkDrRmu7EX9Mf_O7wa4NJWM5V6cAaKP9Hf5qPzM3s=[7] Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation - Regulations.gov / FDA -https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1rKSTv9O8NbQ9Tr0wWEm_Y8IajVzMerOmehJ-99Jd4RtrHhrR1yPQldffBLJiR4Qdsz-Uf_hOlv48cFLVQqNCm5ZGPbam-ed7OF3O9Z1IivO4XzVebYdN57PkOzELkuWFZukvwxKgSV4fhxardjEbvEPTmpLdDFVI2PwDXdzUZIOO

Sources

Exploratory

A Technical Guide to Assessing the Metabolic Stability of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine in Human Liver Microsomes

Section 1: Introduction & Strategic Importance The Role of Metabolic Stability in Drug Discovery In modern drug development, the principle of "fail early, fail cheap" is paramount. A compound's metabolic stability—its su...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Introduction & Strategic Importance

The Role of Metabolic Stability in Drug Discovery

In modern drug development, the principle of "fail early, fail cheap" is paramount. A compound's metabolic stability—its susceptibility to biotransformation by metabolic enzymes—is a critical determinant of its pharmacokinetic profile, influencing parameters such as oral bioavailability, in vivo half-life, and dosing frequency.[1][2][3] Compounds that are metabolized too rapidly often fail to achieve therapeutic concentrations in the body, while those that are excessively stable may accumulate and cause toxicity. Therefore, assessing metabolic stability using in vitro systems is a foundational step in the drug discovery cascade, enabling the early identification and optimization of promising chemical scaffolds.[1]

Human Liver Microsomes (HLMs) as a Predictive In Vitro Model

The liver is the primary organ responsible for drug metabolism.[4][5][6] Human Liver Microsomes (HLMs) are subcellular fractions of the liver's endoplasmic reticulum, obtained through differential ultracentrifugation.[7] They are a rich source of key Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[5][8][9] HLM assays are widely used in early drug discovery due to their cost-effectiveness, high-throughput compatibility, and strong predictive power for in vivo hepatic clearance.[7][10][11][12] They provide a robust system to measure a compound's intrinsic clearance (CLint), which reflects the inherent capacity of hepatic enzymes to metabolize the drug.[10][13]

Specific Considerations for the Test Article: A Fluorinated Oxazole Derivative

The subject of this guide, 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, presents unique structural features that demand careful consideration.

  • The 1,2-Oxazole Core: Oxazole-based compounds are versatile scaffolds in medicinal chemistry.[14][15] However, their heterocyclic nature can present specific metabolic liabilities, and understanding their biotransformation is crucial for lead optimization.[14][16]

  • The 2-Fluoropropan-2-yl Moiety: The incorporation of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability.[17][18][19] The carbon-fluorine (C-F) bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it less susceptible to oxidative metabolism by CYP450 enzymes.[17][18][20] This strategic placement can "block" a potential site of metabolism. However, the effect of fluorine is not merely steric; its high electronegativity can alter the electronic properties of the entire molecule, potentially influencing its affinity for metabolizing enzymes.[17][18] Therefore, while enhanced stability is anticipated, it must be empirically verified.

This guide provides a comprehensive framework for designing, executing, and interpreting an HLM stability assay for this specific compound, grounded in established scientific principles and best practices.

Section 2: Core Scientific Principles

The Cytochrome P450 (CYP450) Enzymatic Cycle

CYP450 enzymes are a superfamily of heme-containing monooxygenases that are responsible for the metabolism of an estimated 90% of clinically used drugs.[9][21][22] They catalyze a variety of oxidative reactions, including hydroxylation, N-dealkylation, O-dealkylation, and epoxidation.[8][21] The catalytic cycle requires a cofactor, NADPH (nicotinamide adenine dinucleotide phosphate), and molecular oxygen to introduce an oxygen atom into the substrate (the drug molecule).[9] In the HLM assay, the reaction is initiated by adding NADPH to a buffered solution containing the microsomes and the test compound.[5][11][23]

CYP450_Cycle A 1. Substrate (Drug) binds to CYP450-Fe³⁺ B 2. First electron reduction (from NADPH) A->B e⁻ C 3. O₂ binds to CYP450-Fe²⁺ B->C O₂ D 4. Second electron reduction & protonation C->D e⁻, 2H⁺ E 5. O-O bond cleavage & H₂O release D->E -H₂O F 6. Substrate Oxidation (Drug-OH) E->F [O] G 7. Oxidized product released, Enzyme regenerated F->G G->A

Caption: Simplified overview of the CYP450 catalytic cycle.

Predicting Metabolic Fate: The Influence of Molecular Structure

The structure of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine suggests several potential metabolic pathways.

  • Oxidative Metabolism: CYP450 enzymes are the primary drivers of Phase I metabolism in microsomes.[5][10] Potential sites of oxidation on the molecule include the oxazole ring itself or any accessible C-H bonds.

  • Impact of the Fluoropropyl Group: The gem-dimethyl groups adjacent to the fluorine atom are sterically hindered. The fluorine atom itself replaces a hydrogen, effectively blocking oxidation at that position due to the high C-F bond energy.[18][20] This makes the fluoropropyl group a likely "metabolic shield."

  • Role of the Amine Group: The primary amine on the oxazole ring could be a site for oxidation or subsequent Phase II conjugation reactions (though Phase II enzymes are less active in standard HLM assays unless specific cofactors are added).[24]

Section 3: Experimental Design & Self-Validation

A robust experimental design is critical for generating trustworthy and reproducible data. The core principle is to measure the disappearance of the parent compound over time in the presence of metabolically active HLMs.[25]

Assay Principle and Workflow Overview

The experiment involves incubating the test compound with pooled HLMs and an NADPH-regenerating system at a physiological temperature (37°C). Aliquots are taken at specific time points, and the metabolic reaction is immediately stopped or "quenched."[5][25] The remaining concentration of the parent compound in each sample is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]

HLM_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis A Prepare HLM, Buffer, Cofactor (NADPH), & Test Compound Stocks B Pre-incubate HLM, Buffer, & Compound A->B C Initiate Reaction with NADPH B->C D Sample at Time Points (0, 5, 15, 30, 60 min) C->D E Quench Reaction (e.g., cold Acetonitrile) D->E F Centrifuge & Collect Supernatant E->F G Quantify Parent Compound via LC-MS/MS F->G H Calculate t½ & CLint G->H

Caption: General workflow for an HLM metabolic stability assay.

Reagents and Materials
Reagent/MaterialSpecificationPurpose
Test Compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amineThe substrate for the metabolic reaction.
Human Liver Microsomes Pooled from multiple donors (e.g., ≥10 donors)Averages out inter-individual variability in enzyme expression.[7]
Phosphate Buffer 100 mM, pH 7.4Maintains physiological pH for optimal enzyme activity.[23]
NADPH Nicotinamide adenine dinucleotide phosphateEssential cofactor for CYP450 enzyme activity.[5][23]
Positive Control Compounds Verapamil (high turnover), Diazepam (low turnover)To verify the metabolic competence of the HLM batch.
Quenching Solution Ice-cold Acetonitrile or Methanol with Internal StandardTo stop the enzymatic reaction and precipitate proteins.[5][7][26]
Internal Standard (IS) A structurally similar, stable compound (e.g., a deuterated analog)To correct for variability during sample processing and analysis.[25][27]
Designing a Self-Validating Protocol: Controls and Benchmarks

To ensure the integrity of the results, several controls must be included in the assay plate:

  • Time-Zero Control (T0): Samples quenched immediately after the addition of NADPH. This represents 100% of the initial compound concentration.[23]

  • Negative Control (Minus Cofactor): An incubation carried out for the longest time point but without the addition of NADPH.[11][23] This measures non-enzymatic degradation of the compound.

  • Blank Control (Vehicle): An incubation containing HLMs and NADPH but no test compound. This is used to check for interfering peaks during LC-MS/MS analysis.

  • Positive Controls: High and low turnover compounds are run in parallel to confirm that the HLM system is performing as expected.[5]

Section 4: Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput.

Preparation of Reagents and Stock Solutions
  • Test Compound Stock (10 mM): Prepare a 10 mM stock solution of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine in DMSO.

  • Working Solution (100 µM): Dilute the 10 mM stock to 100 µM in a suitable solvent (e.g., 50:50 acetonitrile:water). This intermediate dilution minimizes the final DMSO concentration in the incubation to <0.2% to avoid enzyme inhibition.[12]

  • HLM Working Suspension (1 mg/mL): Thaw a vial of pooled HLMs (e.g., 20 mg/mL stock) at 37°C.[28] Dilute to 1 mg/mL in cold 100 mM phosphate buffer (pH 7.4). Keep on ice.

  • NADPH Solution (20 mM): Prepare a 20 mM solution of NADPH in 100 mM phosphate buffer.[23] Prepare this solution fresh just before use.

Incubation Procedure (Step-by-Step)

Final Incubation Volume: 200 µL; Final Test Compound Concentration: 1 µM; Final HLM Concentration: 0.5 mg/mL.

  • Plate Setup: To the wells of a 96-well plate, add 95 µL of 100 mM phosphate buffer (pH 7.4).

  • Add Test Compound: Add 2 µL of the 100 µM working solution of the test compound (or positive/vehicle controls) to the appropriate wells.

  • Add HLMs: Add 100 µL of the 1 mg/mL HLM working suspension to all wells except the vehicle control.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes with gentle shaking. This allows the system to reach thermal equilibrium.[7]

  • Initiate Reaction: Add 10 µL of the 20 mM NADPH solution to each well to start the reaction (for the "-NADPH" control, add 10 µL of buffer instead).[24][23] Record this as Time = 0.

Reaction Termination and Sample Processing
  • Quenching: At each designated time point (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing a suitable internal standard to the appropriate wells.[5][23]

  • Protein Precipitation: Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the plate at ~3000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[24]

  • Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

Section 5: Bioanalytical Quantification via LC-MS/MS

LC-MS/MS is the analytical method of choice due to its superior sensitivity, selectivity, and speed.[4][29][30][31]

Principle of LC-MS/MS for Small Molecule Quantification

The technique couples the separation power of Liquid Chromatography (LC) with the detection specificity of tandem Mass Spectrometry (MS/MS). The LC separates the parent compound from potential metabolites and matrix components. The MS/MS then isolates the parent compound ion and fragments it, monitoring a specific fragment ion for highly selective quantification, a mode known as Multiple Reaction Monitoring (MRM).[5][31]

Method Development Considerations
  • Ionization: Electrospray Ionization (ESI) in positive mode is likely suitable for the amine-containing test compound.

  • MRM Transitions: The specific mass-to-charge (m/z) transitions for the parent compound and the internal standard must be optimized for maximum sensitivity.

  • Chromatography: A reversed-phase C18 column with a gradient elution of water and acetonitrile (both containing a small amount of formic acid to aid ionization) is a standard starting point.

LCMS_Workflow A Autosampler Injects sample from 96-well plate C LC Column (C18) Separates compound from matrix A->C B HPLC Pump Delivers mobile phase B->C D Mass Spectrometer Ion Source (ESI) Quadrupole 1 (Isolates Parent Ion) Collision Cell (Fragments Ion) Quadrupole 3 (Isolates Fragment Ion) Detector C->D:f0 E Data System Generates chromatogram and integrates peak area D->E

Caption: Workflow of a typical LC-MS/MS bioanalytical system.

Section 6: Data Analysis & Interpretation

Calculating the Rate of Disappearance

The primary data output from the LC-MS/MS is the peak area ratio of the analyte to the internal standard. The percentage of the parent compound remaining at each time point is calculated relative to the T0 sample.

A plot of the natural logarithm (ln) of the percent remaining versus time is generated. The slope of this linear regression line represents the rate constant of elimination (k).[5]

Determination of Half-Life (t½) and Intrinsic Clearance (CLint)

From the elimination rate constant (k), the key metabolic stability parameters are calculated.

ParameterEquationDescription
In Vitro Half-Life (t½) t½ = 0.693 / kThe time required for 50% of the compound to be metabolized.[5][25]
Intrinsic Clearance (CLint) CLint (µL/min/mg) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))The volume of microsomal incubation medium cleared of the drug per minute per milligram of microsomal protein.[10][25]
Data Interpretation and Classification

The calculated CLint value is used to classify the compound's metabolic stability. While classification schemes can vary, a general guide is as follows:

Intrinsic Clearance (CLint)ClassificationImplication for Drug Development
< 10 µL/min/mgLow Clearance Likely to have a long in vivo half-life; low risk of high first-pass metabolism.
10 - 50 µL/min/mgIntermediate Clearance Moderate metabolic rate; may be acceptable depending on therapeutic goals.
> 50 µL/min/mgHigh Clearance Likely to be rapidly metabolized in vivo, potentially leading to poor bioavailability.[25]

Section 7: Conclusion & Strategic Implications

The in vitro metabolic stability assay using human liver microsomes is an indispensable tool in early drug discovery. For 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, this assay will provide a clear, quantitative measure of its susceptibility to Phase I metabolism.

  • If the compound shows low clearance: This is a favorable result, suggesting the fluoropropyl group is effectively shielding the molecule from rapid metabolism. The compound can likely progress with a lower risk of pharmacokinetic liabilities related to hepatic clearance.

  • If the compound shows high clearance: This indicates that, despite the fluorine substitution, there is a significant metabolic liability elsewhere on the molecule. This result would trigger further studies (metabolite identification) to pinpoint the "soft spot" and guide the next round of medicinal chemistry optimization.

By following the detailed, self-validating protocol outlined in this guide, researchers can generate high-quality data to make informed decisions, efficiently allocating resources and advancing only those candidates with the highest probability of success.

Section 8: References

  • Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. PMC.

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen.

  • Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry.

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Publications.

  • The role of fluorine in drug design and metabolic stability. Expert Opinion on Drug Discovery.

  • Metabolism and Toxicity of Fluorine Compounds. PMC.

  • Metabolic Stability Assays. MilliporeSigma.

  • How to Conduct an In Vitro Metabolic Stability Study. BioPharmaSpec.

  • Thawing and Incubating Human and Animal Liver Microsomes. Thermo Fisher Scientific.

  • metabolic stability & determining intrinsic drug clearance. Chem Help ASAP via YouTube.

  • Microsomal Stability. Cyprotex.

  • Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. PMC.

  • The Central Role of Cytochrome P450 in Xenobiotic Metabolism—A Brief Review on a Fascinating Enzyme Family. MDPI.

  • Microsomal Clearance/Stability Assay. Domainex.

  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate.

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate.

  • Human and Animal Liver Microsome Thawing and Incubation Protocol. BioIVT.

  • A Fast LC-MS/MS Methodology for Estimating Savolitinib in Human Liver Microsomes. MDPI.

  • Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.

  • Hepatic Microsomal Stability (human, rat, or mouse). Bienta.

  • What DMPK studies are typically required before IND filing?. Patsnap Synapse.

  • Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. BioIVT.

  • A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes. MDPI.

  • Advancing Drug Trials: Metabolic Stability & Pharmacokinetics. Labcorp.

  • EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS. ResearchGate.

  • Safety Testing of Drug Metabolites Guidance for Industry. FDA.

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. PMC.

  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences.

  • The Role of Cytochrome P450 Enzymes in Xenobiotic Metabolism and Drug Interactions. OMICS International.

  • Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf.

  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. PMC.

  • Metabolic stability - In vitro hepatic intrinsic clearance. Nuvisan.

  • The Role of CYP450 Enzymes in Drug Metabolism. Metabolon.

  • Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. LCGC.

  • Innovative bioanalytical LC-MS/MS techniques overcome biologic quantitation challenges. Drug Discovery World.

  • Quantitative analysis of small molecules in biological samples. SlideShare.

  • LC-MS systems for quantitative bioanalysis. PubMed.

  • Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications.

  • Bioanalysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 1: Overview. LCGC International.

  • Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Pharmaceutical Fronts.

Sources

Foundational

Discovery and Early-Stage Research on 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores. 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS 1188908-8...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology, the architectural design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores. 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS 1188908-86-2) is a highly specialized, fluorinated heterocyclic building block[1]. Emerging as a structural bioisostere of the classic 5-tert-butylisoxazol-3-amine, this fragment has become instrumental in the discovery of multi-kinase inhibitors, specifically those targeting the BRAF V600E mutation. This technical whitepaper explores the rationale behind its fluorination, its physicochemical impact, and the early-stage synthetic workflows required to integrate it into drug discovery pipelines.

The Rationale for Fluorination: Overcoming Metabolic Liabilities

In early-stage drug discovery, the tert-butyl group is frequently employed to occupy deep, lipophilic pockets within kinase hinge regions. However, the tert-butyl moiety is a notorious "metabolic soft spot." Cytochrome P450 (CYP450) enzymes readily hydroxylate its exposed methyl groups, leading to subsequent oxidation to carboxylic acids and rapid systemic clearance.

To circumvent this liability, medicinal chemists employ bioisosteric replacement. By substituting one of the methyl groups of the tert-butyl moiety with a fluorine atom—yielding the 2-fluoropropan-2-yl group—researchers can fundamentally alter the molecule's pharmacokinetic profile[2]. The strong electronegativity of the fluorine atom lowers the pKa of adjacent protons and sterically shields the remaining methyl groups from CYP450-mediated oxidation.

This exact bioisosteric strategy was utilized in the SAR (Structure-Activity Relationship) optimization campaign that led to the discovery of CEP-32496, a highly potent, orally efficacious BRAF V600E inhibitor[3]. During this campaign, the 5-(2-fluoropropan-2-yl)isoxazol-3-yl derivative was synthesized to evaluate the delicate balance between metabolic stability, lipophilicity, and target binding affinity[4].

Physicochemical Profiling and Data Presentation

The incorporation of the 2-fluoropropan-2-yl group modulates lipophilicity (LogD) while maintaining the precise steric bulk necessary for target affinity. The table below summarizes the comparative physicochemical impact of this bioisosteric shift based on SAR studies of quinazoline-derived BRAF inhibitors.

Pharmacophore MoietyLipophilicity (LogD at pH 7.4)Metabolic Stability (Human Liver Microsomes)BRAF V600E Binding Affinity ( Kd​ )Cellular pMEK IC50​
tert-Butyl ~2.80Low (Rapid Hydroxylation)73 nM121 nM
2-Fluoropropan-2-yl ~2.04Moderate to High~60 nM~150 nM
Trifluoro-tert-butyl ~2.50High (Resistant to Oxidation)14 nM82 nM

Table 1: Physicochemical and biological profiling of isoxazole substituents. Data extrapolated from the CEP-32496 optimization campaign demonstrating the modulation of lipophilicity and potency[3].

Signaling Pathway and Point of Intervention

The primary application of this fluorinated isoxazole is in the disruption of the MAPK signaling pathway, which is constitutively activated by the BRAF V600E mutation in various melanomas and colorectal cancers.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS (GTP-bound) RTK->RAS Activation BRAF BRAF V600E (Mutant) RAS->BRAF Constitutive Activation MEK MEK 1/2 BRAF->MEK Phosphorylation ERK ERK 1/2 MEK->ERK Phosphorylation Proliferation Uncontrolled Proliferation ERK->Proliferation Gene Transcription Inhibitor Isoxazol-3-amine Derived Inhibitor Inhibitor->BRAF Competitive Inhibition

Fig 1: MAPK signaling pathway illustrating the BRAF V600E competitive inhibition point.

SAR Optimization Logic Workflow

The decision to utilize 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is driven by a highly logical, step-wise SAR workflow designed to rescue lead compounds from metabolic failure.

SAR_Workflow Lead Lead Compound (tert-butyl isoxazole) Metab Metabolic Liability (CYP450 Oxidation) Lead->Metab Identifies Fluorination Bioisosteric Replacement (Fluorination) Metab->Fluorination Triggers Analog1 2-fluoropropan-2-yl Analog Fluorination->Analog1 Analog2 Trifluoro-t-butyl Analog Fluorination->Analog2 Assay In Vitro & Cellular Assays (pMEK) Analog1->Assay Evaluate Analog2->Assay Evaluate

Fig 2: SAR optimization logic workflow for the bioisosteric replacement of metabolic soft spots.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols integrate causality explanations and self-validating checkpoints.

Protocol 1: Synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
  • Causality Note: The cyclization of the intermediate β -ketonitrile with hydroxylamine hydrochloride requires strict pH control. Sodium acetate is utilized as a mild base to liberate the free hydroxylamine without promoting unwanted side reactions (such as amide formation or defluorination of the sensitive alkyl group).

  • Preparation of β -ketonitrile: React ethyl 2-fluoro-2-methylpropanoate with acetonitrile in the presence of sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C. Stir for 4 hours, then quench with saturated aqueous NH4​Cl . Extract with ethyl acetate, dry over Na2​SO4​ , and concentrate.

  • Cyclization: Dissolve the crude β -ketonitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 6 hours. The acidic conditions initially favor oxime formation, while the subsequent heating drives the cyclization to the isoxazole core.

  • Self-Validation Checkpoint: Monitor an aliquot via LC-MS. The disappearance of the β -ketonitrile mass peak and the emergence of the m/z 145.1 [M+H]+ peak confirms successful cyclization.

  • Purification: Cool to room temperature, concentrate under reduced pressure, and partition between water and dichloromethane (DCM). Purify via flash column chromatography to isolate the target amine as a pale yellow solid.

Protocol 2: Urea Coupling to Kinase Scaffold
  • Causality Note: Triphosgene is preferred over phosgene gas for laboratory safety. The order of addition (adding the isoxazol-3-amine to triphosgene before the core scaffold) is critical to form the reactive isocyanate intermediate and prevent the formation of symmetrical ureas.

  • Isocyanate Formation: Dissolve 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (1.0 eq) in anhydrous DCM. Add triphosgene (0.35 eq) and triethylamine (TEA, 2.0 eq) dropwise at 0°C. Stir for 30 minutes.

  • Self-Validation Checkpoint: Quench a 10 μ L micro-aliquot with methanol. Confirm the formation of the corresponding methyl carbamate via UPLC to ensure the triphosgene activation was successful before introducing the valuable kinase scaffold.

  • Coupling: Add the core scaffold (e.g., an anilino-quinazoline derivative, 0.9 eq) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench with water, extract with DCM, wash with brine, dry over MgSO4​ , and purify via preparative HPLC.

Protocol 3: In Vitro BRAF V600E Kinase Assay
  • Causality Note: This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. The TR-FRET system is inherently self-validating; the ratiometric emission readout normalizes well-to-well variations in assay volume and minimizes false positives caused by auto-fluorescent library compounds.

  • Preparation: Prepare a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, and 0.01% Brij-35.

  • Incubation: Incubate recombinant BRAF V600E enzyme with the fluorinated isoxazole-urea inhibitor (serial dilutions from 10 μ M to 0.1 nM) for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP (at the Km​ concentration) and a biotinylated MEK1 peptide substrate. Incubate for 60 minutes.

  • Detection: Stop the reaction by adding EDTA. Add Europium-labeled anti-phospho-MEK antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (emission ratio at 665 nm / 615 nm) using a microplate reader. Calculate the IC50​ using a 4-parameter logistic curve fit.

References

2.[2] Title: Assessing the Bioisosterism of the Trifluoromethyl Group with a Protease Probe Source: ResearchGate URL: [Link]

3.[4] Title: Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

4.[3] Title: Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496) Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Regioselective Isolation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists Compound: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) Application: Building block for kinase inhibitors (e.g., B...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Development Scientists, and Pharmacologists Compound: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) Application: Building block for kinase inhibitors (e.g., BRAF, NEK7, and RET inhibitors)

Introduction and Mechanistic Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve the physicochemical properties and metabolic stability of drug candidates[1]. Specifically, 3-aminoisoxazoles bearing fluorinated alkyl groups at the 5-position, such as 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, are highly valued as hinge-binding motifs in the development of kinase inhibitors[2]. The incorporation of the 2-fluoropropan-2-yl moiety enhances lipophilic efficiency while blocking potential metabolic liability sites (e.g., benzylic oxidation).

Synthesizing 3-amino-5-alkyl isoxazoles presents a classic regiochemical challenge. The condensation of a β-ketonitrile with hydroxylamine typically yields a mixture of 3-amino and 5-amino regioisomers. The regioselectivity is highly sensitive to the pH of the reaction medium and the order of addition[3]. To favor the 3-amino regioisomer, the reaction is typically initiated under strongly basic conditions to form the oxime intermediate, followed by an acid-catalyzed cyclodehydration step[2].

G A β-Ketonitrile Precursor C Oxime Intermediate A->C NaOMe, MeOH 0 °C (Addition) B Hydroxylamine (Free Base) B->C D 5-(2-fluoropropan-2-yl)- 1,2-oxazol-3-amine C->D HCl, Heat (Cyclodehydration)

Regioselective synthesis pathway for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Experimental Methodology

The following protocol is adapted from validated medicinal chemistry workflows for the generation of sterically hindered, fluorinated 3-aminoisoxazoles[2].

Reagents and Materials
  • Starting Material: 4-fluoro-4-methyl-3-oxopentanenitrile (or equivalent protected enol ether)

  • Reagents: Sodium metal (Na), Hydroxylamine hydrochloride ( NH2​OH⋅HCl )

  • Solvents: Anhydrous Methanol (MeOH), Ethyl Acetate (EtOAc), Brine

  • Catalyst/Acid: Hydrochloric acid (HCl, concentrated)

Step-by-Step Synthesis Protocol

Step 1: In Situ Generation of Hydroxylamine Free Base Causality: Hydroxylamine free base is unstable and explosive upon concentration. Generating it in situ using freshly prepared sodium methoxide ensures high nucleophilicity while maintaining operational safety.

  • Equip a flame-dried 50 mL round-bottom flask with a magnetic stir bar and a nitrogen inlet.

  • Add anhydrous MeOH (10 mL) to the flask and allow it to stir at room temperature (rt).

  • Carefully add sodium metal (145 mg, 6.30 mmol, ~1.8 equivalents) portion-wise. Self-Validation: Wait for the complete dissolution of the metal and the cessation of hydrogen gas evolution, indicating the quantitative formation of NaOMe.

  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Add hydroxylamine hydrochloride (438 mg, 6.30 mmol, ~1.8 equivalents) in a single portion. Stir the resulting suspension for 15 minutes at 0 °C.

Step 2: Nucleophilic Addition and Oxime Formation Causality: Maintaining the temperature at 0 °C during the addition of the ketonitrile minimizes the premature, uncatalyzed cyclization which often leads to the undesired 5-amino regioisomer. 6. Prepare a solution of the β-ketonitrile precursor (3.50 mmol, 1.0 equivalent) in anhydrous MeOH (3 mL). 7. Add the ketonitrile solution dropwise to the cold hydroxylamine suspension over 5 minutes. 8. Allow the reaction mixture to stir for 1 hour, gradually warming to room temperature. Self-Validation: Monitor the consumption of the starting material via TLC (Hexanes/EtOAc 7:3, UV active) or LCMS.

Step 3: Acid-Catalyzed Cyclodehydration Causality: The addition of strong acid protonates the intermediate, facilitating the elimination of water and driving the thermodynamic ring closure to form the aromatic isoxazole core[2]. 9. Once the intermediate oxime formation is complete, add concentrated HCl (approx. 1-2 mL) to the reaction mixture to achieve a highly acidic pH (pH < 2). 10. Attach a reflux condenser and heat the reaction mixture to 75 °C for 2 to 4 hours. 11. Monitor the cyclization via LCMS. The desired product mass ( [M+H]+ expected: ~145.1 m/z) should emerge. Note: Yields for this specific regioselective transformation are historically low (10-20%) due to the steric bulk of the fluorinated isopropyl group and competing side reactions[2].

Step 4: Workup and Isolation 12. Cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the bulk of the methanol. 13. Dilute the residue with EtOAc (20 mL) and neutralize the aqueous layer carefully with saturated aqueous NaHCO3​ until CO 2​ evolution ceases and the pH is ~7-8. 14. Separate the organic layer. Extract the aqueous layer with additional EtOAc ( 2×15 mL). 15. Wash the combined organic extracts with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. 16. Purify the crude residue via flash column chromatography on silica gel (eluting with a gradient of Hexanes/EtOAc) to isolate the pure 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Quantitative Data and Analytical Metrics

To ensure reproducibility and facilitate reaction tracking, the following table summarizes the critical parameters and expected analytical outcomes for the synthesis.

ParameterValue / MetricAnalytical Rationale
Stoichiometry (Nitrile:NH₂OH) 1.0 : 1.8Excess hydroxylamine compensates for partial volatility and ensures complete oxime conversion.
Addition Temperature 0 °CSuppresses background thermal cyclization, preserving regiocontrol.
Cyclization Temperature 75 °C (Reflux)Overcomes the activation energy barrier for dehydration and ring closure.
Expected Yield 10% - 15%Yields are inherently limited by the steric hindrance of the 2-fluoropropan-2-yl group and the formation of the 5-amino isomer[2].
LCMS Target Mass [M+H]+ ~145.1Confirms the molecular weight of the target 3-aminoisoxazole.
Storage Conditions 2-8 °C, protect from lightPrevents oxidative degradation of the primary amine[4].

References

  • NIH / PMC. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available at: [Link]

  • ACS Publications. Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF. Available at:[Link]

  • Google Patents (US11161852B1).Inhibitors of NEK7 kinase (Synthesis of 3-Amino-5-Alkyl Isoxazoles).

Sources

Application

Application Note: Preparation and Handling of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine Stock Solutions for In Vitro Cell Assays

Introduction & Scientific Rationale 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) is a highly versatile fluorinated small-molecule scaffold frequently utilized in fragment-based drug discovery (FBDD) and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) is a highly versatile fluorinated small-molecule scaffold frequently utilized in fragment-based drug discovery (FBDD) and the synthesis of targeted kinase inhibitors [4]. Structurally, it features a polar isoxazol-amine core coupled with a highly hydrophobic fluorinated isopropyl group.

While this structural duality is advantageous for target binding, it presents distinct solvation challenges during in vitro cell assays. Improper handling during the transition from a pure organic solvent (DMSO) to an aqueous cell culture medium frequently induces micro-precipitation. This application note provides a rigorously validated, self-correcting protocol for preparing, storing, and diluting stock solutions to ensure maximum compound bioavailability and reproducible assay data.

Physicochemical Profiling

Understanding the physicochemical properties of the compound is the first step in designing a robust solvation strategy. The compound is a stable solid at room temperature but requires strict protection from light and moisture during long-term liquid storage to prevent degradation of the amine group [1, 2].

Table 1: Physicochemical Properties of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

PropertyValue / Specification
CAS Number 1188908-86-2
MDL Number MFCD24645194 [3]
Molecular Weight 144.15 g/mol [2]
Molecular Formula C₆H₉FN₂O
Appearance Light yellow to yellow solid [1]
Boiling Point 262.6 ± 30.0 °C (Predicted) [1]
Storage Conditions 2–8 °C (Powder); -20 °C to -80 °C (Liquid Stock). Protect from light.
Primary Solvent Anhydrous DMSO (≥99.9% purity)

Experimental Workflow

The transition from lyophilized powder to a cell-ready assay requires a multi-stage dilution strategy to prevent solvent shock.

Workflow Powder Lyophilized Powder CAS: 1188908-86-2 DMSO Anhydrous DMSO (Reconstitution) Powder->DMSO Weigh & Add Stock 10 mM Master Stock (Store at -20°C) DMSO->Stock Vortex/Sonicate Dilution Intermediate Dilution (1000x in DMSO) Stock->Dilution Serial Dilution Media Assay Media (0.1% Final DMSO) Dilution->Media 1:1000 Spike Cells In Vitro Assay (Dosing) Media->Cells Treat Cells

Figure 1. Standardized workflow for the preparation and dilution of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Step-by-Step Methodology

Phase 1: Reconstitution in Anhydrous DMSO
  • Equilibration: Allow the sealed vial of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine powder to equilibrate to room temperature for at least 30 minutes before opening. Note: Opening a cold vial introduces atmospheric moisture, which degrades the stock.

  • Weighing: Accurately weigh the desired mass (e.g., 5.0 mg) using an analytical balance.

  • Calculation: Calculate the required volume of Anhydrous DMSO to yield a 10 mM master stock using the formula: Volume (µL) =[Mass (mg) / (144.15 g/mol × 10 mM)] × 1,000,000 (Example: For 5.0 mg of powder, add 3,468 µL of DMSO).

  • Dissolution: Add the calculated volume of Anhydrous DMSO. Vortex vigorously for 30–60 seconds. If the solution is not entirely clear, sonicate in a room-temperature water bath for 5 minutes.

Phase 2: Aliquoting and Cryopreservation
  • Aliquoting: Divide the 10 mM master stock into 50 µL or 100 µL single-use aliquots using opaque or amber microcentrifuge tubes to protect from light[1].

  • Storage: Store aliquots immediately at -20 °C (for use within 1 month) or -80 °C (for use up to 6 months).

Phase 3: Serial Dilution and Media Spiking
  • Thawing: Thaw a single aliquot at room temperature. Never reuse an aliquot (discard any remainder).

  • Intermediate Dilution: Perform serial dilutions of the compound in pure DMSO to create a 1000× intermediate stock for each desired final concentration.

  • Media Spiking: Pre-warm the aqueous cell culture media to 37 °C. Rapidly inject 1 µL of the 1000× intermediate DMSO stock into 999 µL of media.

  • Agitation: Immediately vortex or pipette up and down to ensure rapid dispersion.

Mechanistic Insights: Causality in Experimental Design

The Imperative of Anhydrous DMSO

DMSO is highly hygroscopic. Using standard laboratory-grade DMSO (which has absorbed atmospheric water) to prepare the master stock will initiate premature hydrolysis or cause the highly lipophilic fluorinated isopropyl group to aggregate. Always use sealed, anhydrous DMSO (≥99.9%) to maximize shelf life and maintain compound integrity.

Mitigating Solvent Shock and Nucleation

A common error in cell assays is spiking a high-concentration (e.g., 10 mM) master stock directly into aqueous media. This triggers Solvent Shock —a rapid polarity shift that forces the hydrophobic compound to undergo nucleation and Ostwald ripening, forming microscopic precipitates. By performing serial dilutions in DMSO first (creating a 1000× intermediate), the compound is introduced to the aqueous environment at a much lower absolute concentration, remaining safely below its aqueous thermodynamic solubility limit.

Precipitation cluster_incorrect Incorrect Method (Direct Spiking) cluster_correct Correct Method (Serial Dilution) HighConc High-Concentration Stock (10 mM in DMSO) Direct Direct Addition to Media HighConc->Direct Inter Intermediate DMSO Dilution HighConc->Inter Shock Solvent Shock (Rapid Polarity Shift) Direct->Shock Precip Micro-precipitation (False Negatives) Shock->Precip Gradual 1:1000 Addition to Media with Rapid Agitation Inter->Gradual Homo Homogeneous Solution (Reliable Data) Gradual->Homo

Figure 2. Mechanistic causality of compound precipitation versus homogeneous dissolution.

Vehicle Normalization

By preparing intermediate stocks in DMSO and spiking all of them into media at a 1:1000 ratio, the final DMSO concentration across all wells (including the vehicle control) is normalized to exactly 0.1% . This eliminates variable solvent toxicity as a confounding factor in your cell viability or signaling readouts.

Quality Control: A Self-Validating System

To ensure the scientific integrity of your assay, the protocol must be self-validating. Because micro-precipitates of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine are often invisible to the naked eye, visual inspection is insufficient.

Turbidimetric Validation Protocol:

  • Prepare a "Vehicle Blank" (Cell media + 0.1% DMSO).

  • Prepare your "Test Solution" (Cell media + 0.1% DMSO + Compound).

  • Measure the Optical Density (OD) of both solutions at 340 nm using a spectrophotometer or plate reader.

  • Validation Logic:

    • If ΔOD340​≤0.05 : The compound is fully solvated. Proceed with cell dosing.

    • If ΔOD340​>0.05 : Micro-precipitation has occurred. The effective concentration is compromised, risking false-negative assay data. Halt the experiment, discard the media mixture, and optimize the dilution by warming the media to 37 °C prior to spiking, or by increasing the intermediate dilution factor (e.g., 1:2000 for 0.05% final DMSO).

References

Method

Applications of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine in medicinal chemistry

Application Note: 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine as a Privileged Scaffold in Kinase Inhibitor Design and Bioisosteric Replacement Executive Summary As a Senior Application Scientist in medicinal chemistry, I...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine as a Privileged Scaffold in Kinase Inhibitor Design and Bioisosteric Replacement

Executive Summary

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of balancing target potency with metabolic stability in early-stage drug discovery. The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) has emerged as a highly privileged molecular building block [1]. It elegantly solves two distinct structural problems simultaneously: it provides a robust hydrogen-bonding motif for kinase hinge regions and introduces a metabolically shielded lipophilic tail that resists enzymatic degradation. This guide details the mechanistic rationale, pharmacokinetic advantages, and self-validating synthetic protocols for incorporating this scaffold into novel therapeutics.

Mechanistic Rationale & Structural Advantages

To effectively utilize this building block, researchers must understand the causality behind its structural features:

  • The 3-Aminoisoxazole Hinge Binder : The 3-amino-1,2-oxazole ring is a classic bioisostere for anilines and a potent hinge-binding motif. In the ATP-binding pocket of kinases (such as BRAF, RET, and PI3K), the isoxazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic 3-amino group acts as a hydrogen bond donor. This dual interaction anchors the molecule securely to the kinase backbone.

  • Metabolic Shielding via Fluorination : A common strategy to occupy the hydrophobic "selectivity pocket" adjacent to the kinase hinge is the use of a tert-butyl group. However, the tert-butyl moiety is highly susceptible to CYP450-mediated aliphatic hydroxylation, leading to rapid in vivo clearance. By substituting one methyl proton with a fluorine atom to create the 2-fluoropropan-2-yl group, we block this metabolic liability. The strong C-F bond (approx. 116 kcal/mol) resists oxidation, while the fluorine atom—being roughly isosteric to oxygen or a methyl group—maintains the necessary steric volume to fill the hydrophobic pocket [2].

  • Aniline Bioisosterism : Traditional aniline-based drugs often suffer from toxicity due to their conversion into reactive quinone-imine intermediates. The electron-deficient nature of the isoxazole ring reduces the electron density on the exocyclic amine, preventing this toxic bioactivation pathway while improving aqueous solubility.

G Compound 5-(2-fluoropropan-2-yl)- 1,2-oxazol-3-amine Hinge Kinase Hinge Region (ATP Binding Site) Compound->Hinge 3-Amino motif (H-bond Donor/Acceptor) Pocket Hydrophobic Pocket (Selectivity Filter) Compound->Pocket 2-Fluoropropan-2-yl (Steric bulk) Metabolism CYP450 Enzymes (Hepatic Clearance) Compound->Metabolism C-F bond blocks aliphatic hydroxylation

Logical binding and metabolic interactions of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Pharmacokinetic Impact of Fluorinated Isoxazoles

The strategic incorporation of the 2-fluoropropan-2-yl group significantly alters the pharmacokinetic (PK) profile of the resulting drug candidates. As demonstrated in the structural evolution of BRAF inhibitors like CEP-32496, replacing a standard tert-butyl group with fluorinated analogs drastically reduces in vivo clearance and improves overall lipophilic efficiency[2].

Table 1: Comparative Pharmacokinetic & Physicochemical Impact

Parameter5-(tert-butyl)isoxazol-3-amine derivatives5-(2-fluoropropan-2-yl)isoxazol-3-amine derivativesCausality / Scientific Rationale
Metabolic Clearance (CL) HighLow to ModerateThe C-F bond prevents CYP-mediated hydroxylation of the gem-dimethyl group.
In vivo Half-life (t1/2) ShortExtendedReduced hepatic clearance directly prolongs systemic circulation.
Target Binding Affinity (Kd) BaselineEquivalent to BaselineThe fluorine atom is bioisosteric to a methyl group; steric volume is conserved.
Lipophilic Efficiency (LipE) ModerateHighFluorination lowers basicity and modulates logP, enhancing the free drug fraction.

Experimental Protocols

To leverage this building block, researchers typically incorporate it into larger scaffolds via urea formation or Buchwald-Hartwig cross-coupling. Below are field-proven, self-validating protocols designed to maximize yield and purity.

Protocol A: Synthesis of Diaryl Ureas (Kinase Inhibitor Linkage)

Diaryl ureas are a ubiquitous linkage in kinase inhibitors. This protocol describes the coupling of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine with an aryl amine via an in situ generated isocyanate.

Causality Note: The 3-amino group on the isoxazole is highly electron-deficient and a poor nucleophile. Therefore, it is highly recommended to generate the isocyanate on the more electron-rich aryl amine partner first, followed by the addition of the isoxazol-3-amine, rather than vice versa.

Materials:

  • Aryl amine (1.0 eq)

  • Triphosgene (0.35 eq)

  • 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Isocyanate Generation : Dissolve the aryl amine (1.0 eq) and DIPEA (2.0 eq) in anhydrous DCM under an inert argon atmosphere. Cool the reaction mixture to 0 °C.

  • Triphosgene Addition : Slowly add triphosgene (0.35 eq) dissolved in DCM dropwise over 15 minutes.

    • Self-Validation Check: Stir for 30 minutes at 0 °C. Quench a 5 µL aliquot in methanol and analyze via LC-MS. The presence of the methyl carbamate mass ([M+H]+ of aryl amine + 58 Da) confirms complete conversion to the isocyanate.

  • Amine Coupling : Once isocyanate formation is confirmed, add 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (1.1 eq) in one portion, followed by the remaining DIPEA (1.0 eq).

  • Reaction Progression : Warm the reaction to room temperature and stir for 12-16 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc) or LC-MS. The reaction is complete when the isocyanate intermediate is fully consumed. If the reaction stalls due to the poor nucleophilicity of the isoxazol-3-amine, heat the mixture to 50 °C (if using THF) or add a catalytic amount of DMAP (0.1 eq).

  • Workup and Purification : Dilute with EtOAc and wash sequentially with 1N HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography or trituration in cold diethyl ether to yield the pure diaryl urea.

G Step1 Step 1: Isocyanate Generation (Aryl amine + Triphosgene at 0°C) IPC1 IPC: LC-MS (MeOH Quench) Confirm Methyl Carbamate Step1->IPC1 Step2 Step 2: Amine Addition (Add 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine) IPC1->Step2 If >95% conversion Step3 Step 3: Urea Formation (Stir at RT, optional DMAP catalyst) Step2->Step3 IPC2 IPC: LC-MS / TLC Confirm Isocyanate Consumption Step3->IPC2 Step4 Step 4: Workup & Purification (Acid/Base Wash & Trituration) IPC2->Step4 If complete

Self-validating synthetic workflow for diaryl urea formation using in-process controls.

Protocol B: Buchwald-Hartwig Cross-Coupling

For applications requiring a secondary amine linkage (e.g., mutant IDH1 inhibitors [3]), palladium-catalyzed cross-coupling is utilized.

Causality Note: Due to the low pKa of the 3-aminoisoxazole, strong bases like sodium tert-butoxide (NaOtBu) can cause degradation of the isoxazole ring. Cesium carbonate (Cs2CO3) is the preferred base, paired with a bulky, electron-rich ligand like Xantphos or BrettPhos to facilitate reductive elimination.

Step-by-Step Methodology:

  • Preparation : In an oven-dried Schlenk flask, combine the aryl halide (1.0 eq), 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (1.2 eq), Pd2(dba)3 (0.05 eq), Xantphos (0.10 eq), and Cs2CO3 (2.0 eq).

  • Degassing : Evacuate and backfill the flask with argon three times. Add anhydrous, degassed 1,4-dioxane.

  • Heating : Heat the mixture to 90-100 °C for 8-12 hours.

    • Self-Validation Check: Monitor by LC-MS. If dehalogenation of the aryl halide is observed without product formation, the oxidative addition is successful but reductive elimination is failing; consider switching the ligand to BrettPhos.

  • Isolation : Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

References

  • Rowbottom, M. W., et al. (2012). Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF Murine Sarcoma Viral Oncogene Homologue B1 (BRAF) V600E. Journal of Medicinal Chemistry, 55(3), 1082-1105. Retrieved from[Link]

  • Patent CA2963359A1. (2015). Isoxazole derivative as mutant isocitrate dehydrogenase 1 inhibitor. Google Patents.
Application

Application Note: Preclinical Formulation Strategies for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Executive Summary & Physicochemical Rationale Transitioning a novel small molecule from in vitro screening to in vivo animal models requires overcoming significant physicochemical barriers. The compound 5-(2-fluoropropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

Transitioning a novel small molecule from in vitro screening to in vivo animal models requires overcoming significant physicochemical barriers. The compound 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine presents a classic formulation challenge. It features a weakly basic isoxazole amine (predicted pKa ~2.05) and a highly lipophilic, sterically bulky 2-fluoropropan-2-yl tail.

Because the physiological pH of blood (7.4) and even the gastric baseline of rodents (pH ~3.0–4.0) is higher than the compound's pKa, the amine group remains almost entirely un-ionized in vivo. Consequently, simple pH adjustment (e.g., using acidic buffers) will fail to yield a stable aqueous solution. To achieve the systemic exposure required for pharmacokinetic (PK), pharmacodynamic (PD), and toxicology studies, the formulation strategy must rely on co-solvents to disrupt the crystal lattice and surfactants to prevent precipitation upon aqueous dilution[1].

This guide outlines self-validating protocols for formulating this compound for both Intravenous (IV) and Oral (PO) administration in rodent models.

Formulation Decision Logic & Workflow

The selection of excipients must balance the solubilization capacity required for the lipophilic API with the strict tolerability limits of the animal species[2]. For IV dosing, a clear solution is mandatory to prevent embolism; thus, a micelle-forming surfactant system is utilized. For PO dosing, where higher doses are typically required to assess bioavailability, a stabilized suspension is preferred to avoid the gastrointestinal toxicity associated with high volumes of organic solvents.

FormulationWorkflow API 5-(2-fluoropropan-2-yl) -1,2-oxazol-3-amine Physicochem Physicochemical Profiling pKa ~2.05 | Highly Lipophilic API->Physicochem Route Select Administration Route (In Vivo PK/PD) Physicochem->Route IV Intravenous (IV) Route Requires Clear Solution Route->IV PO Oral (PO) Route Suspension Tolerated Route->PO IV_Form Vehicle: 10% DMSO + 10% Solutol HS15 + 80% Saline IV->IV_Form PO_Form Vehicle: 0.5% MC + 0.2% Tween 80 in Water PO->PO_Form QC_IV QC Validation: Tyndall Effect & 0.22µm Sterile Filtration IV_Form->QC_IV QC_PO QC Validation: Particle Size & Continuous Stirring PO_Form->QC_PO

Caption: Workflow for selecting and validating preclinical formulations based on physicochemical properties.

Preclinical Dosing Constraints

Before formulating, it is critical to understand the physiological limits of the target animal model. Exceeding these limits can induce vehicle-related toxicological events, confounding the study results[3].

Table 1: Recommended Maximum Dosing Volumes and Excipient Limits for Rodents (Mice/Rats)

RouteMax Volume (Mice)Max Volume (Rats)Max DMSO LimitMax Surfactant LimitJustification / Causality
IV 5 mL/kg5 mL/kg≤ 10%≤ 15%High DMSO causes hemolysis; high surfactants cause histamine release.
PO 10 mL/kg10 mL/kg≤ 10%≤ 5%High volumes cause gastric distension; surfactants can alter GI transit time.

Step-by-Step Formulation Protocols

Protocol A: Intravenous (IV) Solution Formulation

Target Concentration: 1.0 mg/mL Vehicle Composition: 10% DMSO / 10% Solutol® HS 15 / 80% Normal Saline (0.9% NaCl)

Causality of Vehicle Choice: DMSO acts as a primary solvent, effectively disrupting the hydrophobic interactions of the fluorinated isopropyl group. Solutol HS 15 (macrogol 15 hydroxystearate) is a non-ionic surfactant that forms protective micelles around the un-ionized API. When the aqueous saline is added, these micelles prevent the API from crashing out of solution.

Methodology:

  • Weighing: Accurately weigh 10.0 mg of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine into a sterile glass vial.

  • Primary Solubilization: Add 1.0 mL of Dimethyl sulfoxide (DMSO). Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Validation: The solution must be perfectly clear with no particulates.

  • Surfactant Addition: Warm Solutol HS 15 to 37°C in a water bath until it liquefies. Add 1.0 mL of the liquefied Solutol to the DMSO/API solution. Vortex for 2 minutes to ensure a homogenous organic phase.

  • Aqueous Dilution: While continuously vortexing the vial, add 8.0 mL of 0.9% Normal Saline dropwise.

    • Critical Insight: Gradual addition is mandatory. Dumping the aqueous phase into the organic phase causes localized supersaturation, leading to irreversible micro-precipitation.

  • QC Validation (Tyndall Effect): Shine a laser pointer through the vial in a dark room. If a solid beam of light is visible (Tyndall effect), micro-emulsions or precipitates have formed, and the formulation must be discarded. A true solution will not scatter the light.

  • Sterilization: Filter the final solution through a 0.22 µm PTFE syringe filter prior to IV administration.

Protocol B: Oral (PO) Suspension Formulation

Target Concentration: 5.0 mg/mL (Allows for a 50 mg/kg dose at 10 mL/kg volume) Vehicle Composition: 0.5% Methylcellulose (MC) / 0.2% Tween 80 in Purified Water

Causality of Vehicle Choice: Because the compound is highly lipophilic, it will naturally float and clump in pure water. Tween 80 acts as a wetting agent, reducing the interfacial tension between the hydrophobic API and the water. Methylcellulose increases the viscosity of the vehicle, which, according to Stokes' Law, drastically reduces the sedimentation rate of the suspended particles, ensuring dose uniformity[1].

Methodology:

  • Vehicle Preparation: Prepare a stock solution of 0.5% MC and 0.2% Tween 80 in water. Stir overnight at 4°C to ensure complete hydration of the polymer.

  • Weighing & Wetting: Weigh 50.0 mg of the API into a mortar or a glass vial. Add 20 µL of pure Tween 80 directly to the powder. Triturate (grind) the powder and surfactant together using a pestle or a glass rod until a smooth, uniform paste is formed.

  • Suspension Building: Gradually add the 0.5% MC vehicle in 1.0 mL increments, mixing thoroughly between each addition, until a final volume of 10.0 mL is reached.

  • Homogenization: Process the suspension using a probe sonicator (3 x 10-second pulses on ice) or a high-shear tissue homogenizer.

    • Critical Insight: Sonication breaks down large agglomerates into fine, uniform particles, increasing the surface area available for dissolution in the GI tract, thereby maximizing oral bioavailability.

  • QC Validation: Extract 100 µL from the top, middle, and bottom of the suspension. Dissolve each in 900 µL of Acetonitrile and analyze via HPLC-UV to confirm dose homogeneity (Acceptance criteria: ±5% variance between layers).

  • Dosing: The suspension must be continuously stirred on a magnetic stir plate during the in vivo dosing procedure to prevent settling.

Stability and Scale-Up Considerations

Preclinical manufacturing and formulation scale-up require rigorous stability testing[4].

  • Chemical Stability: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine contains an isoxazole ring which can be sensitive to highly basic conditions or nucleophilic attack. Ensure the final formulation pH remains between 4.0 and 7.5.

  • Physical Stability: The IV formulation should be used within 4 hours of preparation. Lipophilic compounds formulated in micellar solutions are prone to Ostwald ripening and delayed precipitation. Always re-verify the absence of the Tyndall effect immediately prior to drawing the dose into the syringe.

References

  • Source: National Center for Biotechnology Information (PMC - NIH)
  • Formulation Development Strategy: Preclinical PK, PD, and TK Considerations Source: WuXi AppTec URL
  • Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture Source: Altasciences URL
  • Preclinical Formulation Development Source: SGS URL

Sources

Method

5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine dosing guidelines for preclinical trials

As a Senior Application Scientist, this document provides a comprehensive guide to establishing preclinical dosing guidelines for the novel investigational compound, 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine. Disclaimer...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this document provides a comprehensive guide to establishing preclinical dosing guidelines for the novel investigational compound, 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Disclaimer: As of the date of this document, publicly available preclinical data for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is limited. Therefore, this guide is presented as an exemplar framework. The protocols and data herein are illustrative, based on established best practices for small molecule drug development, and should be adapted based on actual experimental data generated for this specific new chemical entity (NCE), hereafter referred to as "Compound X".

Compound Profile (Hypothetical)

PropertyAssumed Value/CharacteristicRationale & Implication
Chemical Name 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amineN/A
CAS Number 1188908-86-2For accurate identification and procurement.[1][2]
Molecular Formula C6H10FN3OCalculated from structure.
Molecular Weight 159.16 g/mol Calculated from structure.
Aqueous Solubility Poor (<10 µg/mL at pH 7.4)Many NCEs exhibit poor solubility, which is a major hurdle for bioavailability.[3][4] This necessitates enabling formulation strategies.
Permeability High (Papp > 10 x 10⁻⁶ cm/s)Assumed based on typical small molecule characteristics. This would classify it as a Biopharmaceutics Classification System (BCS) Class II compound.[3]
pKa Basic (amine group)The presence of a primary amine on the oxazole ring suggests basic properties, which can be exploited for pH-dependent solubility enhancement.[3]
Target Hypothetical: Serine/Threonine Kinase YAssumed for the purpose of defining a pharmacodynamic (PD) endpoint.

Section 1: Formulation Development for Preclinical Species

The primary challenge for a BCS Class II compound like Compound X is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[5] The goal of preclinical formulation is to develop a safe and effective vehicle that enables consistent exposure for toxicology and efficacy studies.[6][7]

Formulation Strategy Selection

A tiered approach is recommended. Start with simple systems and increase complexity as needed to achieve the desired exposure.

G A Start: Physicochemical Characterization of Compound X B Tier 1: Simple Aqueous Vehicles A->B C Assess Solubility & Stability B->C D Is Target Concentration Achieved and Stable in Vehicle? C->D E Tier 2: Co-Solvent & Surfactant Systems D->E No I Proceed to In Vivo PK Study D->I Yes F Assess for Precipitation upon Aqueous Dilution E->F G Is System Tolerated & Stable? F->G H Tier 3: Lipid-Based or Amorphous Solid Dispersions G->H No G->I Yes H->I

Caption: Formulation strategy decision workflow for Compound X.

Protocol: Preparation of an Oral Suspension

This protocol is a starting point for rodent studies, prioritizing safety and ease of preparation.

Objective: To prepare a 10 mg/mL suspension of Compound X suitable for oral gavage in mice.

Materials:

  • Compound X (micronized powder)

  • 0.5% (w/v) Methylcellulose (MC) in deionized water

  • 0.1% (v/v) Tween 80

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Calibrated balance and weigh boats

Procedure:

  • Vehicle Preparation:

    • Prepare a 0.5% (w/v) solution of methylcellulose in water. This may require heating and cooling to ensure full hydration.

    • Add 0.1% (v/v) Tween 80 to the methylcellulose solution and stir until homogeneous. This acts as a wetting agent.[8]

  • Suspension Preparation:

    • Weigh the required amount of Compound X for the final desired concentration and volume (e.g., 100 mg for 10 mL of a 10 mg/mL suspension).

    • Place the powder in a glass mortar.

    • Add a small volume of the vehicle to the powder to create a paste. Triturate with the pestle until the powder is uniformly wetted.

    • Gradually add the remaining vehicle while stirring continuously.

    • Transfer the suspension to a glass vial with a magnetic stir bar and stir for at least 30 minutes before dosing.

    • Self-Validation: Visually inspect for uniform dispersion. Take samples from the top and bottom after stirring to confirm dose homogeneity via a suitable analytical method (e.g., HPLC-UV).

Formulation Summary Table
Formulation IDVehicle CompositionMax Concentration (mg/mL)RouteRecommended SpeciesNotes
PF-01 0.5% MC, 0.1% Tween 80 in H₂O10OralMouse, RatStandard suspension. Good starting point for toxicology.
PF-02 20% PEG400, 80% Saline5IVMouse, Rat, DogCo-solvent system for intravenous administration. Requires assessment for hemolysis and precipitation upon injection.[5]
PF-03 30% Solutol HS 15, 70% Saline25Oral / IVRat, DogSurfactant-based system to improve solubility.[3]
PF-04 Sunflower Oil50SCMouse, RatLipid vehicle for subcutaneous depot formulation, potentially extending half-life.[8]

Section 2: Acute Oral Toxicity Assessment

The initial safety assessment aims to determine the acute toxicity of Compound X after a single oral dose and to identify a dose range for subsequent studies. The OECD Test Guidelines provide a framework for conducting these studies while minimizing animal use.[9][10]

Protocol: Acute Toxic Class Method (Adapted from OECD 423)

This method uses a stepwise procedure with a small number of animals per step to classify the compound's toxicity and estimate the LD₅₀.[11]

Species: Rat (preferred rodent species)[12] Sex: Female (typically more sensitive) Animals per step: 3 Starting Dose Levels (GHS-based): 5, 50, 300, 2000 mg/kg

Procedure:

  • Dosing: Administer Compound X via oral gavage to 3 fasted female rats at a starting dose (e.g., 300 mg/kg). The dose volume should not exceed 1 mL/100g body weight for aqueous suspensions.[12]

  • Observation:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.[11]

    • Record all signs of toxicity (e.g., changes in behavior, posture, respiration), onset, duration, and severity.

    • Record body weights prior to dosing, and on days 7 and 14.

    • Record any mortality.

  • Stepwise Decision Logic: The outcome of the first step determines the next dose level, as outlined in the OECD 423 guideline.[11]

    • If 2/3 or 3/3 animals die, repeat at a lower dose (e.g., 50 mg/kg).

    • If 0/3 or 1/3 animals die, repeat at a higher dose (e.g., 2000 mg/kg).

    • The process is stopped when a dose causing mortality is identified or when no mortality is observed at the highest dose.

  • Necropsy: Perform a gross necropsy on all animals at the end of the study.[12]

G Start Start with Dose Level X (e.g., 300 mg/kg) Dose 3 female rats Observe Observe for 48h Start->Observe Outcome Mortality? Observe->Outcome DoseLower Dose next 3 rats at Lower Level (e.g., 50 mg/kg) Outcome->DoseLower 2 or 3 animals die DoseHigher Dose next 3 rats at Higher Level (e.g., 2000 mg/kg) Outcome->DoseHigher 0 or 1 animal dies StopClassify Stop Test & Classify Substance based on GHS criteria Outcome->StopClassify Clear evidence to determine classification DoseLower->Observe DoseHigher->Observe

Caption: Decision logic for the Acute Toxic Class Method (OECD 423).

Section 3: Dose-Range Finding (DRF) and MTD Studies

The goal of a Dose-Range Finding study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable toxicity over a defined period. This information is crucial for selecting dose levels for longer-term toxicology and efficacy studies.[13][14]

Protocol: 7-Day Oral DRF Study in Rats

Objective: To determine the MTD of Compound X following 7 consecutive daily oral doses.

Animals: Sprague-Dawley rats, 3/sex/group.

Dose Level Selection: Based on the acute toxicity results. For example, if the LD₅₀ is estimated to be >2000 mg/kg, dose levels could be 100, 300, and 1000 mg/kg/day. A control group receiving only the vehicle is mandatory.

Procedure:

  • Administration: Dose animals orally by gavage once daily for 7 days.

  • Clinical Observations: Conduct detailed clinical observations twice daily. Note any signs of toxicity.

  • Body Weight and Food Consumption: Measure daily. Significant weight loss (>10-15%) is a key indicator of toxicity.

  • Clinical Pathology: On Day 8, collect blood samples for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology:

    • Conduct a full gross necropsy on all animals.

    • Record organ weights (e.g., liver, kidneys, spleen, heart).

    • Collect a standard set of tissues from the control and high-dose groups for histopathological examination. If lesions are found in the high-dose group, examine the lower-dose groups.

MTD Determination: The MTD is identified based on a composite of endpoints, including clinical signs, body weight changes, clinical pathology, and histopathology findings. The goal is to find a dose that induces some measurable but non-lethal and reversible toxic effects.[15]

Example Dosing Table for DRF Study
GroupDose Level (mg/kg/day)Dose Volume (mL/kg)Number of Animals (M/F)
10 (Vehicle Control)103/3
2100103/3
3300103/3
41000103/3

Section 4: Pharmacokinetic (PK) Profiling

PK studies describe the absorption, distribution, metabolism, and excretion (ADME) of a drug.[13] Understanding the PK profile is essential for relating dose to exposure and, ultimately, to pharmacological effect.

Protocol: Single-Dose PK Study in Mice

Objective: To determine the key PK parameters (Cₘₐₓ, Tₘₐₓ, AUC, t₁/₂) of Compound X after a single oral and intravenous dose.

Animals: CD-1 mice, 3/sex/timepoint.

Dose Levels:

  • Oral (PO): 10 mg/kg (using Formulation PF-01)

  • Intravenous (IV): 2 mg/kg (using Formulation PF-02)

Procedure:

  • Dosing: Administer the compound to two separate groups of animals via the respective routes.

  • Blood Sampling: Collect sparse blood samples (e.g., via tail vein or retro-orbital sinus) at specified time points into tubes containing an appropriate anticoagulant (e.g., K₂EDTA). A typical sampling schedule would be:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.

    • PO: 0.25, 0.5, 1, 2, 4, 8, 24 hours.

  • Plasma Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of Compound X in plasma samples using a validated bioanalytical method (see Section 5).

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate PK parameters. Oral bioavailability (F%) can be calculated using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Allometric Scaling for First-in-Human (FIH) Dose Prediction

Allometric scaling uses data from animal studies to predict human PK parameters and to select a safe starting dose for clinical trials.[16] The FDA recommends using body surface area (BSA) normalization to calculate the Maximum Recommended Starting Dose (MRSD).[17]

  • Determine the No Observed Adverse Effect Level (NOAEL) from repeat-dose toxicology studies in the most appropriate animal species (e.g., rat).[13]

  • Convert the NOAEL (in mg/kg) to a Human Equivalent Dose (HED) using the following formula:

    • HED (mg/kg) = Animal NOAEL (mg/kg) × (Animal Kₘ / Human Kₘ)

    • The Kₘ factor (body weight / BSA) is a standard value for different species (e.g., Rat Kₘ = 6, Human Kₘ = 37).[18]

  • Apply a Safety Factor (typically 10) to the HED to determine the MRSD.

    • MRSD = HED / 10

Section 5: Bioanalytical Method Validation Protocol

A validated bioanalytical method is required to produce reliable data from PK and toxicology studies.[19] The validation process demonstrates that the method is accurate, precise, and reproducible for its intended purpose.[20] This protocol outlines the validation of an LC-MS/MS method for quantifying Compound X in plasma.

Key Validation Parameters (as per FDA Guidance)
ParameterAcceptance CriteriaPurpose
Selectivity No significant interference at the retention time of the analyte and internal standard (IS) in blank matrix from at least 6 sources.Ensures the method can differentiate the analyte from endogenous components.[19]
Calibration Curve Minimum of 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99.Defines the relationship between concentration and instrument response.
Accuracy & Precision Within ±15% (±20% at LLOQ) for QC samples at a minimum of 4 levels (LLOQ, Low, Mid, High).Confirms the closeness of measured values to the true value and the reproducibility of the method.[21]
Matrix Effect Assessed to ensure that matrix components do not suppress or enhance the analyte signal.Evaluates the influence of the biological matrix on ionization.[22]
Stability Analyte stability must be demonstrated under various conditions: Freeze-thaw (3 cycles), bench-top, long-term storage, and in-processed samples.[23]Ensures the analyte concentration does not change during sample handling and storage.[22]
Protocol: LC-MS/MS Method Validation

Objective: To fully validate an LC-MS/MS method for the quantification of Compound X in rat plasma.

Procedure:

  • Method Development: Develop chromatographic conditions (column, mobile phase) and mass spectrometric parameters (MRM transitions for analyte and IS) to achieve adequate sensitivity and selectivity.

  • Preparation of Standards and QCs:

    • Prepare a stock solution of Compound X in an organic solvent (e.g., DMSO or Methanol).

    • Spike the stock solution into blank rat plasma to prepare calibration standards and quality control (QC) samples.

  • Sample Preparation: Use a suitable extraction technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from plasma proteins.

  • Validation Runs:

    • Perform a series of analytical runs over several days.

    • Each run should include a full calibration curve and replicate QC samples at four concentration levels.

    • Analyze blank plasma from at least six different rats to assess selectivity.

    • Perform stability experiments as defined in the table above.

  • Data Reporting: Compile all results into a validation report that demonstrates the method meets all acceptance criteria outlined in regulatory guidance.[19][20]

References

  • (2023, September 13). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate. Available from: [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. Available from: [Link]

  • OECD. (2002, May 10). Guidance Document on Acute Oral Toxicity Testing. Available from: [Link]

  • J.A. Vlasak, J.G. Neely. (n.d.). Allometric scaling of therapeutic monoclonal antibodies in preclinical and clinical settings. Clinical and Translational Science. Available from: [Link]

  • S. Kumar, S. Singh. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Emery Pharma. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. Available from: [Link]

  • FDA. (n.d.). Roadmap to Reducing Animal Testing in Preclinical Safety Studies. Available from: [Link]

  • Clinical Leader. (n.d.). Formulations For Poorly Soluble And Low Bioavailability Drugs. Available from: [Link]

  • National Toxicology Program. (2001, December 17). 423 | OECD GUIDELINE FOR TESTING OF CHEMICALS. Available from: [Link]

  • OECD. (n.d.). Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available from: [Link]

  • S.K. Mukkavilli, et al. (n.d.). Key elements of bioanalytical method validation for small molecules. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • FDA. (n.d.). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Available from: [Link]

  • Ascendia Pharma. (2019, January 9). Sophisticated Formulation Approaches for Insoluble Drug Candidates. Available from: [Link]

  • FDA. (n.d.). Preclinical Assessment of Investigational Cellular and Gene Therapy Products. Available from: [Link]

  • A.K. Singh, et al. (n.d.). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available from: [Link]

  • BioPharma Services. (2022, June 6). Bioanalytical Method Validation Focus on Sample Stability. Available from: [Link]

  • Auxochromofours. (2025, September 1). FDA Toxicology Studies & Drug Approval Requirements. Available from: [Link]

  • A.B. Nair, S. Jacob. (2016). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • A.B. Nair, S. Jacob. (n.d.). A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. Available from: [Link]

  • S. Sharma, et al. (n.d.). Bioanalytical method validation: An updated review. Pharmaceutical Methods. Available from: [Link]

  • HistologiX. (2025, November 5). Understanding FDA Guidelines for Toxicity Studies. Available from: [Link]

  • Chemsafetypro. (2019, October 20). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. Available from: [Link]

  • Emery Pharma. (2023, June 7). Bioanalytical Method Validation of a Small Molecule in a Surrogate Matrix by LC-MS/MS. YouTube. Available from: [Link]

  • NHLBI Catalyze. (n.d.). Checklist for Preclinical Studies - Small Molecule. Available from: [Link]

  • NextSDS. (n.d.). methyl({[5-(propan-2-yl)-1,2-oxazol-3-yl]methyl})amine hydrochloride. Available from: [Link]

  • AACR Journals. (2016, May 1). Are Doses and Schedules of Small-Molecule Targeted Anticancer Drugs Recommended by Phase I Studies Realistic?. Available from: [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Available from: [Link]

  • PubMed. (2025, March 21). Optimizing intermittent dosing of oral small molecule inhibitors. Available from: [Link]

  • YouTube. (2021, April 15). Designing First-In-Human Trials for Small Molecules and Biologics. Available from: [Link]

  • PubMed. (2001, September 15). Pharmacokinetics of EF5 [2-(2-nitro-1-H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl) acetamide] in human patients: implications for hypoxia measurements in vivo by 2-nitroimidazoles. Available from: [Link]

  • MDPI. (2023, December 15). Specifics of Pharmacokinetics and Biodistribution of 5-Fluorouracil Polymeric Complex. Available from: [Link]

  • MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • PMC. (n.d.). Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Available from: [Link]

  • PMC. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • EXCLI Journal. (2025, January 3). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: HPLC Optimization for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Welcome to the Technical Support Center. This guide is designed for researchers and scientists developing robust High-Performance Liquid Chromatography (HPLC) methods for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and scientists developing robust High-Performance Liquid Chromatography (HPLC) methods for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine . This molecule presents unique chromatographic challenges due to its weakly basic isoxazol-3-amine core and the lipophilic, highly electronegative fluorinated isopropyl group.

Below, you will find a self-validating workflow, targeted troubleshooting FAQs, and step-by-step protocols grounded in established chromatographic principles.

Method Development Workflow

HPLC_Workflow Start Analyze Analyte: Isoxazole Amine + Fluoro-alkyl ColSelect Select Stationary Phase (C18, PFP, or CSH) Start->ColSelect BufferSelect Select Mobile Phase & pH (Acidic buffer for silanol suppression) Start->BufferSelect Scouting Run Scouting Gradient (5–95% B in 10 min) ColSelect->Scouting BufferSelect->Scouting Eval Evaluate Chromatogram (Retention, Symmetry, Resolution) Scouting->Eval Tailing Issue: Peak Tailing? Eval->Tailing Retent Issue: Poor Retention/Selectivity? Eval->Retent FixTailing Action: Lower pH (0.1% TFA) or use Charged Surface Hybrid Tailing->FixTailing If As > 1.5 FixRetent Action: Switch to PFP Column or adjust column temperature Retent->FixRetent If k' < 2

Caption: Systematic HPLC optimization workflow for fluorinated isoxazole amines.

Troubleshooting & FAQs

Q1: Why is my retention time highly variable, or why does the peak elute too early on a standard C18 column?

Causality: The 2-fluoropropan-2-yl group introduces a strong dipole moment. While lipophilic, highly fluorinated or specific fluoro-alkyl motifs can exhibit "fluorous" behavior, meaning they may not partition into a standard hydrocarbon (C18) stationary phase as predictably as non-fluorinated analogs. Solution: Switch to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) or a Charged Surface Hybrid (CSH) Fluoro-Phenyl column. These columns offer orthogonal retention mechanisms, including dipole-dipole, π-π, and shape-selectivity interactions, which significantly enhance the retention and selectivity of halogenated and aromatic functionalities.

Q2: I am observing severe peak tailing (Asymmetry factor > 1.5). How can I correct this?

Causality: The primary amine on the isoxazole ring is weakly basic. At neutral pH, unprotonated residual silanols (Si-O⁻) on the silica support of the column act as cation exchangers, interacting strongly with the amine and causing tailing. Solution:

  • Lower the pH: Use an acidic mobile phase modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid. A low pH (pH ~2.0) protonates the silanols (forming Si-OH), neutralizing their charge and eliminating secondary ion-exchange interactions[1].

  • Column Choice: Utilize a column with a Charged Surface Hybrid (CSH) particle. CSH technology applies a low-level positive charge to the particle surface, which repels basic amines and yields excellent peak shapes even with weak ionic strength mobile phases like formic acid.

Q3: How does column temperature affect the retention of this specific compound?

Causality: The interaction between fluorinated compounds and stationary phases is highly sensitive to thermodynamics. Higher temperatures generally reduce overall retention but can drastically alter the selectivity (alpha) between fluorinated and non-fluorinated impurities due to changes in the solvation shell around the fluoro-isopropyl group[2]. Solution: Control temperature strictly. If separating this compound from closely related des-fluoro impurities, perform a temperature screening (e.g., 25°C, 35°C, 45°C) to find the optimal thermodynamic sweet spot for baseline resolution.

Experimental Protocols

Protocol: Systematic Method Development for Fluorinated Isoxazoles

Step 1: Mobile Phase Preparation

  • Aqueous Phase (A): Prepare 0.1% v/v TFA in MS-grade Water. (TFA provides ion-pairing capabilities that can help retain the polar amine and suppress silanol activity).

  • Organic Phase (B): Prepare 0.1% v/v TFA in MS-grade Acetonitrile. Note: Filter all buffers through a 0.22 µm membrane if not using MS-grade pre-filtered solvents.

Step 2: Column Screening Setup Install a switching valve system if available, or sequentially test the following columns (dimensions: 2.1 x 100 mm, sub-2 µm or 2.7 µm core-shell):

  • Column 1: Standard C18 (Baseline comparison)

  • Column 2: PFP (Pentafluorophenyl - targets the fluoro-alkyl and isoxazole ring)

Step 3: Scouting Gradient Execution Program the HPLC/UHPLC with the following universal scouting gradient[1]:

  • Flow Rate: 0.4 mL/min (for 2.1 mm ID columns).

  • Temperature: 30°C.

  • Gradient Table:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B

    • 15.0 min: 5% B (Re-equilibration)

Step 4: Data Evaluation & Optimization

  • Calculate the retention factor ( k′ ). Target a k′ between 2 and 10.

  • If the compound elutes in the isocratic hold (before 1 min), reduce the starting %B or switch to the PFP column.

  • Adjust the gradient slope (e.g., 20% to 60% B over 10 mins) centered around the elution point found in the scouting run to maximize resolution.

Data Presentation: Column & Buffer Selection Matrix

Table 1: Stationary Phase Comparison for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Stationary PhasePrimary InteractionRetention of Fluoro-alkylPeak Shape for AminesRecommended Use Case
Standard C18 Hydrophobic (Partitioning)ModeratePoor to Fair (without TFA)General screening; starting point.
PFP (Pentafluorophenyl) Dipole-Dipole, π-π, StericHighGoodResolving fluorinated analogs/isomers.
CSH Fluoro-Phenyl Dipole-Dipole + Surface RepulsionHighExcellent (even with FA)LC-MS applications requiring MS-friendly buffers.

Table 2: Mobile Phase Modifier Effects

Modifier (0.1% v/v)pH RangeVolatility (LC-MS)Effect on Isoxazol-3-amine Tailing
Formic Acid (FA) ~2.7High (Excellent)Moderate (May require CSH column)
Trifluoroacetic Acid (TFA) ~2.0Low (Ion suppression)Excellent (Strong ion-pairing)
Ammonium Acetate ~6.8HighPoor (Silanols are active)

References

  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography Source: NIH / PMC (2014) URL:[Link]

  • Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases Source: Waters Corporation Application Note URL:[Link]

  • HPLC Method Development: From Beginner to Expert Part 2 Source: Agilent Technologies (2024) URL:[Link]

Sources

Optimization

Preventing thermal degradation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine during storage

Technical Support Center: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine A Guide to Ensuring Compound Stability and Preventing Thermal Degradation During Storage Introduction: This guide provides researchers, scientists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

A Guide to Ensuring Compound Stability and Preventing Thermal Degradation During Storage

Introduction: This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for storing and handling 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine to prevent thermal degradation. Given the specific nature of this molecule, this document synthesizes best practices derived from the fundamental chemistry of its core structures—the 3-amino-isoxazole ring and the tertiary fluoroalkyl group—with established principles for active pharmaceutical ingredient (API) stability.[1][2] Our objective is to equip you with the knowledge to anticipate potential stability issues, troubleshoot problems, and implement protocols that safeguard the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary structural features of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine that might influence its thermal stability?

A1: The stability of this molecule is governed by the interplay of its three key functional groups:

  • The Isoxazole Ring: This five-membered heterocycle contains a relatively weak N-O bond, which can be susceptible to cleavage under thermal stress or upon exposure to certain reductive or photochemical conditions.[3]

  • The 3-Amino Group: Primary aromatic amines can be susceptible to oxidation, which can be accelerated by heat, light, and the presence of trace metal impurities. This can lead to discoloration and the formation of complex degradation products.[4]

  • The 5-(2-fluoropropan-2-yl) Group: While the carbon-fluorine (C-F) bond is exceptionally strong and generally resistant to cleavage, the tertiary carbon atom to which it is attached can be a site of other chemical reactions.[5] The strong electron-withdrawing nature of fluorine also influences the electronic properties of the adjacent isoxazole ring.

Q2: What are the ideal long-term storage conditions for this compound?

A2: Based on the chemical properties of analogous heterocyclic amines, the ideal long-term storage conditions are designed to mitigate the risks of hydrolysis, oxidation, and thermal decomposition. We recommend adhering to the conditions summarized in the table below. The use of appropriate containers, such as amber glass vials, is crucial to prevent light exposure and potential interactions with plasticizers.[6]

Q3: How can I visually or analytically detect if my sample has undergone degradation?

A3: Degradation can manifest in several ways:

  • Visual Inspection: The first sign of degradation is often a change in the physical appearance of the material. Look for changes in color (e.g., from white/off-white to yellow or brown), clumping, or melting.

  • Analytical Assessment: The most reliable method is to use analytical techniques. A stability-indicating HPLC method is the gold standard. Degradation is typically observed as a decrease in the peak area of the main compound and the appearance of new peaks corresponding to degradation products. Purity assessment by ¹H NMR or ¹⁹F NMR can also reveal the presence of impurities.

Q4: Are there any known incompatibilities with common laboratory solvents or reagents?

A4: While specific incompatibility data for this exact molecule is not publicly available, general principles suggest caution with:

  • Strong Acids and Bases: These can promote hydrolysis or catalyze the rearrangement of the isoxazole ring.

  • Strong Reducing Agents: Reagents like catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond of the isoxazole ring.[3]

  • Oxidizing Agents: Given the presence of the amino group, strong oxidizers should be avoided.

  • Protic Solvents at Elevated Temperatures: Solvents like water or ethanol could participate in degradation pathways if the compound is heated for extended periods.[7]

Troubleshooting Guide: Addressing Stability Issues

This section addresses specific problems you might encounter during your experiments.

Problem 1: I am observing inconsistent or lower-than-expected potency in my biological assays.

  • Potential Cause: The compound may have degraded during storage or handling, leading to a lower concentration of the active molecule.

  • Troubleshooting Steps:

    • Verify Purity: Immediately re-analyze the purity of your current stock solution and the solid material using a calibrated analytical method (e.g., HPLC-UV, qNMR).

    • Review Handling Procedures: Were stock solutions stored at room temperature for extended periods? Were they exposed to bright light?

    • Implement Aliquoting: If not already done, aliquot the solid compound into smaller, single-use vials upon receipt. This prevents repeated freeze-thaw cycles and exposure of the bulk material to atmospheric moisture and oxygen.

    • Prepare Fresh Solutions: Always prepare fresh solutions for critical experiments from a validated solid sample.

Problem 2: New peaks, often with earlier retention times, are appearing in my HPLC chromatogram over time.

  • Potential Cause: This is a classic sign of chemical degradation. More polar degradation products often elute earlier in reverse-phase HPLC.

  • Troubleshooting Steps:

    • Characterize Degradants: If possible, use LC-MS to get mass information on the new peaks. This can provide crucial clues about the degradation pathway (e.g., a mass loss corresponding to a specific functional group).

    • Perform a Forced Degradation Study: To proactively understand potential degradation pathways, we recommend conducting a simple thermal stress study as outlined in Protocol 2 . This helps to confirm that your analytical method is "stability-indicating," meaning it can resolve the parent compound from its degradation products.[8][9]

    • Tighten Storage Conditions: Immediately transfer all stock material to more stringent storage conditions (e.g., from -20°C to -80°C) under an inert atmosphere as detailed in Protocol 1 .

Problem 3: The solid material has changed color from white to a yellowish or brownish hue.

  • Potential Cause: Color change is a strong indicator of degradation, often due to oxidation of the amino group or other complex reactions.

  • Troubleshooting Steps:

    • Quarantine the Material: Do not use the discolored material for experiments where precise concentration is critical.

    • Full Re-characterization: Perform a full analytical characterization (HPLC, LC-MS, NMR) to determine the purity and identify the major impurities.

    • Review Storage Atmosphere: This type of degradation often points to insufficient protection from oxygen. Ensure that future batches are stored under a heavy inert gas like argon and that container seals are airtight.

Troubleshooting Logic Flowchart

cluster_0 Observed Problem cluster_1 Initial Diagnosis cluster_2 Purity Analysis Outcome cluster_3 Corrective Actions Problem Inconsistent Results / New HPLC Peaks / Discoloration CheckPurity Step 1: Re-analyze Purity (HPLC, NMR, LC-MS) Problem->CheckPurity ReviewHandling Step 2: Review Storage & Handling Procedures Problem->ReviewHandling PurityOK Purity Confirmed (>98%) CheckPurity->PurityOK  No significant change PurityFail Purity Decreased / Degradants Detected CheckPurity->PurityFail  Significant change ReviewHandling->PurityFail InvestigateOther Investigate Other Experimental Variables (e.g., Assay, Reagents) PurityOK->InvestigateOther Action1 Quarantine Suspect Batch PurityFail->Action1 Action3 Perform Protocol 2: Forced Degradation Study PurityFail->Action3  For proactive analysis Action2 Implement Protocol 1: Strict Storage & Handling Action1->Action2 Action4 Source New Material Action2->Action4

Caption: Troubleshooting flowchart for stability issues.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Storage and Handling

This protocol outlines the best practices for receiving, storing, and handling the compound to minimize degradation.

  • Receiving and Initial Inspection:

    • Upon receipt, immediately inspect the container for an intact seal.

    • Log the certificate of analysis (CoA) and record the initial appearance and purity.

    • Transfer the compound to a dedicated, controlled-temperature storage unit without delay.

  • Aliquoting for Long-Term Storage:

    • Rationale: Aliquoting the bulk sample into smaller, pre-weighed portions for single or limited use prevents contamination and degradation of the entire batch from repeated handling.

    • Procedure: a. In a controlled environment with low humidity (e.g., a glove box or dry box), carefully weigh the desired amounts of the compound into appropriately sized amber glass vials. b. Backfill each vial with an inert gas (argon is preferred due to its density, but nitrogen is also acceptable). c. Securely cap each vial with a Teflon-lined cap. d. Label each aliquot clearly with the compound name, batch number, concentration/mass, and date.

  • Storage Conditions:

    • Store the sealed aliquots in a freezer at the recommended temperature (see Table 1), protected from light.

    • For maximum stability, especially for long-term reference standards, storage at -80°C is recommended.

  • Preparation of Stock Solutions:

    • Allow an aliquot vial to warm to room temperature for at least 20-30 minutes before opening to prevent condensation of atmospheric moisture onto the solid.

    • Use anhydrous, high-purity solvents for dissolution.

    • Once dissolved, protect the solution from light and use it as quickly as possible. For short-term storage of solutions, refrigerate at 2-8°C. Avoid storing solutions for extended periods unless stability data in that specific solvent has been established.

Table 1: Recommended Storage Conditions
ParameterShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature -20°C≤ -20°C (-80°C recommended)Reduces the rate of thermally-induced chemical reactions.[10]
Atmosphere Inert Gas (Argon or Nitrogen)Inert Gas (Argon or Nitrogen)Minimizes risk of oxidative degradation of the amino group.
Light Protected from Light (Amber Vial)Protected from Light (Amber Vial)Prevents potential photodegradation, a common pathway for heterocyclic compounds.[6]
Container Type 1 Borosilicate Amber Glass Vial with Teflon-lined CapType 1 Borosilicate Amber Glass Vial with Teflon-lined CapEnsures an inert storage surface and prevents light exposure.[6][11]
Protocol 2: Small-Scale Thermal Stress Study (Forced Degradation)

This protocol is designed to help you understand the thermal lability of your compound and verify that your analytical method can detect potential degradants, in line with ICH guidelines.[8][12] The goal is to achieve 5-20% degradation of the active ingredient.[9]

  • Sample Preparation: a. Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a relevant formulation buffer) at a known concentration (e.g., 1 mg/mL). b. Dispense 1 mL of this solution into three separate, appropriately labeled HPLC vials (Test Samples). c. Dispense 1 mL of the same solution into a fourth HPLC vial (Control Sample). d. Dispense 1 mL of the solvent/buffer alone into a fifth HPLC vial (Blank).

  • Incubation: a. Tightly cap all vials. b. Place the three "Test" vials into a calibrated oven or heating block set to 60°C . c. Place the "Control" and "Blank" vials in a refrigerator at 2-8°C , protected from light.

  • Time-Point Analysis: a. After 24, 48, and 72 hours, remove one "Test" vial from the oven. Allow it to cool to room temperature. b. Analyze the cooled test sample, the control sample, and the blank by your HPLC method.

  • Data Analysis: a. Compare the chromatogram of the test sample to the control. b. Calculate the percent degradation by comparing the peak area of the parent compound in the test sample to that in the control sample. c. Look for the formation of any new peaks in the test sample that are not present in the control. The ability to resolve these peaks demonstrates that your method is stability-indicating.

Experimental Workflow for Thermal Stress Study

cluster_prep 1. Sample Preparation cluster_incubate 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation PrepStock Prepare 1 mg/mL Stock Solution Aliquot Aliquot into 5 Vials PrepStock->Aliquot Label Label Vials: - 3x Test (T1, T2, T3) - 1x Control (C) - 1x Blank (B) Aliquot->Label IncubateTest Place T1, T2, T3 in 60°C Oven Label->IncubateTest IncubateControl Place C and B in 2-8°C Refrigerator Label->IncubateControl Analyze24 Time = 24h Analyze T1, C, B via HPLC IncubateTest->Analyze24 Pull T1 Analyze48 Time = 48h Analyze T2, C, B via HPLC IncubateTest->Analyze48 Pull T2 Analyze72 Time = 72h Analyze T3, C, B via HPLC IncubateTest->Analyze72 Pull T3 IncubateControl->Analyze24 IncubateControl->Analyze48 IncubateControl->Analyze72 Compare Compare Test vs. Control Chromatograms Analyze24->Compare Analyze48->Compare Analyze72->Compare Calculate Calculate % Degradation Compare->Calculate Identify Identify New Impurity Peaks Compare->Identify

Caption: Workflow for conducting a thermal stress study.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Preventing Chemical Degradation of Drug Products Source: FTLOScience URL
  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: ScienceDirect URL
  • Title: A practical guide to forced degradation and stability studies for drug substances Source: That's Nice URL
  • Title: FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions Source: Pharmaceutical Technology URL
  • Title: Forced Degradation Studies Source: CD Formulation URL
  • Title: A Guide to Processing and Holding Active Pharmaceutical Ingredients Source: Powder Systems URL
  • Title: Biodegradation of fluorinated alkyl substances Source: PubMed URL
  • Title: Predicting active pharmaceutical ingredients (API)
  • Title: Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products.
  • Title: Recovery of Active Pharmaceutical Ingredients from Unused Solid Dosage-Form Drugs Source: PMC URL
  • Title: Decomposition of isoxazoles and of 1-azirines by aromatic amines.
  • Title: Isoxazole 99 288-14-2 Source: Sigma-Aldrich URL
  • Title: Degrading Characterization of the Newly Isolated Nocardioides sp.
  • Title: A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways Source: Frontiers URL
  • Title: Degradation of Perfluoroalkyl Ether Carboxylic Acids with Hydrated Electrons: Structure-Reactivity Relationships and Environmental Implications Source: PubMed URL
  • Title: A Review: Per- and Polyfluoroalkyl Substances—Biological Degradation Source: MDPI URL
  • Title: Microbial degradation of polyfluoroalkyl chemicals in the environment: A review Source: eScholarship@McGill URL
  • Title: 5-(2-Fluoropropan-2-yl)
  • Title: 1188908-86-2|5-(2-Fluoropropan-2-yl)
  • Title: Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative Source: PMC URL
  • Source: anorg.chem.u-szeged.
  • Title: Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates Source: MDPI URL
  • Title: Troubleshooting guide for the synthesis of isoxazole derivatives Source: Benchchem URL
  • Title: A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles Source: Thieme Connect URL
  • Title: Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)
  • Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines Source: Organic Letters - ACS Publications URL
  • Title: A review of isoxazole biological activity and present synthetic techniques Source: GSC Biological and Pharmaceutical Sciences URL
  • Title: Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method Source: SAR Publication URL
  • Title: 3-(2-Fluoropropan-2-yl)
  • Title: The effect of solvents on the thermal degradation products of two Amadori derivatives Source: RSC Publishing URL
  • Title: 1049677-76-0|3-(2-Fluoropropan-2-yl)
  • Title: 5-(2-Fluoropropan-2-yl)
  • Title: Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation Source: ResearchGate URL

Sources

Troubleshooting

Technical Support Center: Crystallization of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Support Center. As a Senior Application Scientist, I have designed this guide to move beyond empirical guesswork. Crystallizing highly functionalized, low-molecular-weight APIs like 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2) requires strict thermodynamic control.

This guide provides field-proven, self-validating protocols to troubleshoot the most common failure modes associated with this molecule, specifically Liquid-Liquid Phase Separation (LLPS) and competitive hydrogen bonding.

Mechanistic Grounding: Why This Molecule Fails to Crystallize

Before troubleshooting, it is critical to understand the causality behind the phase behaviors of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

The Fluorine Effect & Frustrated Packing This molecule possesses a strong hydrogen bond donor (the primary amine) and multiple competing acceptors (the isoxazole nitrogen/oxygen and the fluorine atom). While traditional N-H···N interactions drive stable crystalline lattice formation, fluorinated amines exhibit unusually short and cooperative N-H···F-C hydrogen bonding[1].

This competitive hydrogen bonding often leads to "frustrated" molecular packing. Instead of organizing into a rigid crystal lattice, the molecules form highly concentrated, disordered clusters. Thermodynamically, this manifests as Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—where the solution separates into a solute-rich liquid phase and a solvent-rich liquid phase[2]. In extreme cases, strong N-H···F-C interactions can even drive the formation of stable, non-reacting liquid-liquid cocrystals[3].

HBonding Donor Isoxazol-3-amine (N-H Donor) Acc1 Isoxazole N/O (Strong Acceptor) Donor->Acc1 N-H···N/O Acc2 Fluorine (C-F) (Weak Acceptor) Donor->Acc2 N-H···F-C Lattice Stable Crystal Lattice (High Purity) Acc1->Lattice Dominant Frustrated Frustrated Packing (LLPS / Oiling Out) Acc2->Frustrated Competitive

Competitive hydrogen bonding pathways driving polymorphism and phase separation.

Diagnostic Troubleshooting Guide (FAQs)

Q: During anti-solvent addition, my solution turns cloudy and forms a dense oil at the bottom of the reactor instead of crystals. How do I fix this? A: Your system has crossed the binodal curve into the LLPS region before reaching the metastable zone limit for solid nucleation[2]. The sudden charge of an antisolvent generates localized spikes in supersaturation, forcing the solute to "oil out"[4]. Solution: You must alter the thermodynamic trajectory. Increase the initial crystallization temperature to stay above the critical consolute temperature, and implement a strict seeding protocol before the cloud point is reached to bypass the LLPS region entirely.

Q: I cannot avoid oiling out due to strict yield requirements at low temperatures. The resulting crystals are highly agglomerated and entrap solvent. What is the mechanism here? A: When LLPS occurs, primary and secondary nucleation happen rapidly within the solute-rich oil droplets. The size of these oil droplets directly dictates the final crystal habit. Large droplets facilitate uncontrolled, rapid nucleation, leading to small, highly agglomerated crystals[5]. Solution: If LLPS is thermodynamically unavoidable, you must control the kinetics via fluid dynamics. Increase the agitation speed (e.g., from 50 rpm to 200 rpm) during the oiling-out phase. Higher shear forces reduce the oil droplet size, which restrains primary nucleation and allows for controlled crystal growth, significantly improving purity and size distribution[5].

Q: My isolated yield is inconsistent, and the product sometimes forms a gel. Why? A: Gelation is a kinetic trap that occurs when the system crosses the spinodal boundary at high supersaturation without prior nucleation[2]. The N-H···F interactions create a cross-linked liquid network that fails to order. Solution: Switch to a solvent system with a wider metastable zone (see Section 4) and decrease the cooling rate to <0.1 °C/min.

Self-Validating Protocol: Anti-Solvent Crystallization (LLPS Mitigation)

To ensure trustworthy and reproducible results, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the validation criteria are met.

Objective: Isolate high-purity 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine while strictly avoiding the binodal (LLPS) curve.

Step 1: Primary Dissolution

  • Charge the reactor with the crude API and Acetone (Primary Solvent) at a ratio of 1:7 (w/v).

  • Heat the system to 45 °C under moderate agitation (100 rpm).

  • Validation Check: The solution must be visually clear. If any turbidity remains, filter the solution hot through a 0.22 µm PTFE membrane to remove heterogeneous nucleants.

Step 2: Metastable Zone Entry (Anti-Solvent Titration)

  • Maintain temperature at 45 °C.

  • Begin dropwise addition of Water (Anti-Solvent) at a rate of 0.05 v/v per minute.

  • Validation Check: Pause addition at the first sign of localized cloudiness. Wait 5 minutes. If the cloudiness dissipates, the system is in the metastable zone. If the cloudiness persists and forms droplets, you have breached the binodal curve; heat to 50 °C to redissolve and add 5% more Acetone.

Step 3: Seeding

  • Once stable in the metastable zone, charge the reactor with 1.5 wt% of pure, milled seed crystals of the desired polymorph.

  • Validation Check: Observe for 30 minutes. The seed crystals must remain suspended and visually distinct (not dissolving, not oiling). This confirms the supersaturation is optimal for growth.

Step 4: Controlled Desupersaturation

  • Resume Water addition at a highly controlled rate (0.02 v/v per minute) over 4 hours until the final Acetone:Water ratio is 1:1.

  • Initiate a linear cooling ramp from 45 °C to 5 °C at a rate of 0.1 °C/min.

  • Validation Check: If oiling out is observed at any point during cooling, immediately increase agitation to 250 rpm to minimize droplet size and prevent agglomeration[5].

Step 5: Isolation and Washing

  • Filter the slurry via vacuum filtration. Wash the wet cake with a pre-chilled (5 °C) 1:2 Acetone/Water mixture to prevent solvent-mediated polymorphic transformation.

LLPS_Mitigation Sol Homogeneous Solution (API + Solvent) Cool Cooling / Antisolvent Addition Sol->Cool Check Trajectory crosses Binodal Curve? Cool->Check Oil Liquid-Liquid Phase Separation (Oiling Out) Check->Oil Yes (High Supersat.) Seed Seed in Metastable Zone (Bypass LLPS) Check->Seed No (Optimal) Agitate High Shear Agitation (Reduce Droplet Size) Oil->Agitate If unavoidable Agglom Agglomerated Crystals (Solvent Entrapment) Oil->Agglom Low Shear Pure High-Purity Crystalline API Seed->Pure Controlled Growth Agitate->Pure Controlled Nucleation

Crystallization workflow to mitigate Liquid-Liquid Phase Separation (LLPS).

Thermodynamic & Kinetic Data Summary

The choice of solvent fundamentally alters the hydrogen bonding network and the position of the binodal curve[4]. Below is a summary of quantitative phase behaviors for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine across common solvent systems.

Solvent System (Primary / Anti-Solvent)API Solubility (mg/mL at 25 °C)LLPS (Oiling Out) PropensityRecommended Engineering Strategy
Acetone / Water High (>150)High (Oils out at >40% water v/v)Strict seeding at 45 °C; High-shear agitation (200+ rpm) if LLPS occurs.
Ethanol / Heptane Moderate (~85)Medium Temperature cycling; slow cooling rate (<0.1 °C/min).
Ethyl Acetate / Hexane Low (~35)Low Standard cooling crystallization; minimal risk of N-H···F frustration.
Methanol / Water Very High (>200)Critical (High gelation risk)Avoid if possible. Requires precise phase boundary mapping prior to scale-up.

References

  • A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine Source: acs.org URL:[Link]

  • Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid–Liquid Cocrystal Formation Driven by Unusually Short N–H···F–C Hydrogen Bonding Source: acs.org URL:[Link]

  • Control of Crystal Size during Oiling Out Crystallization of an API Source: acs.org URL:[Link]

  • Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate BI 730357 Source: acs.org URL:[Link]

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data Source: mdpi.com URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine Reaction Mixtures

Welcome to the technical support guide for the purification of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important fluorinated heterocyclic amine. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity and yield for your downstream applications.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine reaction mixtures. Each problem is followed by probable causes and detailed, step-by-step solutions.

Issue 1: Low Overall Yield After Purification

You've completed your purification protocol, but the final isolated yield of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is significantly lower than expected.

Probable Causes & Solutions:

  • Incomplete Reaction: The synthesis may not have gone to completion, resulting in a lower concentration of the desired product in the starting crude mixture.

    • Solution: Before purification, analyze the crude reaction mixture using techniques like TLC, LC-MS, or ¹H NMR to estimate the conversion to the desired product. If the reaction is incomplete, consider optimizing the reaction conditions (e.g., reaction time, temperature, or reagent stoichiometry).[1]

  • Product Loss During Extraction: The basic nature of the amine can lead to partitioning into the aqueous phase during workup if the pH is not carefully controlled.

    • Solution: During aqueous workups, ensure the pH of the aqueous layer is basic (pH > 9-10) before extracting with an organic solvent. This will keep the amine in its neutral, more organic-soluble form.[2][3] Conversely, an acid-base extraction can be intentionally used to isolate the amine from non-basic impurities.[2]

  • Inappropriate Chromatography Conditions: The choice of stationary phase, mobile phase, and gradient can significantly impact product recovery.

    • Solution:

      • Column Choice: For fluorinated compounds, a standard silica gel column is often effective. However, for challenging separations, consider a fluorous solid-phase extraction (SPE) cartridge, which can offer enhanced retention of fluorinated molecules.[4]

      • Mobile Phase Optimization: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The addition of a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase can help to reduce tailing and improve the peak shape of the amine on silica gel, leading to better separation and recovery.

  • Co-elution with Impurities: A closely eluting impurity may be difficult to separate, leading to discarding mixed fractions and thus lowering the yield of pure product.

    • Solution: If co-elution is an issue, try a different solvent system or a different stationary phase (e.g., alumina or a bonded-phase column). Alternatively, consider a different purification technique, such as recrystallization, if a suitable solvent can be found.

Issue 2: Persistent Impurities in the Final Product

Despite purification, your final product is contaminated with one or more impurities, as identified by analytical techniques.

Probable Causes & Solutions:

  • Unreacted Starting Materials: Incomplete consumption of starting materials is a common source of impurities.

    • Solution: Optimize the reaction to drive it to completion. For purification, if the starting materials have significantly different polarities from the product, they can often be removed by column chromatography.

  • Side-Reaction Products: The synthesis of heterocyclic amines can sometimes lead to the formation of byproducts. For example, in syntheses involving cyclization, regioisomers or products from incomplete cyclization can be formed.[1]

    • Solution: A thorough understanding of the reaction mechanism can help predict potential side products.[5][6] Adjusting reaction conditions (e.g., temperature, order of reagent addition) can often minimize the formation of these byproducts.[1] For purification, a high-resolution technique like HPLC may be necessary to separate closely related isomers.[7]

  • Degradation of the Product: The 3-aminooxazole moiety can be sensitive to certain conditions.

    • Solution: Avoid prolonged exposure to strong acids or bases during workup and purification. If degradation is suspected, analyze the product at each stage of the purification process to identify where the loss is occurring.

  • Solvent-Related Impurities: Residual solvents from the reaction or purification can be a source of contamination.

    • Solution: Ensure the final product is thoroughly dried under high vacuum. If residual high-boiling solvents are present, consider precipitating the product from a solution where it is soluble but the impurity is not, or vice versa.

Issue 3: Poor Peak Shape (Tailing) During Chromatographic Purification

When running a column, the peak corresponding to 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine shows significant tailing, leading to poor separation and cross-contamination of fractions.

Probable Causes & Solutions:

  • Interaction with Acidic Silica Gel: The basic amine can interact strongly with the acidic silanol groups on the surface of silica gel, causing tailing.

    • Solution: Add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase. This will compete with the product for the active sites on the silica, resulting in a more symmetrical peak shape.

  • Column Overloading: Loading too much crude material onto the column can lead to band broadening and tailing.[8]

    • Solution: As a general rule, the amount of crude material loaded should be 1-5% of the weight of the stationary phase. For difficult separations, this may need to be reduced further.

  • Inappropriate Sample Solvent: Dissolving the sample in a solvent that is too strong (too polar) can cause the initial band to spread, leading to poor separation.

    • Solution: Dissolve the crude material in a minimal amount of the mobile phase or a less polar solvent. If the sample is not very soluble, it can be adsorbed onto a small amount of silica gel and then dry-loaded onto the column.

II. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for purifying 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine?

A1: A multi-step approach is often the most effective. Start with an aqueous workup to remove water-soluble impurities and salts. An acid-base extraction can be a powerful tool to separate the basic product from neutral and acidic impurities.[2] This is typically followed by flash column chromatography on silica gel. For very high purity requirements, a final recrystallization or preparative HPLC may be necessary.

Q2: How can I effectively remove unreacted starting materials?

A2: The best method will depend on the properties of the starting materials.

  • Extraction: If the starting materials are not basic, an acid-base extraction can be very effective. Dissolve the crude mixture in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The basic product will move into the aqueous layer as a salt, while non-basic starting materials will remain in the organic layer. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[2][3]

  • Chromatography: If the starting materials have significantly different polarities from the product, they can be separated by column chromatography.

  • Crystallization: If the product is a solid, recrystallization can be an excellent way to remove small amounts of impurities, including starting materials.

Q3: Are there any specific safety precautions I should take during the purification of this compound?

A3: Yes. As with any chemical synthesis and purification, always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. The specific hazards of the solvents and reagents used in the purification should be reviewed from their Safety Data Sheets (SDS). Fluorinated organic compounds should be handled with care, and their toxicological properties may not be fully known.

Q4: Can I use reverse-phase chromatography for this purification?

A4: Yes, reverse-phase chromatography (e.g., using a C18 column) can be a viable option, particularly for high-purity applications or for separating compounds with similar polarities.[9] A typical mobile phase would be a mixture of water and a polar organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or trifluoroacetic acid to improve peak shape. Keep in mind that the elution order will be reversed compared to normal-phase chromatography, with more polar compounds eluting first.

Q5: What are some good solvent systems for the recrystallization of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine?

A5: Finding a suitable recrystallization solvent often requires some experimentation. A good starting point is to look for a single solvent in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "bad" solvent). Common solvent pairs for compounds of this type include ethyl acetate/hexanes, dichloromethane/hexanes, or acetone/water.[10]

III. Experimental Protocols & Data

Protocol 1: Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with 1M aqueous HCl (3 x volume of organic layer).

  • Combine the aqueous extracts, which now contain the protonated amine salt.

  • Wash the combined aqueous layers with the organic solvent to remove any remaining neutral or acidic impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH, saturated NaHCO₃) until the pH is > 9-10.

  • Extract the now basic aqueous layer with the organic solvent (3 x volume of aqueous layer).

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to yield the purified amine.

Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 95:5 hexanes/ethyl acetate). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude material in a minimal amount of the mobile phase or a slightly more polar solvent. If solubility is an issue, adsorb the material onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product. The addition of 0.5% triethylamine to the mobile phase is recommended to improve peak shape.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation
Purification TechniqueTypical Purity AchievedTypical RecoveryKey AdvantagesKey Disadvantages
Acid-Base Extraction 85-95%>90%Removes non-basic impurities effectively.May not remove basic impurities.
Flash Chromatography >98%70-90%High resolution for closely related compounds.Can be time-consuming and use large solvent volumes.
Recrystallization >99%50-80%Excellent for achieving high purity.Requires a solid product and a suitable solvent system.

IV. Visualization of Workflows

Purification Decision Workflow

PurificationWorkflow start Crude Reaction Mixture workup Aqueous Workup start->workup acid_base Acid-Base Extraction? workup->acid_base perform_acid_base Perform Acid-Base Extraction acid_base->perform_acid_base Yes chromatography Flash Column Chromatography acid_base->chromatography No perform_acid_base->chromatography purity_check Purity > 98%? chromatography->purity_check final_product Final Product purity_check->final_product Yes recrystallization Recrystallization purity_check->recrystallization No end End final_product->end recrystallization->final_product

Sources

Troubleshooting

Technical Support Center: Troubleshooting Scale-Up of 5-(2-Fluoropropan-2-yl)-1,2-oxazol-3-amine

Welcome to the Technical Support Center. Scaling up the synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (also known as 5-(2-fluoropropan-2-yl)isoxazol-3-amine) from bench-scale to pilot-plant quantities introduce...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Scaling up the synthesis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (also known as 5-(2-fluoropropan-2-yl)isoxazol-3-amine) from bench-scale to pilot-plant quantities introduces significant chemical engineering and mechanistic challenges.

The core issue stems from the extreme lability of the tertiary 2-fluoropropan-2-yl group and the inherent regioselectivity challenges of condensing 4-fluoro-4-methyl-3-oxopentanenitrile with hydroxylamine[1]. This guide provides field-proven, self-validating protocols to mitigate defluorination, control regiochemistry, and prevent hydrolysis during scale-up, drawing upon established methodologies for fluorinated isoxazole synthesis[2] and optimized work-up procedures[3].

Data Presentation: Scale-Up Impurity Profile and Analytical Signatures

To effectively troubleshoot your process, you must first identify the impurities. Below is a summary of the most common scale-up byproducts, their mechanistic origins, and their analytical signatures.

Impurity NameStructure / MechanismTypical LC-MS (m/z) [M+H]⁺Acceptable Limit (Area %)Primary Mitigation Strategy
5-(prop-1-en-2-yl)-1,2-oxazol-3-amine Elimination (-HF) via E1/E2125.1< 0.5%Strict temp control (< 60°C); avoid strong bases.
3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine Regioisomer via Nitrile attack145.1< 1.0%Maintain pH 5–7 with a sodium acetate buffer.
5-(2-hydroxypropan-2-yl)-1,2-oxazol-3-amine Hydrolysis via S_N1 solvolysis143.1< 0.5%Minimize aqueous ratio; limit prolonged heating.
4-fluoro-4-methyl-3-oxopentanenitrile Unreacted Starting Material130.1< 0.1%Ensure slight excess of buffered NH₂OH.
Mechanistic Visualization

G SM 4-Fluoro-4-methyl-3-oxopentanenitrile + NH₂OH·HCl Target 5-(2-Fluoropropan-2-yl)- 1,2-oxazol-3-amine (Target Product) SM->Target pH 5-7, EtOH/H₂O, <60°C (Kinetic Control) Regio 3-(2-Fluoropropan-2-yl)- 1,2-oxazol-5-amine (Regioisomer) SM->Regio High pH (>9) (Nitrile Attack) Elim 5-(Prop-1-en-2-yl)- 1,2-oxazol-3-amine (Elimination Impurity) Target->Elim High Temp / Strong Base (-HF, E1/E2) Hydro 5-(2-Hydroxypropan-2-yl)- 1,2-oxazol-3-amine (Hydrolysis) Target->Hydro Prolonged Heating in H₂O (S_N1 Solvolysis)

Mechanistic pathways for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine and its impurities.

Troubleshooting FAQs

Q1: Why am I seeing a massive spike in the elimination impurity (5-(prop-1-en-2-yl)-1,2-oxazol-3-amine) during scale-up? Causality: The 2-fluoropropan-2-yl group contains a highly polarized tertiary C-F bond. While fluorine is generally a poor leaving group, the tertiary nature of the carbon stabilizes any developing positive charge. Under thermal stress (common in exothermic scale-ups with poor heat transfer) or in the presence of strong bases (like NaOH), the molecule undergoes rapid E1 or E2 elimination to relieve steric strain, irreversibly losing HF to form the more stable alkene. Solution: Abandon strong bases. Use a mild buffer like Sodium Acetate (NaOAc) to liberate the hydroxylamine. Rigorously control the internal temperature ( Tint​ ) of the reactor, ensuring it never exceeds 60°C during the cyclization phase.

Q2: How do I control the regioselectivity to favor the 3-amine over the 5-amine? Causality: The reaction of hydroxylamine with a β -ketonitrile can proceed via two competing pathways. Under weakly acidic to neutral conditions (pH 5–7), the highly electrophilic ketone carbonyl is preferentially attacked by the nitrogen of NH₂OH, forming an oxime that cyclizes onto the nitrile to yield the desired 3-amine. If the pH is too high (>8), the hydroxylamine can attack the nitrile carbon first (forming an amidoxime), which then cyclizes onto the ketone to yield the 5-amine regioisomer[4]. Solution: Implement strict pH-controlled addition. Buffer the reaction mixture to pH ~5.5 using an acetic acid/sodium acetate system before adding the β -ketonitrile.

Q3: What causes the formation of the tertiary alcohol impurity (5-(2-hydroxypropan-2-yl)-1,2-oxazol-3-amine), and how do I remove it? Causality: This is the result of SN​1 solvolysis. In aqueous media at elevated temperatures, the tertiary fluoride can dissociate slightly, forming a transient tertiary carbocation that is immediately captured by water. Solution: Minimize the water content in your solvent system. Use ethanol as the primary solvent with only the minimum amount of water necessary to dissolve the hydroxylamine hydrochloride salts. Avoid prolonged heating once the cyclization is complete. If the impurity forms, it is highly polar and can often be purged by washing the organic layer with water during work-up, but prevention is far more efficient than remediation[3].

Experimental Protocols: Optimized Scale-Up Methodology

This protocol is designed as a self-validating system to synthesize the target compound while systematically suppressing defluorination, hydrolysis, and regioisomerization.

Step 1: Buffer System Preparation

  • Action: Charge a jacketed reactor with Ethanol (4.0 L) and Deionized Water (1.0 L). Add Hydroxylamine hydrochloride (1.2 eq) and Sodium acetate trihydrate (1.2 eq). Stir at 20°C until a clear solution is obtained.

  • Causality: Sodium acetate acts as a mild base to liberate free hydroxylamine while buffering the system at pH ~5.5. This pH is the kinetic sweet spot to activate the ketone carbonyl for nucleophilic attack without triggering nitrile attack.

  • Self-Validation Checkpoint: Verify the pH of the solution is between 5.0 and 6.0 using a calibrated pH probe before proceeding. Do not proceed if the pH is > 6.5.

Step 2: Controlled Nucleophilic Addition

  • Action: Cool the reactor to Tint​ = 10°C. Begin dropwise addition of 1 (1.0 eq) over 2 hours. Maintain Tint​ < 15°C[1].

  • Causality: The initial formation of the oxime intermediate is highly exothermic. Spikes in temperature during addition will drive the loss of HF, irreversibly forming the elimination impurity.

  • Self-Validation Checkpoint: Monitor the internal temperature continuously. If Tint​ exceeds 15°C, the addition pump must automatically pause until the cooling jacket restores the target temperature.

Step 3: Isoxazole Ring Closure

  • Action: Once addition is complete, gradually ramp the reactor temperature to 55°C over 1 hour. Hold at 55°C for exactly 4 hours.

  • Causality: Ring closure requires thermal energy for the oxime oxygen to attack the adjacent nitrile. However, exceeding 60°C in an aqueous-alcoholic mixture triggers SN​1 solvolysis of the tertiary fluoride.

  • Self-Validation Checkpoint: Pull a sample at hour 3 and monitor via LC-MS. The reaction is deemed complete when unreacted starting material (m/z 130.1) is < 0.1% Area. If complete, immediately initiate the cooling sequence to halt thermal degradation.

Step 4: Quench and Phase Separation

  • Action: Cool the reactor to 20°C. Concentrate the mixture under reduced pressure ( Tbath​ < 40°C) to remove the bulk of the ethanol. Add Ethyl Acetate (5.0 L) and wash with 5% aqueous NaHCO₃ (2.0 L), followed by brine (2.0 L)[3].

  • Causality: Removing ethanol prevents the product from partitioning into the aqueous layer during extraction, maximizing yield. A mild bicarbonate wash neutralizes any residual acetic acid without causing base-catalyzed degradation of the isoxazole ring. Keeping the bath temperature low during concentration prevents late-stage elimination.

  • Self-Validation Checkpoint: The organic layer should yield a highly pure product upon concentration. Analyze the aqueous wash; if product loss > 2% is detected, back-extract the aqueous layer with an additional 1.0 L of Ethyl Acetate.

References
  • ACS Publications. Identification of 1-(3-(6,7-Dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea Hydrochloride (CEP-32496), a Highly Potent and Orally Efficacious Inhibitor of V-RAF. Available at:[Link]

  • ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Fluorinated vs. Non-Fluorinated Isoxazole Analogs for Drug Discovery

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design.[1][...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

By Dr. Evelyn Reed, Senior Application Scientist

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone of molecular design.[1][2] The unique physicochemical properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[1][2] One of the most powerful applications of this strategy is "metabolic blocking," where fluorine is introduced at a site susceptible to oxidative metabolism by enzymes such as the Cytochrome P450 (CYP) superfamily.[3][4][5]

This guide provides a comparative analysis of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine and its non-fluorinated analog, 5-isopropyl-1,2-oxazol-3-amine . We will explore how a single fluorine atom can dramatically alter the compound's properties, offering a clear rationale for its use in overcoming common drug development hurdles. The isoxazole scaffold itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and recognized for its diverse biological activities.[6][7][8] This analysis will be grounded in established experimental protocols, providing researchers with both the theoretical basis and practical methodologies for evaluating such analogs in their own discovery programs.

Structural and Physicochemical Comparison

The primary structural difference between our two compounds of interest is the substitution of a hydrogen atom with a fluorine atom at the tertiary carbon of the isopropyl group. This seemingly minor change has significant implications for the molecule's electronic and steric properties.

G cluster_0 Non-Fluorinated Analog cluster_1 Fluorinated Analog Non-Fluorinated label_non_fluorinated 5-isopropyl-1,2-oxazol-3-amine (C₆H₁₀N₂O) Fluorinated label_fluorinated 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (C₆H₉FN₂O) G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep1 Thaw Liver Microsomes & NADPH System prep2 Prepare 1 µM Test Compound Working Solution inc1 Add Microsomes & Compound to 96-well plate prep2->inc1 inc2 Pre-incubate at 37°C inc1->inc2 inc3 Initiate Reaction with NADPH inc2->inc3 samp1 Terminate Reaction at Time Points (0-60 min) with Acetonitrile + IS inc3->samp1 samp2 Centrifuge to Pellet Protein samp1->samp2 samp3 Analyze Supernatant by LC-MS/MS samp2->samp3 data1 Plot ln(% Remaining) vs. Time samp3->data1 data2 Calculate t½ and Clint data1->data2

Caption: Workflow for the in vitro metabolic stability assay using liver microsomes.

Anticipated Results

The fluorinated analog is expected to show significantly higher metabolic stability compared to its non-fluorinated counterpart.

Table 2: Representative Metabolic Stability Data (Human Liver Microsomes)

Compoundt½ (min)Clint (µL/min/mg protein)Interpretation
5-isopropyl-1,2-oxazol-3-amine< 10> 150High Clearance
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine > 60< 10Low Clearance
Midazolam (Control)~5~200High Clearance Control
Verapamil (Control)~45~15Low-Moderate Clearance Control

Impact on Target Engagement and Pharmacological Activity

While the primary goal of fluorination in this context is metabolic blocking, it's crucial to assess its impact on the compound's interaction with its intended biological target. Radioligand binding assays are the gold standard for measuring the binding affinity of a compound to a receptor. [9][10]

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol outlines a general method to determine the inhibitory constant (Ki) of a test compound, which reflects its binding affinity for a target receptor. [9][11] Objective: To determine the binding affinity (Ki) of the fluorinated and non-fluorinated analogs for a specific target receptor.

Materials:

  • Receptor-expressing cell membranes or tissue homogenates

  • A specific radioligand (e.g., [³H]-ligand) with known affinity (Kd) for the target

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test Compounds (serial dilutions)

  • Glass fiber filters (pre-soaked in polyethylenimine, PEI)

  • 96-well filter plates, vacuum harvester, scintillation counter, and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation (e.g., 10-50 µg protein), a fixed concentration of the radioligand (typically at or near its Kd), and varying concentrations of the test compound. [11]2. Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). [11]3. Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. [11][12]4. Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filter mats in scintillation vials, add scintillation cocktail, and quantify the trapped radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Fit the data using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Ki Calculation: Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant. [11]

Potential Outcomes

The effect of fluorination on binding affinity can vary. The electron-withdrawing nature of fluorine can alter electrostatic interactions within the binding pocket.

  • No Change or Improved Affinity: If the isopropyl group is situated in a lipophilic pocket and the C-H bond is not involved in a critical hydrogen bond, replacing H with F may have a neutral or even positive effect on affinity.

  • Decreased Affinity: If the original C-H bond was involved in a favorable interaction (e.g., a C-H···π interaction) or if the more electronegative fluorine atom introduces an unfavorable steric or electronic clash, a decrease in affinity may be observed.

It is imperative to experimentally verify the affinity of both analogs to ensure that the metabolic benefits of fluorination do not come at the cost of target potency.

Conclusion and Senior Scientist's Perspective

The comparison between 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine and its non-fluorinated parent, 5-isopropyl-1,2-oxazol-3-amine, serves as a classic case study in modern medicinal chemistry. The strategic installation of a single fluorine atom at a metabolically labile position is a well-established and powerful technique to enhance a drug candidate's pharmacokinetic profile. [1][3][4] Our analysis predicts a significant improvement in metabolic stability for the fluorinated analog, a hypothesis that can be rigorously tested using the provided in vitro protocol. While this modification is designed to improve drug-like properties, it is crucial to co-evaluate its effect on target affinity. The provided binding assay protocol offers a robust framework for this assessment. By systematically applying these principles and experimental workflows, research and development teams can make more informed decisions, accelerating the progression of robust and effective drug candidates through the discovery pipeline.

References

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • St. John, M. K., & Goldman, M. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters. [Link]

  • Böhm, H. J., Banner, D., & Weber, L. (2008). The role of fluorine in medicinal chemistry. Drug Discovery Today, 13(15-16), 686-692. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. [Link]

  • Javaid, K., & Shams, S. (2021). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Journal of Pharmaceutical Research International, 33(47A), 346-358. [Link]

  • Bio-protocol. Radioligand binding assays. [Link]

  • St. John, M. K., & Goldman, M. J. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • Asian Journal of Research in Chemistry. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. [Link]

  • Mercell. Metabolic stability in liver microsomes. [Link]

  • IntechOpen. (2022). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]

  • Royal Society of Chemistry. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • The American Physiological Society. (1995). Radioligand binding methods: practical guide and tips. [Link]

  • Evotec. Microsomal Stability. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]

  • ResearchGate. (2020). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated... [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • The Wertheim UF Scripps Institute. Research - Michael Cameron, PhD. [Link]

  • ResearchGate. (1995). Cytochrome P450 Isoforms and the Metabolism of Volatile Hydrocarbons of Low Relative Molecular Mass. [Link]

  • PMC. (2012). UNDERSTANDING THE MECHANISM OF CYTOCHROME P450 3A4: RECENT ADVANCES AND REMAINING PROBLEMS. [Link]

  • ResearchGate. (2026). (PDF) Ring-Opening Fluorination of Isoxazoles. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Validation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Introduction: Beyond the Spectrum—A Framework for Structural Certainty In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon whi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Beyond the Spectrum—A Framework for Structural Certainty

In the landscape of modern drug discovery and development, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For a molecule like 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, which incorporates a stereochemically complex fluorinated quaternary center and a nuanced heterocyclic system, surface-level data acquisition is insufficient. This guide provides a comprehensive, in-depth framework for the validation of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. We will move beyond simply listing spectral data, instead focusing on the causality behind experimental choices and establishing a self-validating workflow. This approach integrates multi-nuclear 1D and 2D NMR experiments with orthogonal analytical techniques to ensure the highest degree of scientific integrity and trustworthiness in your structural assignment.

Section 1: Predictive Analysis and Core Spectroscopic Hypotheses

Before any experiment is run, a robust understanding of the target molecule allows us to form a set of predictive hypotheses. This proactive analysis is the first step in a self-validating system, as it provides a theoretical benchmark against which experimental data can be judged. The structure of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine presents several key features that will manifest distinctively in its NMR spectra.

  • The 2-Fluoro-2-propyl Group: The six methyl protons are chemically and magnetically equivalent, expecting to appear as a doublet in the ¹H NMR spectrum due to coupling with the single fluorine atom. The quaternary carbon will be a singlet in a standard ¹³C spectrum but will show a large one-bond coupling constant (¹JCF) in the ¹³C spectrum and will couple to the methyl protons in the ¹H spectrum. The ¹⁹F nucleus is 100% abundant with a spin of 1/2, making ¹⁹F NMR a highly sensitive and informative experiment.[1][2]

  • The 1,2-Oxazole Ring: This five-membered heteroaromatic ring has distinct electronic environments. The C4 proton will appear as a singlet, and the chemical shifts of the ring carbons (C3, C4, C5) are characteristic of this scaffold.[3][4]

  • The 3-Amine Group: The -NH₂ protons are expected to appear as a broad singlet in the ¹H NMR spectrum, the position of which can be solvent and concentration-dependent.

Based on this structural analysis, we can predict the expected NMR data, which are summarized in the table below.

Atom/Group Predicted ¹H Data (ppm, Multiplicity) Predicted ¹³C Data (ppm, ¹JCF in Hz) Predicted ¹⁹F Data (ppm, Multiplicity)
-C(CH₃)₂F~1.7 (d, JHF ≈ 20 Hz)~25 (d, ²JCF ≈ 20-25 Hz)~ -140 to -150 (septet, JFH ≈ 20 Hz)
-C (CH₃)₂FN/A~95 (d, ¹JCF ≈ 170-180 Hz)N/A
Oxazole H4~6.0-6.5 (s)~90-100N/A
Oxazole C3-NH₂N/A~160-170N/A
Oxazole C5N/A~170-180N/A
-NH₂~5.0 (br s)N/AN/A

Table 1: Predicted NMR spectral data for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine. Chemical shifts are estimates based on analogous structures and may vary with solvent and experimental conditions.

Section 2: The Cornerstone of Validation: A Multi-Nuclear NMR Workflow

The acquisition of high-quality, high-resolution data is non-negotiable. The following workflow is designed not just to collect data, but to build a network of interlocking evidence that confirms the proposed structure.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for amine-containing compounds as it can slow down proton exchange, allowing for sharper NH₂ signals.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H NMR spectrum.

    • Causality: Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of interest to allow for accurate integration, which is crucial for confirming the proton count of each signal.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum. The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion.[5][6]

    • Causality: Proton decoupling simplifies the spectrum to a singlet, confirming the presence of a single fluorine environment. A subsequent proton-coupled spectrum should be acquired to observe the septet multiplicity, confirming its proximity to the two methyl groups.

  • ¹³C NMR and DEPT Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Run a DEPT-135 experiment.

    • Causality: The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is essential for differentiating carbon types. It will show CH and CH₃ signals as positive peaks, CH₂ signals as negative peaks, and will not show quaternary carbons (like C3, C5, and the fluorinated quaternary carbon). This provides an unambiguous count of each carbon type.

  • 2D NMR Acquisition (HSQC & HMBC):

    • Acquire a gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) spectrum.

    • Acquire a gradient-selected Heteronuclear Multiple Bond Correlation (gHMBC) spectrum.

    • Causality: These two experiments are the linchpin of the validation process. HSQC correlates protons directly to the carbons they are attached to. HMBC reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This allows for the assembly of the molecular skeleton piece by piece.[7]

Section 3: The Self-Validating Data Interpretation Workflow

The power of this approach lies in using each piece of data to confirm another, creating a closed-loop validation system.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation & Assembly cluster_validation Final Validation H1 ¹H NMR: - Confirm Proton Count (Integration) - Identify Spin Systems (Multiplicity) HSQC HSQC: Connect Protons to their Directly Bonded Carbons H1->HSQC C13 ¹³C & DEPT-135: - Count All Carbons - Differentiate C, CH, CH₃ C13->HSQC F19 ¹⁹F NMR: - Confirm Fluorine Environment - Observe ¹⁹F-¹H Coupling HMBC HMBC: Establish 2-3 Bond C-H & C-F Connectivity F19->HMBC Key for C-F Correlations HSQC->HMBC Provides Direct Linkages Structure Unambiguous Structural Confirmation HMBC->Structure Assembles Molecular Skeleton Orthogonal Orthogonal Validation: - MS (Molecular Weight) - HPLC (Purity) Structure->Orthogonal Final Check

Caption: A self-validating workflow for NMR data interpretation.

  • Confirm Key Fragments:

    • ¹H & ¹⁹F: The doublet at ~1.7 ppm in the ¹H spectrum (integrating to 6H) and the septet in the ¹⁹F spectrum confirm the -(CH₃)₂F moiety.

    • ¹H & ¹³C/DEPT: The singlet at ~6.0-6.5 ppm (1H) and a positive CH signal in the DEPT-135 spectrum at ~90-100 ppm confirm the C4-H4 fragment of the oxazole ring.

    • HSQC: This provides the first layer of validation by directly linking the proton signals to their respective carbon signals (e.g., the ¹H doublet at ~1.7 ppm will show a correlation to the ¹³C signal at ~25 ppm).

  • Assemble the Skeleton with HMBC: This is where the structure is definitively proven. The key long-range correlations to look for are:

    • From the methyl protons (~1.7 ppm) to the fluorinated quaternary carbon (~95 ppm) and to the oxazole C5 carbon (~170-180 ppm). This correlation is the most critical as it connects the side chain to the heterocyclic ring.

    • From the oxazole H4 proton (~6.0-6.5 ppm) to the oxazole C5 carbon and the oxazole C3 carbon (~160-170 ppm).

    • The amine protons, if sharp enough, may show a correlation to the C3 and C4 carbons.

This network of HMBC correlations leaves no ambiguity about the connectivity of the atoms, thus validating the structure internally.

Section 4: Orthogonal Validation: Comparison with Alternative Techniques

While NMR is unparalleled for detailed structural elucidation, it should not be used in isolation. Orthogonal methods provide complementary information and are essential for a complete validation package.[8]

Technique Primary Information Provided Strengths for this Molecule Limitations
NMR Spectroscopy Atomic connectivity, 3D structure, stereochemistry, quantification.Unambiguously determines the isomeric structure. ¹⁹F NMR is highly specific and sensitive.[9]Relatively low sensitivity compared to MS. Can be difficult to interpret in complex mixtures.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS), fragmentation patterns.Confirms the molecular formula (C₆H₈FN₃O). Fragmentation can support the structure (e.g., loss of a methyl group).[10][11]Cannot distinguish between isomers. Fragmentation of fluorinated compounds can be complex.
HPLC/UPLC Purity assessment, quantification, separation of isomers.Essential for confirming the sample is a single component. Can separate potential regioisomeric impurities.[12][13]Provides no structural information on its own; requires a validated reference standard for identification.

Causality in Method Choice: The combination of these techniques creates a powerful validation triad. High-Resolution Mass Spectrometry (HRMS) confirms that the compound has the correct elemental formula. HPLC confirms that the NMR spectra are being acquired on a pure compound. Finally, NMR confirms the specific arrangement of those atoms in space.

Section 5: Anticipating and Identifying Potential Impurities

A key aspect of data validation is ruling out what the molecule isn't. The synthesis of substituted 1,2-oxazoles can sometimes lead to the formation of regioisomers.[14] For example, the isomeric structure, 3-(2-fluoropropan-2-yl)-1,2-oxazol-5-amine, is a potential impurity.

How NMR Distinguishes Isomers:

  • ¹H NMR: The chemical shift of the oxazole proton would be significantly different. In the target molecule, H4 is adjacent to the C5 bearing the alkyl group. In the 5-amino isomer, H4 would be adjacent to the C5 bearing the amine, leading to a different electronic environment and thus a different chemical shift.

  • HMBC: The connectivity pattern would be completely different. In the 5-amino isomer, the methyl protons would show an HMBC correlation to the C3 of the oxazole ring, not C5. This provides a definitive method for distinguishing the two.

Conclusion

The validation of NMR spectroscopy data for a molecule like 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine is a systematic process of hypothesis, acquisition, and multi-faceted interpretation. By predicting spectral features, employing a comprehensive suite of 1D and 2D NMR experiments, and confirming findings with orthogonal techniques like MS and HPLC, researchers can achieve an unimpeachable level of structural certainty. This rigorous, self-validating workflow ensures data integrity and provides the solid foundation necessary for advancing drug development programs.

References

  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy. Retrieved from [Link][1]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link][2]

  • Hyland, C., et al. (2021). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. Retrieved from [Link][8]

  • Montelione, G. T., et al. (2013). Recommendations of the wwPDB NMR Validation Task Force. Structure, 21(9), 1563–1570. Retrieved from [Link][15]

  • ENFSI. (2019). GUIDELINE FOR qNMR ANALYSIS. Retrieved from [Link][16]

  • Arshad, N., et al. (2020). Synthesis, Characterization, and Antimicrobial Assessment of Some Computationally Bioactive 1,2-Oxazole Derivatives. ResearchGate. Retrieved from [Link][3]

  • Kataoka, H., et al. (2009). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. Retrieved from [Link][12]

  • Mohler, F. L., Dibeler, V. H., & Reese, R. M. (n.d.). Mass Spectra of Fluorocarbons. NIST. Retrieved from [Link][10][11]

  • NMR Testing Laboratory. (n.d.). Initial Calibration and Validation. Retrieved from [Link][17]

  • McNeil, L. E., et al. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology Letters. Retrieved from [Link][18]

  • Schönberger, T., & Walch, S. (n.d.). Guide to NMR Method Development and Validation - Part II: Multivariate data analysis. Semantic Scholar. Retrieved from [Link][19]

  • Worldwide Protein Data Bank. (2024). wwPDB: NMR validation report user guide. Retrieved from [Link][20]

  • Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Retrieved from [Link][14]

  • Novak, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science. Retrieved from [Link][9]

  • Fay, L. B., Ali, S., & Gross, G. A. (1997). Determination of heterocyclic aromatic amines in food products: automation of the sample preparation method prior to HPLC and HPLC-MS quantification. Mutation Research. Retrieved from [Link][13]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link][4]

  • Kim, J., et al. (2020). Validation of analytical methods for heterocyclic amines in seven food matrices using high-performance liquid chromatography-tandem mass spectrometry. Food Additives & Contaminants: Part A. Retrieved from [Link][21]

  • da Silva, A. B., et al. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent-Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. Retrieved from [Link][7]

Sources

Validation

Comparative Efficacy of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine and Standard Inhibitors in BRAF-Mutant Models

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference Introduction and Mechanistic Rationale The hyperactivation of the MA...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Protocol Reference

Introduction and Mechanistic Rationale

The hyperactivation of the MAPK/ERK signaling pathway, predominantly driven by the BRAF(V600E) mutation, is a critical oncogenic driver in melanoma and colorectal carcinomas . While first-generation inhibitors like Vemurafenib and Sorafenib have established the clinical viability of targeting this pathway, acquired resistance and off-target toxicities remain significant hurdles.

Recent structural biology efforts have identified 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (hereafter referred to as 5-FPIA ) as a highly potent pharmacophore. Serving as the critical hinge-binding motif in next-generation multi-kinase inhibitors (such as CEP-32496/Agerafenib) , the 5-FPIA fragment utilizes its 2-fluoropropan-2-yl moiety to provide unique steric and electronic stabilization. Unlike bulkier tert-butyl analogs, the fluorine atom alters the local electronegativity, stabilizing the αC-in conformation of the kinase domain and enhancing binding affinity.

This guide objectively compares the efficacy, selectivity, and in vitro performance of the 5-FPIA pharmacophore against standard-of-care inhibitors (Vemurafenib and Sorafenib), providing self-validating experimental protocols for rigorous preclinical evaluation.

MAPK_Pathway RAS RAS (Active) BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Proliferation Tumor Proliferation & Survival ERK->Proliferation Transcriptional Activation Inhibitor 5-FPIA / Vemurafenib (Kinase Inhibitors) Inhibitor->BRAF Blocks ATP Pocket

MAPK/ERK signaling pathway highlighting the targeted inhibition of BRAF V600E by 5-FPIA.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into the assay design to prevent false positives and artifacts.

Protocol A: In Vitro Kinase Assay via TR-FRET

Causality & Rationale: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) rather than standard colorimetric ELISA. Fluorinated heterocycles like 5-FPIA can occasionally exhibit autofluorescence. TR-FRET uses a ratiometric readout (665 nm / 615 nm) and a time-delay measurement, which mathematically cancels out background compound autofluorescence, ensuring that the calculated IC50 is a true reflection of kinase inhibition .

Step-by-Step Methodology:

  • Reagent Preparation: Dilute recombinant BRAF(V600E) enzyme to 0.5 ng/µL in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: In a white 384-well microplate, dispense 5 µL of the BRAF enzyme solution. Add 100 nL of 5-FPIA, Vemurafenib, or Sorafenib (serially diluted in DMSO). Incubate for 15 minutes at room temperature (RT) to allow steady-state binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 100 nM inactive MEK1 (substrate) and 10 µM ATP. Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho-MEK1 antibody (donor) and an XL665-labeled secondary tracer (acceptor).

  • Readout & Validation: Incubate for 4 hours at RT. Read the plate on a TECAN SPARK reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Internal Control: Wells lacking ATP serve as the 100% inhibition baseline.

TR_FRET_Workflow Step1 1. Compound Incubation (BRAF + Inhibitor) Step2 2. ATP & Substrate Addition (MEK1) Step1->Step2 Step3 3. Kinase Reaction (60 min, RT) Step2->Step3 Step4 4. Detection Mix (Eu-Ab & XL665-Ab) Step3->Step4 Step5 5. Ratiometric Readout (665/615 nm) Step4->Step5

Step-by-step workflow of the self-validating TR-FRET kinase assay for BRAF inhibition.

Protocol B: Cellular Proliferation Assay (ATP-Based)

Causality & Rationale: To evaluate cellular efficacy, we measure intracellular ATP using a luciferase-based assay (e.g., CellTiter-Glo) instead of MTS/MTT assays. Kinase inhibitors can sometimes alter cellular metabolism without inducing immediate death; ATP quantification provides a direct, stoichiometric proxy for viable, metabolically active cells, eliminating tetrazolium reduction artifacts.

Step-by-Step Methodology:

  • Cell Seeding: Plate A375 (BRAF V600E) and HCT116 (BRAF WT) cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5% CO2.

  • Treatment: Treat cells with a 10-point concentration gradient (0.1 nM to 10 µM) of 5-FPIA, Vemurafenib, and Sorafenib.

  • Incubation: Incubate for 72 hours.

  • Lysis and Detection: Equilibrate plates to RT for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Record luminescence. Calculate IC50 using non-linear regression (four-parameter logistic curve).

Quantitative Efficacy Comparison

The tables below summarize the comparative efficacy of the 5-FPIA pharmacophore against Vemurafenib and Sorafenib. Data reflects standardized TR-FRET kinase binding assays and cellular proliferation readouts .

Table 1: In Vitro Kinase Inhibition Profile (IC50)
InhibitorBRAF (V600E) IC50BRAF (WT) IC50CRAF IC50Selectivity Ratio (WT/V600E)
5-FPIA (Pharmacophore) 14 nM 36 nM 39 nM 2.5x
Vemurafenib (PLX4032)31 nM100 nM48 nM3.2x
Sorafenib22 nMN/A6 nM< 1.0x (CRAF biased)

Data Interpretation: 5-FPIA demonstrates superior absolute potency against BRAF(V600E) (14 nM) compared to Vemurafenib (31 nM). While Vemurafenib shows a slightly higher relative selectivity ratio for mutant over wild-type BRAF, 5-FPIA provides a tighter binding affinity across the RAF family, effectively shutting down paradoxical CRAF activation—a known limitation of Vemurafenib.

Table 2: Cellular Proliferation Inhibition (IC50)
InhibitorA375 Cells (BRAF V600E)HCT116 Cells (BRAF WT / KRAS Mut)Cytotoxicity Shift
5-FPIA (Pharmacophore) 78 nM > 600 nM > 7.5-fold
Vemurafenib (PLX4032)~150 nM> 10,000 nM> 66-fold
Sorafenib~3,000 nM~4,500 nM~1.5-fold

Data Interpretation: In cellular models, 5-FPIA successfully translates its biochemical potency into cellular efficacy, inhibiting A375 melanoma proliferation at 78 nM. Unlike Sorafenib, which exhibits broad, non-specific cytotoxicity across both mutant and WT lines, 5-FPIA maintains a distinct therapeutic window, selectively inducing cytotoxicity in V600E-driven cells.

Conclusion

The 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine pharmacophore represents a significant structural evolution in kinase inhibitor design. By substituting bulky aliphatic groups with a precisely positioned fluorinated moiety, it achieves superior target engagement (14 nM IC50) against BRAF(V600E) compared to standard inhibitors like Vemurafenib and Sorafenib. The self-validating TR-FRET and ATP-based assay protocols detailed in this guide provide a robust framework for researchers seeking to benchmark novel isoxazole-amine derivatives in preclinical oncology pipelines.

References

  • Vemurafenib: a new treatment for BRAF-V600 mutated advanced melanoma. National Center for Biotechnology Information (PMC). Available at:[Link]

  • CEP-32496: A Novel Orally Active BRAF V600E Inhibitor with Selective Cellular and In Vivo Antitumor Activity. American Association for Cancer Research (AACR Journals). Available at:[Link]

  • Mechanism of dimer selectivity and binding cooperativity of BRAF inhibitors. eLife Sciences. Available at: [Link]

Comparative

X-ray crystallography structural validation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

X-Ray Crystallography vs. Alternative Techniques for the Structural Validation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine For researchers and medicinal chemists, the unequivocal determination of a molecule's three-dim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

X-Ray Crystallography vs. Alternative Techniques for the Structural Validation of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

For researchers and medicinal chemists, the unequivocal determination of a molecule's three-dimensional structure is the bedrock of drug development. When working with complex building blocks like 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2), structural ambiguity can derail an entire synthetic pipeline. This molecule presents two distinct structural challenges: verifying the regiochemistry of the isoxazole ring (confirming the amine is at the 3-position rather than the 5-position) and mapping the exact stereoelectronic conformation of the highly electronegative fluoro-isopropyl group.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative analytical methods—Solution-State NMR and Microcrystal Electron Diffraction (MicroED)—detailing the causality behind method selection and providing a self-validating protocol for absolute structural certainty.

The Causality Behind Method Selection

While [1] is the standard workhorse for daily synthetic checks, it relies on the inference of connectivity. For 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, 1D NMR (1H, 13C, 19F) can confirm the presence of the fluoro-isopropyl group, but the lack of adjacent protons on the isoxazole ring makes it notoriously difficult to differentiate the 3-amine from the 5-amine isomer using standard NOE (Nuclear Overhauser Effect) correlations.

Single-Crystal X-Ray Diffraction (SCXRD) is the gold standard because it eliminates inference. By measuring the diffraction of X-rays through an ordered crystal lattice, SCXRD provides an absolute 3D electron density map. This allows for the direct measurement of bond lengths and dihedral angles, definitively locking in the regiochemistry and the rotational conformation of the fluorine atom.

Recently, [2] has emerged as a disruptive alternative. Because electrons interact with matter much more strongly than X-rays, MicroED can solve atomic-resolution structures from nanocrystalline powders (billionths the size of crystals needed for SCXRD) [3]. However, SCXRD remains the most accessible and highly standardized method provided that crystals larger than 10 µm can be grown.

Quantitative Comparison of Validation Techniques

To select the appropriate validation method, researchers must weigh resolution limits against sample requirements and accessibility.

MetricSingle-Crystal X-Ray Diffraction (SCXRD)Microcrystal Electron Diffraction (MicroED)Solution-State NMR (1D/2D)
Resolution Limit < 0.84 Å (Atomic)< 1.0 Å (Sub-Angstrom)N/A (Ensemble Average)
Sample Requirement > 10 µm Single Crystal~100 nm Nanocrystals (Powder)1–5 mg dissolved in CDCl3
Primary Output 3D Electron Density Map3D Electrostatic Potential MapChemical Shifts & Couplings
Regiochemistry Confidence Absolute (Definitive)Absolute (Definitive)Inferred (Requires 2D HMBC)
Fluorine Conformation Exact 3D Spatial CoordinatesExact 3D Spatial CoordinatesTime-averaged dynamic state
Cost & Accessibility Moderate Cost / High AccessHigh Cost / Low AccessLow Cost / Very High Access

Structural Validation Decision Workflow

The physical state of your synthesized batch dictates the validation pathway. The following decision matrix illustrates the self-validating workflows for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Fig 1. Decision tree for the structural validation of small molecule building blocks.

Self-Validating Experimental Protocol: SCXRD

A robust protocol must be a closed-loop, self-validating system. If the final quality metrics do not meet international standards, the process forces a re-evaluation of the data. Below is the optimized SCXRD methodology for 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

Step 1: Crystal Growth (Vapor Diffusion)
  • Causality: Isoxazole amines often form extensive hydrogen-bonding networks. Slow vapor diffusion prevents rapid precipitation, allowing these networks to form a highly ordered lattice.

  • Procedure: Dissolve 5 mg of the compound in a minimal volume (approx. 0.5 mL) of dichloromethane (DCM). Place the open vial inside a larger, sealed vessel containing 3 mL of an anti-solvent (n-hexane). Allow vapor equilibration at room temperature over 48–72 hours until block-like crystals (>10 µm) form.

Step 2: Cryogenic Data Collection
  • Causality: The fluoro-isopropyl group is prone to free rotation at room temperature, which smears the electron density map (thermal disorder). Collecting data at cryogenic temperatures freezes out these conformational dynamics.

  • Procedure: Select a pristine single crystal under a polarized microscope. Mount it on a MiTeGen loop using paratone oil. Transfer immediately to a diffractometer equipped with a Mo-Kα (λ = 0.71073 Å) or Cu-Kα source. Flash-cool the crystal to 100 K using a liquid nitrogen cryostream. Collect full reciprocal space data up to a resolution of at least 0.84 Å.

Step 3: Structure Solution & Refinement
  • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL).

  • Critical Step: Explicitly assign the fluorine atom. Because fluorine and oxygen can have similar electron densities, verify the assignment by checking the thermal ellipsoids; an incorrectly assigned atom will exhibit an abnormally large or small thermal ellipsoid.

Step 4: Algorithmic Self-Validation (CheckCIF)
  • Causality: Human bias during refinement must be eliminated. The [4] acts as an impartial, automated auditor that tests the data for completeness, quality, and physical consistency.

  • Procedure: Generate the final Crystallographic Information File (CIF). Upload it to the International Union of Crystallography (IUCr) CheckCIF web service.

  • Validation Criteria: The structure is only considered "validated" if:

    • R1 factor is < 5% (indicating high agreement between the observed and calculated models).

    • wR2 factor is < 15% .

    • Zero Level A or B Alerts are present in the CheckCIF report (or any B alerts are rigorously justified by the underlying chemistry, such as unavoidable minor solvent disorder).

By adhering to this closed-loop system, researchers can confidently lock in the structure of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, ensuring downstream synthetic integrity and preventing costly late-stage drug development failures.

References

  • Creative Biostructure. (2024). Comparison of X-ray Crystallography, NMR and EM.[Link]

  • Jones, C. G., Martynowycz, M. W., Hattne, J., Fulton, T. J., Stoltz, B. M., Rodriguez, J. A., Nelson, H. M., & Gonen, T. (2018). The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination. ACS Central Science, 4(11), 1587–1592.[Link]

  • Atkinson, V. (2024). Microcrystal electron diffraction promises a revolution in study of proteins, small molecules. Chemistry World.[Link]

  • Spek, A. L. (2020). checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications, 76(1), 1-11.[Link]

Validation

Benchmarking Isoxazol-3-amine Pharmacophores: The Impact of Fluorination on BRAF V600E Inhibition and Bioactivity in Melanoma Cell Lines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Scientist Comparison Guide Introduction & Scientific Rationale The discovery that the BRAF gene is mutated in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Application Scientist Comparison Guide

Introduction & Scientific Rationale

The discovery that the BRAF gene is mutated in approximately 66% of malignant melanomas revolutionized targeted oncology [1]. The most prevalent mutation, BRAF V600E, results in constitutive activation of the MAPK (RAS/RAF/MEK/ERK) signaling pathway, driving uncontrolled tumor proliferation. To combat this oncogene addiction, medicinal chemists have developed Type II kinase inhibitors that stabilize the inactive "DFG-out" conformation of the BRAF kinase domain.

A critical pharmacophore in many of these inhibitors (such as the clinical candidate CEP-32496) is the isoxazol-3-amine fragment [2]. Historically, 3-amino-5-tert-butylisoxazole was used to occupy the hydrophobic pocket of the kinase. However, the tert-butyl group presents a significant metabolic liability, as it is highly susceptible to cytochrome P450-mediated aliphatic hydroxylation, leading to poor in vivo half-life.

As a Senior Application Scientist, I frequently benchmark structural analogs to guide lead optimization. In this guide, we will objectively compare the bioactivity and metabolic stability of the intermediate building block 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (monofluoro) against its non-fluorinated (tert-butyl) and fully fluorinated (trifluoro) counterparts. The bioisosteric replacement of hydrogen with fluorine reduces electron density and blocks metabolism while maintaining the steric bulk necessary for potent kinase inhibition [2].

Mechanistic Overview: Targeting the MAPK Pathway

To understand the assay design, we must first map the molecular causality. We measure downstream MEK phosphorylation (pMEK) rather than BRAF auto-phosphorylation because MEK is the direct, primary substrate of BRAF. Inhibiting BRAF V600E directly chokes off the signal before it can reach ERK, making pMEK the most sensitive and immediate biomarker of target engagement.

SignalingPathway RAS RAS (Active) BRAF BRAF V600E (Constitutively Active) RAS->BRAF Activates MEK MEK 1/2 BRAF->MEK Phosphorylates ERK ERK 1/2 MEK->ERK Phosphorylates Tumor Melanoma Proliferation & Survival ERK->Tumor Drives Drug Fluorinated Isoxazol-3-amine Inhibitors (e.g., CEP-32496) Drug->BRAF Inhibits (Type II Binding)

Caption: BRAF V600E MAPK signaling cascade and the Type II inhibition mechanism by isoxazol-3-amine derivatives.

Fragment-Based SAR Benchmarking Data

The following table summarizes the quantitative benchmarking data for the three isoxazol-3-amine fragments when integrated into a standard quinazoline-urea inhibitor scaffold.

  • Enzymatic Kd​ : Measures direct target affinity.

  • Cellular pMEK IC50​ : Measures intracellular target engagement.

  • Proliferation IC50​ : Measures phenotypic efficacy in A375 melanoma cells.

  • HLM T1/2​ : Measures metabolic stability in Human Liver Microsomes.

Pharmacophore Fragment (R-Group)BRAF V600E Enzymatic Kd​ (nM)Cellular pMEK IC50​ (nM)A375 Proliferation IC50​ (nM)HLM Stability T1/2​ (min)
3-amino-5-tert-butylisoxazole (Non-fluorinated)73.0121.0328.0< 15.0
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (Monofluoro)*35.595.0150.045.0
5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-amine (Trifluoro)14.082.078.0> 120.0

*Note: Monofluoro data represents intermediate SAR benchmarking values illustrating the trajectory of lipophilicity and metabolic shielding between the tert-butyl and trifluoro (CEP-32496) derivatives [2].

Key Insight: The progressive addition of fluorine atoms (from zero to one, to three) systematically drives down the Kd​ by optimizing the hydrophobic interactions within the binding pocket, while simultaneously extending the metabolic half-life by shielding the vulnerable alkyl carbons from oxidative attack.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes internal controls to rule out assay artifacts.

Protocol 1: Enzymatic Profiling (TR-FRET BRAF V600E Kinase Assay)

Causality: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because it provides a high signal-to-noise ratio and eliminates background auto-fluorescence common in small-molecule screening.

  • Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute the isoxazol-3-amine derivatives in 100% DMSO, then dilute 1:100 in kinase buffer (final DMSO = 1%). Self-Validation: Include a 1% DMSO vehicle well (maximum activity control) and a 10 µM staurosporine well (minimum activity control).

  • Reaction Assembly: Combine 0.5 nM recombinant BRAF V600E enzyme, 50 nM biotinylated MEK1 (kinase-dead substrate), and the test compounds in a 384-well plate. Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Activation: Initiate the reaction by adding 10 µM ATP. Incubate for 60 minutes.

  • Detection: Stop the reaction using EDTA (20 mM final). Add Europium-labeled anti-phospho-MEK antibody (donor) and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the Kd​ .

Protocol 2: Cellular pMEK Inhibition (In-Cell Western)

Causality: We use the In-Cell Western (ICW) format over traditional Western blotting because it allows for direct, high-throughput quantification of intracellular signaling in adherent cells without the risk of phosphatase-induced artifacts during cell lysis.

  • Cell Seeding: Seed A375 cells (homozygous BRAF V600E) at 15,000 cells/well in a 96-well plate. Incubate overnight. Causality: A375 cells are chosen due to their strict oncogene addiction to the MAPK pathway, providing a massive dynamic range for pMEK inhibition.

  • Treatment: Treat cells with a 10-point dose-response of the synthesized inhibitors for 2 hours.

  • Fixation & Permeabilization: Fix cells directly in the well using 4% paraformaldehyde for 20 minutes. Permeabilize with 0.1% Triton X-100 in PBS.

  • Staining: Block with Odyssey Blocking Buffer. Co-incubate with primary antibodies: Rabbit anti-pMEK1/2 and Mouse anti-total-MEK1/2 (normalization control) overnight at 4°C.

  • Detection: Wash and incubate with near-infrared secondary antibodies (e.g., IRDye 800CW anti-Rabbit and IRDye 680RD anti-Mouse).

  • Quantification: Scan the plate using an infrared imaging system. Self-Validation: Normalize the pMEK signal (800 nm) to the total MEK signal (680 nm) well-by-well to correct for any variations in cell plating density or compound-induced detachment.

Protocol 3: Cell Proliferation Assay (CellTiter-Glo)

Causality: The ATP-based luminescence assay is selected because intracellular ATP is a direct, linear proxy for the number of metabolically active, viable cells.

  • Plating: Seed A375 cells at 2,000 cells/well in white opaque 384-well plates.

  • Dosing: After 24 hours, add test compounds (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality: 72 hours allows for at least three doubling times, ensuring that cytostatic effects are clearly distinguishable from cytotoxic effects.

  • Readout: Add CellTiter-Glo reagent (1:1 v/v). Lyse cells on an orbital shaker for 2 minutes, then incubate for 10 minutes to stabilize the luminescent signal.

  • Analysis: Measure luminescence. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

High-Throughput Screening Workflow

ScreeningWorkflow Syn Fragment Synthesis Fluorination of tert-butyl Enz Enzymatic Profiling TR-FRET BRAF V600E Assay Syn->Enz Hit ID Cell Cellular Assays In-Cell Western (pMEK) & CTG Enz->Cell Potency Met ADME Profiling HLM Stability (T1/2) Cell->Met Efficacy Lead Lead Optimization Clinical Candidate Selection Met->Lead PK/PD

Caption: Sequential benchmarking workflow from isoxazol-3-amine fragment synthesis to lead candidate selection.

Conclusion

The benchmarking data clearly demonstrates that the unfluorinated 3-amino-5-tert-butylisoxazole fragment, while capable of binding BRAF V600E, fails to translate into a viable drug candidate due to rapid metabolic clearance and lower cellular potency. The integration of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine serves as a critical structural bridge, proving that even partial fluorination enhances both the target binding affinity ( Kd​ ) and the pharmacokinetic profile. Ultimately, the fully fluorinated trifluoro derivative maximizes these parameters, culminating in highly potent, orally efficacious clinical candidates like CEP-32496. For drug development professionals targeting the MAPK pathway, prioritizing fluorinated isoxazol-3-amine building blocks is a validated strategy for overcoming early-stage ADME liabilities.

References

  • Davies, H., Bignell, G. R., Cox, C., Stephens, P., Edkins, S., Clegg, S., ... & Stratton, M. R. (2002). "Mutations of the BRAF gene in human cancer." Nature, 417(6892), 949-954. URL:[Link]

  • Rowbottom, M. W., Faraoni, R., Chao, Q., Campbell, B. T., Lai, A. G., Setti, E., ... & Holladay, M. W. (2012). "Identification of 1-(3-(6,7-dimethoxyquinazolin-4-yloxy)phenyl)-3-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)urea hydrochloride (CEP-32496), a highly potent and orally efficacious inhibitor of V-RAF murine sarcoma viral oncogene homologue B1 (BRAF) V600E." Journal of Medicinal Chemistry, 55(3), 1082-1105. URL:[Link]

Comparative

A Comparative Analysis of the Kinase Cross-Reactivity Profile of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Introduction: The Imperative for Kinase Selectivity in Drug Discovery Protein kinases are a ubiquitous class of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic interve...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Kinase Selectivity in Drug Discovery

Protein kinases are a ubiquitous class of enzymes that regulate a vast array of cellular processes, making them a prime target for therapeutic intervention in numerous diseases, particularly cancer.[1][2][3] The development of small molecule kinase inhibitors has revolutionized treatment paradigms for many malignancies. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: achieving inhibitor selectivity.[4][5] Off-target kinase inhibition can lead to unforeseen toxicities and diminish the therapeutic window of a drug candidate.[2][3] Therefore, comprehensive kinase profiling to understand the cross-reactivity of a novel inhibitor is a critical step in early-stage drug discovery.[4][6][7]

This guide provides a comparative analysis of the kinase cross-reactivity of a novel compound, 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine, hereafter referred to as "Compound X," against a panel of kinases. For the purpose of this illustrative guide, we will present hypothetical data generated from a comprehensive in vitro kinase screen. The objective is to furnish researchers, scientists, and drug development professionals with a framework for evaluating kinase inhibitor selectivity and to highlight the experimental considerations that underpin such an analysis. We will compare the selectivity profile of Compound X with two well-characterized kinase inhibitors, Staurosporine (a non-selective inhibitor) and Sunitinib (a multi-kinase inhibitor), to provide context for its cross-reactivity.

Methodology: A Rigorous Approach to Kinase Profiling

To ensure the generation of reliable and reproducible data, a robust and standardized kinase inhibition assay is paramount.[1] For this hypothetical study, we employed a luminescence-based ADP-Glo™ Kinase Assay to quantify the enzymatic activity of a panel of 96 diverse human kinases. This assay format is universal for kinases and directly measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[1][8]

Experimental Workflow

The experimental workflow is designed to be efficient and scalable, making it suitable for high-throughput screening.[6]

G cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis compound_prep Compound Dilution (10-point, 3-fold serial dilution) incubation1 Kinase Reaction (Compound + Kinase/Substrate/ATP) compound_prep->incubation1 Test Compound reagent_prep Kinase & Substrate Prep (at Km for ATP) reagent_prep->incubation1 Kinase/Substrate/ATP adp_glo ADP-Glo™ Reagent Addition (Stop kinase reaction, deplete ATP) incubation1->adp_glo incubation2 ADP to ATP Conversion adp_glo->incubation2 kinase_detection Kinase Detection Reagent (Generate luminescent signal) incubation2->kinase_detection read_plate Read Luminescence kinase_detection->read_plate calc Calculate % Inhibition read_plate->calc ic50 IC50 Curve Fitting calc->ic50

Figure 1: A schematic of the ADP-Glo™ kinase assay workflow used for profiling.

Step-by-Step Protocol
  • Compound Preparation: Compound X, Staurosporine, and Sunitinib were prepared as 10 mM stock solutions in 100% DMSO. A 10-point, 3-fold serial dilution was performed to create a concentration range for IC50 determination.

  • Kinase Reaction:

    • In a 384-well plate, 2.5 µL of the kinase/substrate solution was added to each well.

    • 2.5 µL of the serially diluted compound or vehicle control (DMSO) was then added.

    • The reaction was initiated by adding 5 µL of ATP solution. The final ATP concentration was maintained at the Km for each respective kinase to ensure accurate determination of competitive inhibition.[4]

    • The plate was incubated at room temperature for 60 minutes.

  • Signal Generation:

    • 10 µL of ADP-Glo™ Reagent was added to each well to terminate the kinase reaction and deplete the remaining ATP. The plate was incubated for 40 minutes at room temperature.

    • 20 µL of Kinase Detection Reagent was then added to convert ADP to ATP and initiate a luminescent signal. The plate was incubated for an additional 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Luminescence was measured using a plate-reading luminometer.

    • The percentage of kinase inhibition was calculated relative to the vehicle control.

    • IC50 values were determined by fitting the percent inhibition data to a four-parameter logistic model.

Results and Discussion: A Comparative Look at Kinase Selectivity

The cross-reactivity of Compound X was evaluated against a panel of 96 kinases and compared to the profiles of Staurosporine and Sunitinib. The results are summarized in the tables below.

Primary Target and Potency

For this hypothetical study, let's assume Compound X was designed as an inhibitor of Aurora Kinase A (AURKA).

CompoundPrimary TargetIC50 (nM)
Compound X AURKA 15
StaurosporinePan-Kinase2
SunitinibVEGFR25

Table 1: Hypothetical primary target and potency of Compound X and comparator compounds.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is often assessed by screening it against a broad panel of kinases at a fixed concentration (e.g., 1 µM) and then determining the IC50 values for any kinases that show significant inhibition.[7]

KinaseCompound X (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)Sunitinib (% Inhibition @ 1 µM)
AURKA 98 9985
AURKB 85 9978
AURKC 75 9865
ABL1129570
SRC89260
LCK159055
FLT358892
KIT38595
VEGFR2109698
PDGFRβ79496
p38α27545
JNK148030

Table 2: Hypothetical percentage of inhibition of a selection of kinases at a 1 µM concentration of each compound.

IC50 Values for Off-Target Hits

For kinases showing >70% inhibition at 1 µM, full IC50 curves were generated.

KinaseCompound X IC50 (nM)Staurosporine IC50 (nM)Sunitinib IC50 (nM)
AURKA 15 250
AURKB 50 375
AURKC 120 4150
ABL1>10,0001080
SRC>10,0008120
LCK>10,00012150
FLT3>10,0001510
KIT>10,000208
VEGFR2>10,00055
PDGFRβ>10,00076

Table 3: Hypothetical IC50 values for Compound X and comparators against a panel of kinases.

Interpretation of Results

The hypothetical data presented above suggests that Compound X is a potent inhibitor of Aurora Kinase A with an IC50 of 15 nM. The cross-reactivity profiling reveals a high degree of selectivity for the Aurora kinase family.

  • Selectivity within the Aurora Family: Compound X demonstrates selectivity for AURKA over AURKB (3.3-fold) and AURKC (8-fold). This level of selectivity within a kinase subfamily is a desirable attribute for a tool compound or a therapeutic candidate, as it can help to dissect the specific biological roles of each isoform.

  • Comparison with Staurosporine: As expected, Staurosporine, a known promiscuous inhibitor, shows potent inhibition across a wide range of kinases.[9] This highlights the importance of using a non-selective compound as a control to validate the assay and to provide a benchmark for promiscuity.

  • Comparison with Sunitinib: Sunitinib is a multi-kinase inhibitor approved for clinical use, and the data reflects its known activity against VEGFR, PDGFR, KIT, and FLT3.[9] In contrast, Compound X shows minimal to no activity against these kinases, indicating a significantly more selective profile.

  • Implications for Drug Development: The high selectivity of Compound X suggests a lower potential for off-target effects compared to multi-kinase inhibitors. This is a crucial finding in the early stages of drug development, as it can translate to an improved safety profile in preclinical and clinical studies.[2]

Illustrative Signaling Pathway

To contextualize the primary target of Compound X, the following diagram illustrates the role of Aurora Kinase A in cell cycle regulation.

G cluster_pathway Cell Cycle Regulation G2_M G2/M Transition Centrosome Centrosome Maturation G2_M->Centrosome Spindle Spindle Assembly Centrosome->Spindle Cytokinesis Cytokinesis Spindle->Cytokinesis AURKA Aurora Kinase A AURKA->Centrosome Phosphorylates PLK1, TACC3 AURKA->Spindle Regulates Microtubule Dynamics Compound_X Compound X Compound_X->AURKA Inhibits

Figure 2: Simplified diagram of Aurora Kinase A's role in the cell cycle.

Conclusion

This guide has presented a hypothetical yet scientifically grounded comparison of the kinase cross-reactivity of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (Compound X). The data, though illustrative, demonstrates that Compound X is a potent and selective inhibitor of the Aurora kinase family, with a particularly strong activity against Aurora Kinase A. Its selectivity profile is markedly superior to that of the non-selective inhibitor Staurosporine and the multi-kinase inhibitor Sunitinib.

The methodologies and data interpretation frameworks outlined here are intended to serve as a valuable resource for researchers in the field of drug discovery. Rigorous and comprehensive kinase profiling is an indispensable component of the preclinical characterization of any novel kinase inhibitor.[4][6][7] The insights gained from such studies are critical for making informed decisions about the progression of a compound through the drug development pipeline.

References

  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Fedorov, O., et al. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Knovich, D., & Kraybill, B. C. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry, 3(12), 1537-1553. [Link]

  • Zaman, G. J. R., & Uitdehaag, J. C. M. (2014). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]

  • Chen, X., Xie, T., & Wang, Y. (2010). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. Journal of Biomedical Informatics, 43(5), 764-772. [Link]

  • Goldstein, D. M., Gray, N. S., & Zarrinkar, P. P. (2008). High-throughput kinase profiling: a more efficient approach towards the discovery of new kinase inhibitors. Nature Reviews Drug Discovery, 7(10), 841-851. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., Porritt, M. J., Rewell, S., O'Collins, V., & Macleod, M. R. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Chen, X., & Wang, Y. (2010). Kinase inhibition-related adverse events predicted from in vitro kinome and clinical trial data. PloS one, 5(5), e10504. [Link]

  • ICE Bioscience. (n.d.). Kinase Panel Screening | Kinase Selectivity Profiling Services. ICE Bioscience. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine

Handling specialized fluorinated building blocks requires a rigorous, causality-driven approach to laboratory safety. 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2), a compound frequently utilized in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Handling specialized fluorinated building blocks requires a rigorous, causality-driven approach to laboratory safety. 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine (CAS: 1188908-86-2), a compound frequently utilized in the synthesis of kinase inhibitors and other active pharmaceutical ingredients, presents unique handling challenges.

As a Senior Application Scientist, I have structured this guide using the American Chemical Society’s (ACS) proven RAMP framework (Recognize, Assess, Minimize, Prepare)[1]. This ensures that every protocol is not just a list of rules, but a self-validating system grounded in physicochemical realities.

Recognize & Assess: Hazard Profile and Physicochemical Rationale

To select the correct Personal Protective Equipment (PPE), we must first understand the specific mechanisms of risk associated with this molecule.

  • Physical State and Aerosolization: The chemical is a light yellow to yellow solid[2]. The primary operational risk is the aerosolization of fine dust particles during weighing and transfer, which can lead to inhalation or ocular exposure.

  • Chemical Nature (The Fluorine Effect): The 1,2-oxazol-3-amine (isoxazol-3-amine) core is basic and acts as a localized irritant to the skin, eyes, and respiratory tract[3]. Crucially, the addition of the 2-fluoropropan-2-yl group increases the molecule's lipophilicity compared to non-fluorinated analogs. This enhanced lipophilicity can theoretically facilitate faster dermal penetration if the powder contacts the skin.

  • Storage-Induced Condensation: This compound requires refrigerated storage at 2–8°C to maintain stability[2]. Opening a cold vial in a humid laboratory immediately causes ambient moisture to condense on the powder. Water interacting with the basic amine creates a sticky, corrosive micro-environment that adheres stubbornly to gloves and spatulas, drastically increasing the risk of cross-contamination.

Minimize: Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling lipophilic, fluorinated amines. The following table summarizes the mandatory PPE and the scientific causality behind each requirement, compliant with OSHA's Personal Protective Equipment Standard (29 CFR 1910.132)[4].

Equipment CategorySpecific PPE RequirementCausality & Scientific Rationale
Hands (Primary) Double-layered Nitrile gloves (4–8 mil thickness).Nitrile provides excellent chemical resistance to basic amines. Double gloving is critical: the lipophilic fluorinated moiety may permeate single layers faster. It also allows safe, immediate doffing of the outer glove if contaminated by sticky, cold-condensed powder.
Eye/Face ANSI Z87.1 certified chemical safety goggles.Protects against micro-aerosolized dust particles that can bypass standard safety glasses during solid transfer.
Body Flame-resistant (FR) or heavy-duty cotton lab coat with knit cuffs.Knit cuffs prevent fine dust from migrating up the forearm. Synthetic blends (like polyester) should be avoided as they can generate static electricity, causing the powder to cling to the fabric.
Respiratory Chemical Fume Hood (Primary). N95/P100 respirator (Secondary, if applicable).All handling must occur within a certified chemical fume hood with adequate face velocity to capture airborne particulates[4].

Experimental Protocol: Safe Handling and Dispensing Workflow

The following step-by-step methodology is designed to mitigate static dispersion and condensation—the two most common causes of accidental exposure when handling fluorinated solids.

Step 1: Thermal Equilibration (Critical Pre-Step)

  • Remove the sealed vial of 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine from the 2–8°C refrigerator.

  • Place the sealed vial in a desiccator at room temperature for at least 30 minutes.

  • Rationale: This prevents atmospheric moisture from condensing on the cold solid, preserving chemical integrity and preventing the powder from becoming a sticky, highly transferable paste.

Step 2: Environmental Preparation

  • Ensure the chemical fume hood is operational and clear of clutter.

  • Place an anti-static weighing boat on the analytical balance. Fluorinated powders are highly prone to static charge and will "jump" from standard plastic tools, causing immediate aerosolization.

  • Ground yourself and use a grounded, metal micro-spatula.

Step 3: Dispensing and Transfer

  • Don all required PPE (double nitrile gloves, goggles, lab coat).

  • Open the equilibrated vial inside the fume hood.

  • Carefully transfer the required mass using the metal micro-spatula. Keep the transfer distance between the vial and the weighing boat as short as possible (under 3 inches) to minimize the drop zone.

  • Cap the vial immediately after dispensing.

Step 4: Doffing and Decontamination

  • Wipe down the balance, spatula, and hood surface with a wipe dampened with 70% isopropanol. Rationale: A damp wipe captures residual dust; dry sweeping will only re-aerosolize the hazardous particles.

  • Remove the outer pair of nitrile gloves using the "inside-out" method and dispose of them in a designated hazardous waste bin before exiting the fume hood area.

Prepare: Spill Response and Disposal Plan

In the event of a spill outside the fume hood, immediate containment is required to prevent respiratory exposure[3].

  • Spill Containment: Do not use a brush or dry paper towel. Cover the spilled solid immediately with absorbent pads lightly dampened with water or isopropanol to suppress dust generation.

  • Cleanup: Carefully scoop the damp mass using a disposable plastic scraper into a sealable, chemically compatible container.

  • Disposal: 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine must be treated as halogenated organic waste . It must be routed for high-temperature incineration in accordance with local environmental regulations (P501)[3]. Do not wash down the sink under any circumstances.

Logical Relationship Visualization

The following diagram illustrates the logical flow of the RAMP safety protocol specifically tailored to this compound.

RAMP_Protocol N1 1. RECOGNIZE HAZARDS Solid state, basic amine, fluorinated lipophilicity N2 2. ASSESS RISKS Dust aerosolization, enhanced dermal penetration N1->N2 N3 3. MINIMIZE EXPOSURE Double nitrile gloves, fume hood, anti-static tools N2->N3 N4 4. PREPARE FOR EMERGENCIES Damp-wipe spill kit, halogenated waste protocol N3->N4

Figure 1: RAMP safety framework applied to 5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine.

References

  • ChemicalBook. "5-(2-Fluoropropan-2-yl)isoxazol-3-amine | 1188908-86-2 - Properties and Storage." Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtZaiTS9wDV3LsQOWoiEH0enw85KzPCmuV1kdW-iGoePb36WPvnHFUjuo8x_2A1iUFapn-FQw-sAGl09MFrOnVbIwlmzgNZ8QMs9jFn6fDTtyE4FPJK_GyhByMVJ3R5d23ENbvLM5e8TB1htcDcnKs9INdsFu4sCuNhzn9gB2POfk=]
  • Leyan (Shanghai Haohong Pharmaceutical Co., Ltd). "化学品安全技术说明书 (Safety Data Sheet) - CAS 1188908-86-2." Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL7odnHSUdE7vr_MTbOUZjN_smMPpjdOtYmty2hCaOx88xYFx0yUvGrrr6wPmWHkr9jxEvdCSnDWZ8GbvRH2CrcCjo5tXbz2VuFabj_ieLx53X85oIbQsg87ew_D6zehfVVAuZv_kN-ATCrBx2R-uNVy4BIJyjNXdPOJhtxLfJ8fWZ7zDsc9NdKEp2rqTQ6KuBPqy96AxMTA==]
  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance - 29 CFR 1910.1450." U.S. Department of Labor. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHZNUgTFAOiu-AYhr49KjXEdeRG4PgBjBzS99d601vc6zt3vaz2JSyMT0-f64sKhhIrnsVX3irR61o861uYPOsThFIPexGcmGwxISYwdROYjihC_xUjq2vtIeZgfl8A5SVLs9Lf2D8Lw3-j0b3lnALqvN_LJeZV_viOH6k3GQoqOdKiNvrq5yO2c2ZQKvBURxxdL2AOiDA=]
  • American Chemical Society (ACS). "Safety in Academic Chemistry Laboratories - RAMP Up for Safety." Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHl-X2OVeuLvm5GngnD2qUXqAr8hRwGYJD3NQY6frWvA6JCZG0rjtRczCz_FyMbWDYxBPX3tUmlMujHZnBuv9e_Cu4wZ12LClQNlpHQ_FZvi_u5R10y-zd4x8ATyQX4AasgljDfM3mEdf5GIiwh5LwhUV_XvuN6x4HCsk_SykwooD13M3MRSGjcJ3BJBI7NBfSy5nMnkIWT8jXjfsZ7WrpM9PIizK-MyV6BX__1BrP77SeFONY=]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
Reactant of Route 2
5-(2-fluoropropan-2-yl)-1,2-oxazol-3-amine
© Copyright 2026 BenchChem. All Rights Reserved.